4-Hydroxyphenylbutazone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168584 | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16860-43-8 | |
| Record name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16860-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC382672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPHENYLBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxyphenylbutazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylbutazone, a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037), exerts its pharmacological effects through a multi-faceted mechanism. This guide delineates the core mechanisms of action, focusing on its role in the prostaglandin (B15479496) synthesis pathway, its immunomodulatory effects via cytokine inhibition, and its uricosuric properties. This document provides a comprehensive overview of its biochemical interactions, supported by available quantitative data, detailed experimental protocols for in vitro analysis, and visual representations of the key signaling pathways.
Introduction
This compound is a significant metabolite of phenylbutazone, a pyrazolidine (B1218672) derivative NSAID. While the parent compound has seen diminished use in human medicine due to safety concerns, understanding the mechanism of its metabolites remains crucial for drug development and toxicological studies. This guide focuses on the intricate molecular interactions of this compound, providing a technical resource for the scientific community.
Core Mechanisms of Action
The therapeutic and adverse effects of this compound can be attributed to three primary mechanisms: modulation of prostaglandin synthesis, inhibition of cytokine production, and enhancement of uric acid excretion.
Modulation of Prostaglandin Synthesis
This compound's primary anti-inflammatory action is linked to its influence on the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid.
This compound functions as a reducing cofactor for the peroxidase activity of prostaglandin H synthase (PGHS), the enzyme that encompasses both cyclooxygenase and peroxidase functions. The peroxidase component of PGHS is essential for the reduction of the hydroperoxide group of PGG2 to produce PGH2, a critical precursor for various prostaglandins. By acting as a reducing substrate, this compound facilitates this conversion. However, this process is also linked to the inactivation of the enzyme. The metabolism of phenylbutazone and its derivatives by the peroxidase activity of PGHS is a prerequisite for the inhibition of the cyclooxygenase function[1].
While this compound itself is considered an ineffective direct inhibitor of the cyclooxygenase (COX) activity of PHS, its parent compound, phenylbutazone, is a non-selective inhibitor of both COX-1 and COX-2[2][3]. A related metabolite, oxyphenbutazone, has shown inhibitory activity against COX-1. It is through the peroxidative metabolism of phenylbutazone that the subsequent inactivation of PHS and prostacyclin synthase occurs[4].
Quantitative Data
Quantitative data on the direct COX inhibitory activity of this compound is limited in the available literature. However, data for the parent compound, phenylbutazone, and the related metabolite, oxyphenbutazone, provide valuable context.
| Compound | Target | IC50 | Species/Assay Condition |
| Phenylbutazone | COX-1 | 2.6 µM | in vitro (Horse Blood)[2] |
| Phenylbutazone | COX-2 | 8.6 µM | in vitro (Horse Blood)[2] |
| Oxyphenbutazone | COX-1 | 13.21 µM | Not specified[5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and Inhibition
The following diagram illustrates the synthesis of prostaglandins and the proposed site of action for phenylbutazone and its metabolites.
Inhibition of Cytokine Production and NF-κB Signaling
This compound has been shown to be a potent inhibitor of cytokine production in vitro. This effect is likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Uricosuric Action via URAT1 Inhibition
This compound exhibits a uricosuric effect by inhibiting the reabsorption of uric acid in the kidneys. This is primarily achieved through the inhibition of the urate transporter 1 (URAT1), located in the apical membrane of proximal tubule cells[6][7].
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol is adapted from established methods for assessing COX-1 and COX-2 inhibition in whole blood[2][8].
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Fresh human or equine whole blood collected in heparinized tubes.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Aspirin (B1665792) for COX-1 inactivation in the COX-2 assay.
-
Calcium ionophore A23187 (for COX-1 assay).
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
-
96-well plates.
-
CO2 incubator.
-
Centrifuge.
-
Plate reader.
Procedure for COX-1 Inhibition:
-
Aliquot 1 mL of whole blood into tubes.
-
Add various concentrations of this compound or vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
Add calcium ionophore A23187 to induce platelet aggregation and TXB2 production.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging to separate plasma.
-
Measure TXB2 concentration in the plasma using an EIA kit as an index of COX-1 activity.
Procedure for COX-2 Inhibition:
-
Treat whole blood with aspirin to inactivate COX-1 and incubate for 6 hours.
-
Add LPS to induce COX-2 expression and incubate for 18 hours.
-
Add various concentrations of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
Centrifuge to separate plasma.
-
Measure PGE2 concentration in the plasma using an EIA kit as an index of COX-2 activity[2].
Data Analysis: Calculate the percentage inhibition of TXB2 and PGE2 production at each concentration of this compound compared to the vehicle control. Determine the IC50 values using non-linear regression analysis.
Prostaglandin H Synthase (PGHS) Peroxidase Activity Assay
This protocol is based on the principle of monitoring the oxidation of a chromogenic substrate[9].
Objective: To quantify the ability of this compound to act as a reducing cofactor for the peroxidase activity of PGHS.
Materials:
-
Purified PGHS (e.g., from ram seminal vesicles).
-
This compound.
-
A chromogenic peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
A hydroperoxide substrate (e.g., 5-phenyl-4-pentenyl hydroperoxide or hydrogen peroxide).
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and the chromogenic substrate.
-
Add the purified PGHS enzyme to the cuvette.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogenic substrate (e.g., 611 nm for TMPD).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Data Analysis: Plot the initial reaction rate as a function of the this compound concentration to determine the kinetic parameters (e.g., Vmax and Km).
In Vitro Cytokine Release Inhibition Assay
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on immune cells[5][10][11][12].
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by stimulated immune cells.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line like RAW 264.7).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
Stimulating agent (e.g., Lipopolysaccharide - LPS).
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6).
-
96-well cell culture plates.
-
CO2 incubator.
-
Centrifuge.
-
Plate reader.
Procedure:
-
Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator[5].
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value if a dose-dependent inhibition is observed.
Metabolism
Phenylbutazone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system[13][14]. The formation of oxyphenbutazone, a related metabolite, has been attributed to CYP3A97 in horses[15][16]. While the specific human CYP isozyme responsible for the formation of this compound has not been definitively identified, CYP3A4 is known to be a major enzyme in the metabolism of many NSAIDs[14][17][18].
Pharmacokinetics
This compound is a major metabolite of phenylbutazone found in plasma and urine[13][19]. Following oral administration of phenylbutazone, this compound and another active metabolite, oxyphenbutazone, are the predominant forms in the plasma[13]. The parent drug, phenylbutazone, has a long elimination half-life in humans, averaging around 77 hours[19][20].
Conclusion
This compound is an active metabolite of phenylbutazone with a complex mechanism of action. Its primary roles include acting as a reducing cofactor in the peroxidase activity of prostaglandin H synthase, inhibiting the production of pro-inflammatory cytokines, and promoting the excretion of uric acid. While quantitative data on its direct COX inhibitory effects are sparse, its multifaceted activities contribute to the overall pharmacological profile of its parent compound. The provided experimental protocols offer a framework for further investigation into the specific molecular interactions and potency of this important metabolite. A deeper understanding of the mechanisms of this compound is essential for the development of safer and more effective anti-inflammatory and uricosuric agents.
References
- 1. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of prostaglandin H synthase and prostacyclin synthase by phenylbutazone. Requirement for peroxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative studies of hydroperoxide reduction by prostaglandin H synthase. Reducing substrate specificity and the relationship of peroxidase to cyclooxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. criver.com [criver.com]
- 13. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of human drug metabolizing cytochrome P450 by buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of phenylbutazone in healthy subjects after oral administration of single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-Hydroxyphenylbutazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylbutazone, also known as Oxyphenbutazone, is a non-steroidal anti-inflammatory drug (NSAID) and the major active metabolite of phenylbutazone. This technical guide provides a detailed overview of a viable synthetic pathway for this compound, tailored for an audience with a strong background in chemical synthesis. The synthesis involves a classical approach to the formation of the pyrazolidine-3,5-dione (B2422599) ring system, a core scaffold in many pharmaceutical compounds. This document outlines the probable synthetic route, including the preparation of key intermediates, and provides a framework for the necessary experimental protocols and data presentation.
Introduction
This compound is a pyrazolidine (B1218672) derivative that exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Historically, it was used for the management of rheumatic and arthritic conditions. Understanding its synthesis is crucial for the development of new derivatives, impurity profiling, and for researchers investigating its pharmacological properties. While it is a metabolite of phenylbutazone, this guide focuses on its de novo chemical synthesis.[1]
Proposed Synthesis Pathway
The most plausible and historically referenced chemical synthesis of this compound involves the condensation of a substituted hydrazine (B178648) with a dialkyl malonate derivative. Due to the potential for side reactions involving the free hydroxyl group on the phenylhydrazine, a protection-deprotection strategy is often employed. A representative synthetic scheme is presented below, utilizing a benzyl (B1604629) protecting group for the phenolic hydroxyl function.
Overall Reaction Scheme:
References
4-Hydroxyphenylbutazone chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Hydroxyphenylbutazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Oxyphenbutazone, is a non-steroidal anti-inflammatory drug (NSAID) and the major active metabolite of phenylbutazone.[1][2][3][4][5] This technical guide provides a comprehensive overview of its core chemical properties and structural features. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of this compound.
Chemical Structure and Identification
This compound is characterized by a pyrazolidine-3,5-dione (B2422599) ring substituted with butyl, hydroxyphenyl, and phenyl groups. Its systematic IUPAC name is 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione.[1]
Key Structural Features:
-
Pyrazolidine-3,5-dione core: A five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This core structure is common to other "zone" NSAIDs.
-
n-Butyl group: A four-carbon alkyl chain at the 4-position of the pyrazolidine (B1218672) ring.
-
Phenyl group: Attached to one of the nitrogen atoms of the pyrazolidine ring.
-
4-Hydroxyphenyl group: A phenyl group with a hydroxyl (-OH) substituent at the para position, attached to the other nitrogen atom. This hydroxyl group is the result of the metabolic hydroxylation of phenylbutazone.[5]
Structural Formula:
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione | [1] |
| Synonyms | Oxyphenbutazone, p-Hydroxyphenylbutazone, G-27202 | [1][2] |
| CAS Number | 129-20-4 | [1] |
| Molecular Formula | C₁₉H₂₀N₂O₃ | [2] |
| Molecular Weight | 324.37 g/mol | [1] |
| Appearance | White to yellowish-white crystalline powder | [6] |
| Melting Point | 124-125 °C (anhydrous) | [1] |
| Solubility | Soluble in ethanol, methanol, chloroform, benzene, ether.[1] Water: ~1 mg/mL.[7] PBS (pH 7.2): ~0.5 mg/mL.[7] DMSO: ~25 mg/mL.[7] Ethanol: ~50 mg/mL.[7] | [1][7] |
| pKa | 4.7/10.0 ± 0.2 | [8] |
| LogP (Octanol-Water) | 2.72 | [6] |
Experimental Protocols
This section outlines the general methodologies for determining key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound with both acidic and basic characteristics, potentiometric titration is a suitable method for pKa determination.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution, as it is poorly soluble in water. The final concentration is typically in the range of 1-10 mM.
-
Titration Setup: The solution is placed in a thermostated vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a micro-burette are immersed in the solution. The solution is stirred continuously.
-
Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all ionizable groups.
-
Titration with Base: Subsequently, the solution is back-titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve, which correspond to the half-equivalence points. For a multiprotic substance, multiple inflection points may be observed.
Determination of Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specific pH and temperature.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., pH 7.4 phosphate (B84403) buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Biological Pathways and Mechanisms of Action
Metabolic Pathway: Phenylbutazone to this compound
This compound is the primary active metabolite of phenylbutazone, formed through aromatic hydroxylation in the liver. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system, specifically the CYP2C9 isoform.[2][7]
Caption: Metabolic conversion of Phenylbutazone to this compound.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
As a non-steroidal anti-inflammatory drug (NSAID), this compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]
Caption: Inhibition of the COX pathway by this compound.
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, and relevant biological pathways of this compound. The tabulated data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the understanding and further investigation of this non-steroidal anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
4-Hydroxyphenylbutazone: A Technical Guide to its Discovery, History, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxyphenylbutazone, a major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone (B1037). It details the historical context of its discovery, its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, and provides in-depth experimental protocols for its study. Quantitative data on its inhibitory activity and pharmacokinetic parameters are presented in structured tables for clarity. Furthermore, this guide includes detailed diagrams generated using the DOT language to visualize key biological pathways and experimental workflows relevant to this compound research.
Discovery and History
The story of this compound is intrinsically linked to its parent compound, Phenylbutazone. Developed in the late 1940s by the Swiss pharmaceutical company Geigy, Phenylbutazone emerged as a potent anti-inflammatory agent.[1] It was introduced for human use in 1949 for the treatment of rheumatoid arthritis and gout.[2]
The discovery of its metabolites soon followed as researchers sought to understand its pharmacological action and metabolic fate. In 1953, a seminal paper by J.J. Burns and colleagues identified Oxyphenbutazone (B1678117) (this compound) as a major metabolite of Phenylbutazone in humans. Their work demonstrated that this hydroxylated form was not an inactive byproduct but possessed significant anti-inflammatory activity, contributing to the overall therapeutic effect of the parent drug.
Subsequent clinical trials in the 1960s evaluated Oxyphenbutazone as a standalone therapeutic agent for various inflammatory conditions, including rheumatoid arthritis and post-operative inflammation.[3][4] However, like its parent compound, concerns over severe adverse effects, particularly bone marrow suppression and an increased risk of Stevens-Johnson syndrome, led to the withdrawal of Oxyphenbutazone from markets worldwide in the mid-1980s for most human uses.[5] Despite its restricted use in humans, both Phenylbutazone and its metabolite this compound remain important therapeutic agents in veterinary medicine, particularly for managing musculoskeletal pain and inflammation in horses.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[6] By blocking the action of these enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Prostaglandin Synthesis Signaling Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like this compound.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activity and pharmacokinetic parameters of this compound (Oxyphenbutazone).
In Vitro COX Inhibition
| Compound | Enzyme | IC50 (µM) | Reference |
| Oxyphenbutazone | Ovine COX-1 | >100 | [7] |
| Oxyphenbutazone | Human Recombinant COX-2 | 16.9 | [7] |
| Phenylbutazone | Ovine COX-1 | 4.2 | [8] |
| Phenylbutazone | Human Recombinant COX-2 | 2.5 | [8] |
IC50: The half-maximal inhibitory concentration.
Pharmacokinetic Parameters in Humans
| Parameter | Value | Unit | Reference |
| For Phenylbutazone (Parent Drug) | |||
| Elimination Half-life (t½) | ~70 | hours | [9] |
| Volume of Distribution (Vd) | Small | - | [9] |
| Protein Binding | High | % | [9] |
| For Oxyphenbutazone (Metabolite) | |||
| Time to Peak Concentration (Tmax) | - | - | Data not readily available |
| Elimination Half-life (t½) | Similar to Phenylbutazone | hours | [9] |
Note: Detailed pharmacokinetic parameters for this compound as a standalone drug in humans are limited due to its withdrawal from the market.
Pharmacokinetic Parameters in Animals
| Species | Compound | Parameter | Value | Unit | Reference |
| Miniature Donkey | Phenylbutazone | t½ | 1.1 (median) | hours | [10] |
| Oxyphenbutazone | Tmax | 26.4 (mean) | minutes | [10] | |
| Cmax | 3.5 (mean) | µg/mL | [10] | ||
| Goat | Phenylbutazone | t½ (IV) | 15.3 | hours | [11] |
| Phenylbutazone | t½ (Oral) | 22.0 | hours | [11] | |
| Oxyphenbutazone | AUC Ratio (Metabolite:Parent) | ~0.02 | - | [11] |
t½: Elimination half-life; Tmax: Time to peak concentration; Cmax: Peak concentration; AUC: Area under the curve.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[1][6][12]
Objective: To determine the IC50 value of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound (test compound)
-
DMSO (solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of COX-1 and COX-2 enzymes in COX Assay Buffer containing Hemin.
-
Prepare a working solution of arachidonic acid in COX Assay Buffer.
-
Prepare a working solution of the colorimetric substrate (TMPD) in COX Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity (Control) Wells: Add 150 µL of COX Assay Buffer, 10 µL of Hemin working solution, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: Add 140 µL of COX Assay Buffer, 10 µL of Hemin working solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate this compound dilution.
-
Blank Wells: Add assay buffer and heat-inactivated enzyme.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the TMPD working solution to all wells, followed by 10 µL of the arachidonic acid working solution to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at a specified wavelength (e.g., 590 nm for TMPD) every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro determination of COX inhibitory activity.
Quantification of this compound in Human Plasma by HPLC
This protocol outlines a general method for the quantification of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
Objective: To accurately measure the concentration of this compound in human plasma samples.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Human plasma samples
-
This compound standard
-
Internal standard (e.g., another structurally similar, non-interfering compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 20 mM, pH adjusted)
-
Dichloromethane or other suitable extraction solvent
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Spike blank human plasma with known concentrations of this compound to create a calibration curve.
-
Thaw patient plasma samples.
-
-
Liquid-Liquid Extraction:
-
To 1 mL of plasma (calibration standard or unknown sample), add a known amount of the internal standard.
-
Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., 25:5:70 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Caption: General workflow for metabolite identification and quantification using LC-MS.
Conclusion
This compound, an active metabolite of Phenylbutazone, has played a significant role in the history of anti-inflammatory therapy. While its systemic use in humans has been curtailed due to safety concerns, it remains a valuable tool in veterinary medicine and a subject of interest for researchers studying NSAID metabolism and mechanism of action. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the pharmacology and toxicology of this compound. The accompanying diagrams provide clear visual representations of the key biological and experimental processes, aiding in the comprehension of its scientific context.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 3. Clinical experience with oxyphenbutazone in the treatment of inflammation and edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pedworld.ch [pedworld.ch]
- 9. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic studies on phenylbutazone and oxyphenbutazone in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous determination of phenylbutazone and its metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of 4-Hydroxyphenylbutazone in the Metabolism and Activity of Phenylbutazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has a long history of use in both human and veterinary medicine for its potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] However, its clinical application has been significantly curtailed due to a notable risk of severe adverse effects, including hematological disorders like aplastic anemia.[3][4][5][6] The biotransformation of phenylbutazone is extensive, leading to the formation of several metabolites, among which 4-hydroxyphenylbutazone and oxyphenbutazone (B1678117) are prominent. This technical guide provides an in-depth examination of this compound, focusing on its formation, pharmacological and toxicological significance, and the analytical methodologies employed in its study. This document is intended to serve as a comprehensive resource for professionals in pharmaceutical research and drug development.
Phenylbutazone Metabolism: The Emergence of this compound
Phenylbutazone is almost entirely eliminated through hepatic metabolism, with less than 1% excreted unchanged in the urine.[7] The metabolic process involves Phase I and Phase II reactions. Phase I reactions, primarily oxidation, are catalyzed by the cytochrome P450 (CYP) enzyme superfamily.[8] These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation.
The two principal oxidative metabolites of phenylbutazone are oxyphenbutazone (p-hydroxyphenylbutazone) and γ-hydroxyphenylbutazone.[7][9] Oxyphenbutazone, also known as this compound, is formed by the hydroxylation of one of the phenyl rings.[10] Another key metabolite, γ-hydroxyphenylbutazone, results from oxidation of the n-butyl side chain.[7] These hydroxylated metabolites can then undergo Phase II O-glucuronidation.[7]
Studies in horses have identified specific CYP enzymes responsible for these transformations. Equine CYP3A97 has been shown to be the sole enzyme capable of generating oxyphenbutazone in vitro.[11] The formation of γ-hydroxyphenylbutazone is more complex and may involve non-P450 enzymes, although it is inhibited by inhibitors of human CYP1A2 and CYP3A4.[11]
dot graph MetabolismPathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Figure 1: Primary Metabolic Pathways of Phenylbutazone", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", size="7.5,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes PB [label="Phenylbutazone", fillcolor="#F1F3F4", fontcolor="#202124"]; OXY [label="Oxyphenbutazone\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; GAMMA [label="γ-Hydroxyphenylbutazone", fillcolor="#F1F3F4", fontcolor="#202124"]; O_GLUC [label="O-Glucuronides", fillcolor="#F1F3F4", fontcolor="#202124"]; C_GLUC [label="C-Glucuronides", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for enzyme labels CYP_OXY [label="CYP3A97 (Equine)", shape=plaintext, fontcolor="#34A853"]; CYP_GAMMA [label="CYP1A2/3A4\nInhibitor-Sensitive", shape=plaintext, fontcolor="#34A853"]; UGT_O [label="UGT", shape=plaintext, fontcolor="#EA4335"]; UGT_C [label="UGT", shape=plaintext, fontcolor="#EA4335"];
// Edges PB -> CYP_OXY [arrowhead=none, color="#5F6368"]; CYP_OXY -> OXY [color="#5F6368"];
PB -> CYP_GAMMA [arrowhead=none, color="#5F6368"]; CYP_GAMMA -> GAMMA [color="#5F6368"];
OXY -> UGT_O [arrowhead=none, color="#5F6368"]; UGT_O -> O_GLUC [color="#5F6368"];
GAMMA -> UGT_O [arrowhead=none, color="#5F6368"];
PB -> UGT_C [arrowhead=none, color="#5F6368"]; UGT_C -> C_GLUC [color="#5F6368"]; } enddot Caption: Primary Metabolic Pathways of Phenylbutazone.
Pharmacological and Toxicological Profile
Pharmacological Activity
Both major metabolites, oxyphenbutazone and γ-hydroxyphenylbutazone, are pharmacologically active and contribute to the overall therapeutic effect of the parent drug.[7][12] Oxyphenbutazone itself possesses significant anti-inflammatory and analgesic properties.[12] Due to differing pharmacokinetic properties, these active metabolites, particularly oxyphenbutazone, can predominate in plasma after repeated administration of phenylbutazone.[7][9] In horses, plasma concentrations of oxyphenbutazone can reach up to 25% of the parent drug and may exceed phenylbutazone levels after 36 hours.[9][13]
A related compound, 4-Hydroxy-oxyphenbutazone (4OH-OPB), which is a further metabolite, has been shown to be a potent inhibitor of cytokine production in vitro, suggesting it may have immunosuppressive applications.[14]
Toxicological Implications
The metabolism of phenylbutazone is critically linked to its toxicity. The life-threatening blood dyscrasias, such as aplastic anemia and agranulocytosis, associated with phenylbutazone use are thought to be idiosyncratic, dose- and duration-dependent adverse reactions.[6][15][16] The pathogenic mechanism is believed to involve the generation of intermediate metabolites that cause bone marrow failure and toxicity to hematopoietic cells.[17] Genetic variations in metabolic pathways could explain the idiosyncratic nature of these severe adverse events.[17] While a direct causal link to a single metabolite is not definitively established, the reactive nature of metabolic intermediates is a primary hypothesis for the observed hematological toxicity.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of phenylbutazone and its primary metabolite, this compound (oxyphenbutazone), in various species.
Table 1: Comparative Pharmacokinetics in Equine Species
| Parameter | Phenylbutazone (Parent Drug) | Oxyphenbutazone (Metabolite) | Species | Study Conditions | Source |
| Peak Plasma Conc. (Cmax) | ~24 µg/mL | Did not exceed 25% of parent drug | Horse | 8.8 mg/kg, oral, 4 days | [13] |
| Time to Peak (Tmax) | - | 13 to 41 min (mean: 26.4 min) | Miniature Donkey | 4.4 mg/kg, IV | [12][18] |
| Peak Plasma Conc. (Cmax) | - | 2.8 to 4.0 µg/mL (mean: 3.5 µg/mL) | Miniature Donkey | 4.4 mg/kg, IV | [12][18] |
| Elimination Half-life (t½) | ~5.46 h | Detectable in plasma for 72 h | Horse | 4.4 mg/kg, IV | [9] |
| Mean Residence Time (MRT) | 0.5 to 3.0 h (median: 1.1 h) | - | Miniature Donkey | 4.4 mg/kg, IV | [18] |
| Total Body Clearance | 4.2 to 7.5 mL/kg/min | - | Miniature Donkey | 4.4 mg/kg, IV | [18] |
Table 2: Residue Depletion in Equine Tissues (6-7 Days Post-Administration)
| Tissue | Phenylbutazone (ng/g) | Oxyphenbutazone (ng/g) | Study Conditions | Source |
| Liver | 1.0 - 2.0 | 1.0 - 2.0 | 8.8 mg/kg, IV, 4 days; sacrificed day 7 | [19] |
| Kidney | <0.5 | <0.5 | 8.8 mg/kg, IV, 4 days; sacrificed day 7 | [19] |
| Muscle | <0.5 | <0.5 | 8.8 mg/kg, IV, 4 days; sacrificed day 7 | [19] |
| Liver (with hydrolysis) | 10.9 | 10.5 | 8.8 mg/kg, IV, 3 days; sacrificed day 6 | [20] |
| Kidney (with hydrolysis) | 1.5 | 1.5 | 8.8 mg/kg, IV, 3 days; sacrificed day 6 | [20] |
| Muscle (with hydrolysis) | 0.5 | 0.5 | 8.8 mg/kg, IV, 3 days; sacrificed day 6 | [20] |
| Note: Enzymatic hydrolysis with β-glucuronidase significantly increases the recovery of both parent drug and metabolite, indicating the presence of glucuronide conjugates in tissues.[20] |
Key Experimental Protocols
In Vitro Metabolism using Recombinant Cytochrome P450s
This protocol is designed to identify the specific CYP enzymes responsible for metabolizing a drug.
-
System Preparation : Recombinant equine P450s (e.g., CYP1A1, CYP3A97) and equine NADPH cytochrome P450 oxidoreductase enzymes are prepared as previously described.[11]
-
Incubation : Incubations are conducted in a controlled buffer system (e.g., potassium phosphate (B84403) buffer).
-
Reaction Mixture : The mixture typically contains the recombinant P450 enzyme, P450 reductase, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+), magnesium chloride, and the substrate (phenylbutazone).
-
Initiation and Termination : The reaction is initiated by adding the substrate. After a set incubation period at 37°C, the reaction is terminated by adding a quenching solvent like acetonitrile.
-
Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the formation of metabolites like oxyphenbutazone.[11]
dot graph InVitroWorkflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, label="Figure 2: In Vitro P450 Metabolism Workflow", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", size="7.5,5!", ratio=auto]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
// Nodes prep [label="Prepare Reaction Mixture\n(Buffer, P450s, Reductase, NADPH System)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_sub [label="Add Substrate\n(Phenylbutazone)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; terminate [label="Terminate Reaction\n(e.g., Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Supernatant\n(LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="Identify & Quantify Metabolites\n(e.g., this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> add_sub [color="#5F6368"]; add_sub -> incubate [color="#5F6368"]; incubate -> terminate [color="#5F6368"]; terminate -> centrifuge [color="#5F6368"]; centrifuge -> analyze [color="#5F6368"]; analyze -> result [color="#5F6368"]; } enddot Caption: In Vitro P450 Metabolism Workflow.
In Vivo Pharmacokinetic Study and Sample Analysis
This protocol outlines the steps for determining the pharmacokinetic profile of phenylbutazone and its metabolites in an animal model.
-
Animal Dosing : A cohort of clinically normal animals (e.g., horses) receives a specified dose of phenylbutazone intravenously or orally (e.g., 4.4 mg/kg).[9][18][21]
-
Blood Sampling : Blood samples are collected at predetermined time points before and after drug administration (e.g., 5, 10, 30, 60, 120, 240, 480 minutes).[18][22]
-
Sample Processing : Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.[21]
-
Sample Extraction (Solid-Phase Extraction - SPE) :
-
An internal standard (e.g., deuterated phenylbutazone) is added to the samples.[19]
-
Samples are acidified (e.g., with phosphoric acid) and loaded onto an SPE cartridge.[19]
-
The cartridge is washed with solutions to remove interferences (e.g., water, hexane).[19]
-
The analytes (phenylbutazone and metabolites) are eluted with an appropriate solvent (e.g., methanol/acetonitrile mixture).[19]
-
-
LC-MS/MS Analysis :
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution.[19]
-
The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS).[19][21]
-
The concentrations of the parent drug and metabolites are determined by comparing their response to that of the internal standard against a calibration curve.[19]
-
-
Pharmacokinetic Analysis : The resulting serum concentration-time data is analyzed using pharmacokinetic software to determine key parameters (Cmax, Tmax, t½, etc.).[18]
Signaling Pathway: Mechanism of Action
Phenylbutazone and its active metabolite, this compound, exert their primary anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, phenylbutazone and its metabolites reduce the production of these pro-inflammatory prostaglandins. While this compound is considered an ineffective inhibitor of PHS cyclooxygenase activity in some contexts, its presence contributes to the overall pharmacological profile.[23]
dot graph COX_Pathway { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, label="Figure 3: Phenylbutazone's COX Inhibition Pathway", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", size="7.5,5!", ratio=auto]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 & COX-2\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins\n(PGE2, PGI2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PBZ [label="Phenylbutazone &\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AA -> COX [color="#5F6368"]; COX -> PGs [color="#5F6368"]; PGs -> Inflammation [color="#5F6368"]; PBZ -> COX [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontcolor="#EA4335"]; } enddot Caption: Phenylbutazone's COX Inhibition Pathway.
Conclusion
This compound is a principal, pharmacologically active metabolite of phenylbutazone, formed primarily through CYP-mediated oxidation. It plays a significant role in the therapeutic efficacy of the parent drug but is also implicated in its complex toxicological profile. Understanding the metabolic pathways, the enzymes involved, and the pharmacokinetic behavior of this compound is essential for a comprehensive risk-benefit assessment of phenylbutazone. The detailed experimental protocols and analytical methods described herein provide a framework for researchers to further investigate the nuanced role of this key metabolite in both preclinical and clinical settings, aiding in the development of safer anti-inflammatory agents.
References
- 1. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 2. mdpi.com [mdpi.com]
- 3. Hematological Complications of Phenylbutazone Therapy: Review of the Literature and Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aplastic anemia from veterinary phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aplastic anaemia following the administration of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risks and indications of phenylbutazone: another look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 9. Metabolism, excretion, pharmacokinetics and tissue residues of phenylbutazone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, pharmacodynamics, metabolism, toxicology and residues of phenylbutazone in humans and horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. e-century.us [e-century.us]
- 18. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cgfarad.ca [cgfarad.ca]
- 20. cgfarad.ca [cgfarad.ca]
- 21. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. madbarn.com [madbarn.com]
- 23. medchemexpress.com [medchemexpress.com]
In Vitro Biological Activity of 4-Hydroxyphenylbutazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037), exhibits significant biological activity in vitro. This technical guide provides a comprehensive overview of its core in vitro activities, focusing on its anti-inflammatory and immunomodulatory effects. The information presented herein is intended to support further research and drug development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Core Biological Activities
The in vitro biological activity of this compound is primarily characterized by its potent inhibition of inflammatory mediators, including prostaglandins (B1171923) and cytokines. While it is a metabolite of phenylbutazone, a known cyclooxygenase (COX) inhibitor, this compound itself demonstrates a distinct and potent profile of activity, particularly in the modulation of immune responses.
Data Presentation: Quantitative Analysis of In Vitro Inhibition
The following tables summarize the available quantitative data for the inhibitory activities of this compound and its parent compound, phenylbutazone.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Phenylbutazone
| Compound | Enzyme | IC50 (µM) | Species | Assay Method |
| Phenylbutazone | COX-1 | 0.302 | Equine | Whole Blood Assay |
| Phenylbutazone | COX-2 | Not specified | Equine | Whole Blood Assay |
Table 2: Inhibition of Cytokine Production by 4-Hydroxy-oxyphenbutazone
| Cytokine | Cell Type | Stimulant | IC50 (µM) |
| Various Monokines | PBMC | Not Specified | Low concentrations (specific values not detailed in abstract)[2] |
| Th1 Lymphokines | PBMC | Not Specified | Low concentrations (specific values not detailed in abstract)[2] |
| Th2 Lymphokines | PBMC | Not Specified | Low concentrations (specific values not detailed in abstract)[2] |
Note: 4-Hydroxy-oxyphenbutazone is reported to be a more potent inhibitor of cytokine production than phenylbutazone and oxyphenbutazone (B1678117) in in vitro cultures of peripheral blood mononuclear cells (PBMC) and whole blood.[2] The term "low concentrations" suggests significant potency, though precise IC50 values from the full text are needed for a complete quantitative comparison.
Table 3: Antimycobacterial Activity of 4-Hydroxy-oxyphenbutazone
| Organism | Condition | MIC (µM) |
| Mycobacterium tuberculosis (replicating) | 0.5% BSA | 100 |
| Mycobacterium tuberculosis (replicating) | Low BSA | 25 |
Note: While the primary focus of this guide is on anti-inflammatory activity, the antimycobacterial properties of 4-hydroxy-oxyphenbutazone represent a notable in vitro biological effect.[3]
Signaling Pathways
Cyclooxygenase (COX) Pathway
This compound, as a metabolite of the NSAID phenylbutazone, is implicated in the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
NF-κB Signaling Pathway (Hypothesized)
While direct evidence linking this compound to the NF-κB pathway is pending further research, its potent anti-inflammatory and cytokine-inhibiting effects suggest a potential role in modulating this critical signaling cascade. The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Its inhibition is a common mechanism for many anti-inflammatory drugs. The following diagram illustrates a generalized NF-κB signaling pathway, which may be a target of this compound.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add serial dilutions of this compound or reference inhibitors to the wells. Include a vehicle control (solvent only).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
In Vitro Cytokine Production Inhibition Assay in Human PBMCs
This protocol describes a method to assess the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes, Phytohemagglutinin (PHA) for lymphocytes)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ)
-
CO2 incubator
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend the cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Stimulation: Add the appropriate stimulant (e.g., LPS or PHA) to the wells to induce cytokine production. Include an unstimulated control.
-
Incubation: Incubate the plate in a humidified CO2 incubator at 37°C for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the stimulated vehicle control. Determine the IC50 value for each cytokine.
References
An In-depth Technical Guide to the Interaction of 4-Hydroxyphenylbutazone's Precursor with Prostaglandin H Synthase
Abstract: This technical guide provides a detailed examination of the interaction between the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037) and the enzyme Prostaglandin (B15479496) H Synthase (PHS). A critical aspect of this interaction is the role of the PHS peroxidase activity, which metabolizes phenylbutazone into reactive intermediates responsible for inhibiting the enzyme's cyclooxygenase function. This document clarifies that 4-Hydroxyphenylbutazone, a major metabolite of phenylbutazone, is an ineffective inhibitor itself but serves as a marker for the peroxidative metabolism required for enzyme inactivation. We present quantitative data on phenylbutazone's inhibitory action, detail the experimental protocols used to elucidate this mechanism, and provide visualizations of the relevant biochemical pathways and experimental workflows.
Introduction to Prostaglandin H Synthase
Prostaglandin H Synthase (PHS), also known as cyclooxygenase (COX), is a bifunctional, heme-containing enzyme that catalyzes the initial, rate-limiting steps in the biosynthesis of prostaglandins (B1171923), thromboxanes, and prostacyclins.[1][2] These lipid signaling molecules are pivotal in numerous physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The enzyme possesses two distinct active sites that perform sequential reactions:
-
Cyclooxygenase (COX) Activity: Incorporates two molecules of oxygen into arachidonic acid to form the hydroperoxy endoperoxide, Prostaglandin G2 (PGG2).[1][2]
-
Peroxidase (POX) Activity: Reduces the 15-hydroperoxyl group of PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2).[1][2]
This peroxidase activity is essential for activating the cyclooxygenase site by oxidizing a critical tyrosine residue to a tyrosyl radical, which initiates the oxygenation of arachidonic acid.[2][3] PGH2 serves as the common precursor for various cell-specific synthases that produce the biologically active prostanoids.[1]
Mechanism of Action: Phenylbutazone Metabolism and PHS Inhibition
The interaction between phenylbutazone and PHS is a classic example of mechanism-based enzyme inactivation. Contrary to a direct competitive or non-competitive inhibition model, phenylbutazone's ability to block the cyclooxygenase activity of PHS is entirely dependent on its prior metabolism by the enzyme's own peroxidase function.[4] The metabolite this compound is not an inhibitor of PHS cyclooxygenase; rather, its formation is a consequence of the metabolic activation of phenylbutazone.[4][5]
The proposed mechanism is as follows:
-
Cofactor for Peroxidase: Phenylbutazone (PB) acts as an efficient reducing cofactor for the PHS peroxidase activity.[6]
-
Radical Formation: The peroxidase metabolizes phenylbutazone, leading to the formation of a carbon-centered phenylbutazone radical.[4] This reactive intermediate can be detected using techniques like Electron Spin Resonance (ESR) spectroscopy.[4]
-
Inhibitory Species: The carbon-centered radical is believed to react with oxygen to form a phenylbutazone peroxyl radical. This peroxyl radical is the putative species responsible for inactivating the cyclooxygenase active site.[4]
-
Metabolite Formation: this compound is subsequently formed through a non-enzymatic reaction, likely involving the interaction of two phenylbutazone peroxyl radicals and their subsequent rearrangement.[4]
This requirement for peroxidative metabolism explains why phenylbutazone does not inhibit PHS apoenzyme reconstituted with manganese protoporphyrin IX, a form of the enzyme that lacks hydroperoxidase activity.[4]
Quantitative Data on PHS Inhibition
Direct quantitative data such as IC50 or Ki values for this compound are absent from the literature, as it has been demonstrated to be an ineffective inhibitor of PHS cyclooxygenase.[4] The available quantitative data pertains to its parent compound, phenylbutazone, and its ability to cause hydroperoxide-dependent inactivation of PHS.
| Compound | Enzyme/System | Effect | Concentration Range | Notes | Citations |
| Phenylbutazone | PHS Cyclooxygenase (reconstituted with hematin) | Inhibition | 100 µM - 2 mM | Inhibition is dependent on the enzyme's peroxidase activity. | [4] |
| Phenylbutazone | PHS Cyclooxygenase (reconstituted with Mn-protoporphyrin IX) | No Inhibition | 5 µM - 250 µM | This enzyme form lacks hydroperoxidase activity, demonstrating the necessity of metabolism for inhibition. | [4] |
| Phenylbutazone | PHS (in ram seminal vesicle microsomes) | Inactivation (in presence of 100 µM H₂O₂) | 10 µM - 250 µM | Half-maximal effect observed at approximately 100 µM. | [6] |
| Phenylbutazone | Prostacyclin Synthase (in ram seminal vesicle microsomes) | Inactivation (in presence of 100 µM H₂O₂) | 10 µM - 250 µM | More sensitive to inactivation than PHS; half-maximal effect near 25 µM. | [6] |
| This compound | PHS Cyclooxygenase | Ineffective Inhibitor | Not Applicable | Isolated as a metabolite but does not inhibit the enzyme. | [4][5] |
Experimental Protocols
Elucidating the complex interaction between phenylbutazone and PHS requires specific biochemical assays. Below are protocols for a representative PHS activity assay and the method used to detect radical intermediates.
In Vitro PHS Inhibition Assay
This protocol is designed to measure the effect of a test compound on the cyclooxygenase activity of PHS by quantifying the production of prostaglandins.
-
Enzyme Source: Microsomal fractions isolated from ram seminal vesicles, which are a rich source of PHS-1.[4][6]
-
Principle: The assay measures the conversion of the substrate, arachidonic acid, into prostaglandins (e.g., PGE₂ and PGF₂α) in the presence and absence of an inhibitor.[7]
-
Materials & Reagents:
-
Ram seminal vesicle microsomes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin (B1673052) (reconstitutes the apoenzyme)
-
Test compound (Phenylbutazone) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Reaction termination solution (e.g., 1 M citric acid or formic acid)
-
Prostaglandin standards (PGE₂, PGF₂α)
-
-
Procedure:
-
Enzyme Preparation: Thaw ram seminal vesicle microsomes on ice. Reconstitute the apoenzyme by pre-incubating the microsomes with hemin in the reaction buffer.
-
Inhibitor Incubation: Add varying concentrations of phenylbutazone (or vehicle control) to the enzyme preparation. Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Reaction Incubation: Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding an acidic solution to lower the pH, which halts enzyme activity.
-
Product Quantification: Centrifuge to pellet the protein. Analyze the supernatant for prostaglandin content using either an Enzyme Immunoassay (EIA) kit specific for PGE₂ or by using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[4][8]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) or half-maximal effect concentration by plotting percent inhibition against the logarithm of the inhibitor concentration.[6]
Detection of Radical Intermediates by ESR
Electron Spin Resonance (ESR) spectroscopy is used to detect and characterize the transient radical species formed during the metabolism of phenylbutazone.
-
Principle: Unpaired electrons of free radicals absorb microwave energy in the presence of a magnetic field. To detect short-lived radicals, a "spin trap" molecule is used, which reacts with the radical to form a more stable, detectable radical adduct.[4]
-
Procedure:
-
Incubate ram seminal vesicle microsomes with phenylbutazone in the presence of a spin trap, such as 2-methyl-2-nitrosopropane (B1203614) (MNTP).[4]
-
Transfer the reaction mixture to a quartz capillary tube.
-
Place the tube within the ESR spectrometer.
-
Record the ESR spectrum. The characteristics of the spectrum (e.g., hyperfine splitting constants) allow for the identification of the trapped radical (e.g., a carbon-centered phenylbutazone radical).[4]
-
Conclusion
The interaction of phenylbutazone with Prostaglandin H Synthase is a nuanced process that highlights the importance of the enzyme's dual functions. Inhibition of the physiologically crucial cyclooxygenase activity is not caused by the parent drug itself, but by reactive radical species generated through its metabolism by the enzyme's own peroxidase active site.[4][6] The metabolite this compound is an ineffective inhibitor and should be regarded as a downstream product of this metabolic activation pathway.[4][5] This mechanism underscores a critical concept in pharmacology: a drug may require enzymatic bioactivation to exert its inhibitory effect, a process that can have significant implications for drug design, efficacy, and selectivity. For researchers in this field, understanding this distinction is paramount to correctly interpreting experimental data and developing novel anti-inflammatory agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The enzymology of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid oxygenation by prostaglandin H synthase-2: Chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inactivation of prostaglandin H synthase and prostacyclin synthase by phenylbutazone. Requirement for peroxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin H synthase-2 inhibitors interfere with prostaglandin H synthase-1 inhibition by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs and in vitro inhibition of PGHS-isoenzyms by polyunsaturated fatty acids from Platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 4-Hydroxyphenylbutazone in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of 4-Hydroxyphenylbutazone, also known as Oxyphenbutazone (B1678117), in various cell line models. This compound is a major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone. This document synthesizes available data on its cytotoxicity, mechanisms of action, and effects on cellular signaling pathways, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes using Graphviz diagrams.
Cytotoxicity
Oxyphenbutazone has demonstrated cytotoxic effects in hepatocellular carcinoma cell lines. The primary evidence comes from studies on the Hep3B cell line, where it has been shown to inhibit cell proliferation and induce apoptosis, particularly in combination with other chemotherapeutic agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of Oxyphenbutazone, alone and in combination with Methotrexate (MTX), on Hep3B cells are summarized below.
| Cell Line | Compound(s) | Concentration(s) | Effect |
| Hep3B | Oxyphenbutazone (OPB) | 2.5, 5.0, or 7.5 µmol/L | Showed synergistic cytotoxic effects when combined with MTX.[1][2] |
| Hep3B | MTX + OPB | 0.5 and 1.0 µmol/L (MTX) in combination with 5.0 or 7.5 µmol/L (OPB) | Significant inhibition of cell proliferation.[1][2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the cytotoxic effects of Oxyphenbutazone in cancer cells identified to date involves the suppression of Prostaglandin E2 (PGE2) and the subsequent deactivation of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cell proliferation, and its inhibition can lead to apoptosis.
Wnt/β-catenin Signaling Pathway Inhibition
Oxyphenbutazone, as a COX inhibitor, is believed to reduce the synthesis of PGE2.[1][2] PGE2 is known to activate the Wnt/β-catenin pathway, which is implicated in the progression of various cancers, including hepatocellular carcinoma.[1][2] By inhibiting this pathway, Oxyphenbutazone leads to a decrease in the transcription of genes responsible for cell division and growth, ultimately inducing apoptosis.[1][2]
Apoptosis Induction
The inhibition of the Wnt/β-catenin signaling pathway by Oxyphenbutazone culminates in the induction of apoptosis. In Hep3B cells, this is evidenced by the activation of the caspase-9 and caspase-3 cascade.[1][2]
Effects on Cytokine Production
A hydroxylated metabolite, 4-Hydroxy-oxyphenbutazone, has been shown to be a potent inhibitor of cytokine production in peripheral mononuclear cells (PBMC) and whole blood cultures.[3] This suggests an immunomodulatory role for metabolites of Phenylbutazone.
Quantitative Data on Cytokine Inhibition
| Cell Culture | Compound | Effect |
| PBMC | 4-Hydroxy-oxyphenbutazone | Potent inhibitor of both monokines and lymphokines.[3] |
| Whole Blood | 4-Hydroxy-oxyphenbutazone | Best inhibitor of lymphokine production and the only inhibitor of monokine production among the tested compounds.[3] |
It is important to note that in PBMC cultures, the inhibition of cytokine production by 4-Hydroxy-oxyphenbutazone was associated with a loss of cell viability, whereas this was not the case in whole blood cultures.[3]
Oxidative Stress
While direct studies on this compound inducing oxidative stress in cell lines are limited, there is evidence that Oxyphenbutazone can interact with reactive oxygen species. Specifically, it has been shown to react with singlet oxygen but not with superoxide (B77818) anions.[4] This was demonstrated by its ability to protect erythrocyte membranes from hemolysis induced by a singlet oxygen-generating system.[4]
Cell Cycle Effects and Genotoxicity
Based on the available literature, there is currently a lack of specific studies investigating the effects of this compound on cell cycle progression and its potential for genotoxicity in cell lines. Further research is required to elucidate these aspects of its toxicological profile.
Experimental Protocols
Detailed experimental protocols for the key assays mentioned in the cited literature are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU solution to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow antibody access to the nucleus.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: The amount of color is directly proportional to the amount of DNA synthesis.
Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-9.
Protocol:
-
Cell Lysis: Treat cells with this compound, and then lyse the cells to release their contents.
-
Substrate Addition: Add a specific caspase substrate that is conjugated to a colorimetric or fluorometric reporter molecule.
-
Incubation: Incubate the cell lysate with the substrate. Active caspases will cleave the substrate, releasing the reporter molecule.
-
Detection: Measure the signal from the released reporter molecule using a microplate reader (absorbance or fluorescence).
-
Data Analysis: The signal intensity is proportional to the caspase activity.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound. After the incubation period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Conclusion
The available in vitro data indicates that this compound (Oxyphenbutazone) exhibits cytotoxic and pro-apoptotic effects in hepatocellular carcinoma cells, primarily through the inhibition of the Wnt/β-catenin signaling pathway. Furthermore, its hydroxylated metabolite demonstrates immunomodulatory potential by inhibiting cytokine production. While some information exists on its interaction with reactive oxygen species, further research is necessary to fully elucidate its role in oxidative stress, as well as its effects on the cell cycle and its genotoxic potential. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this compound.
References
- 1. Oxyphenbutazone promotes cytotoxicity in rats and Hep3B cellsvia suppression of PGE2 and deactivation of Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of oxyphenbutazone with active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of 4-Hydroxyphenylbutazone and Oxyphenbutazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the fundamental properties of two structurally related non-steroidal anti-inflammatory drugs (NSAIDs), 4-Hydroxyphenylbutazone and Oxyphenbutazone (B1678117). Both are metabolites of the parent drug phenylbutazone (B1037) and share a common pyrazolidine-3,5-dione (B2422599) core. However, subtle differences in their chemical structures lead to distinct physicochemical characteristics and pharmacological profiles. This document outlines their chemical properties, mechanisms of action, and relevant experimental methodologies to provide a foundational resource for researchers in pharmacology and drug development.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and Oxyphenbutazone is presented in Table 1. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Property | This compound | Oxyphenbutazone |
| Chemical Structure | 4-butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |
| Molecular Formula | C₁₉H₂₀N₂O₃[1][2] | C₁₉H₂₀N₂O₃[3][4] |
| Molecular Weight | 324.37 g/mol [1] | 324.38 g/mol [4] |
| pKa | Estimated 4.5-5.0 (based on phenylbutazone)[5] | 4.7 / 10.0[6] |
| Aqueous Solubility | Sparingly soluble (predicted) | 60 mg/L (at 30 °C)[7], 1 mg/mL in water, 0.5 mg/mL in PBS (pH 7.2)[3][8] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol[1] | Soluble in Ethanol (~50 mg/mL), DMSO (~25 mg/mL), and DMF (~25 mg/mL)[3][8] |
| Melting Point | Not available | 96 °C[7] |
| LogP | Not available | 2.72[7] |
Pharmacological Profile
The pharmacological activities of this compound and Oxyphenbutazone are distinct, primarily due to their different interactions with key enzymes in the inflammatory pathway.
Oxyphenbutazone: A Non-Selective Cyclooxygenase (COX) Inhibitor
Oxyphenbutazone functions as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By blocking this pathway, oxyphenbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects. As a non-selective inhibitor, it targets both the constitutive COX-1 isoform, which is involved in homeostatic functions, and the inducible COX-2 isoform, which is upregulated at sites of inflammation.
This compound: A Peroxidase Cofactor
In contrast to oxyphenbutazone, this compound is reported to be an ineffective inhibitor of the cyclooxygenase activity of prostaglandin (B15479496) H synthase (PHS).[10] Instead, it acts as an efficient reducing cofactor for the peroxidase activity of PHS.[10] The peroxidase function of PHS is crucial for the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2), a key intermediate in the biosynthesis of various prostanoids. The role of this compound as a cofactor suggests a different mechanism of modulating the inflammatory response compared to direct enzyme inhibition.
A summary of the pharmacological targets and activities is provided in Table 2.
| Feature | This compound | Oxyphenbutazone |
| Primary Target | Prostaglandin H Synthase (Peroxidase activity) | Cyclooxygenase (COX-1 and COX-2) |
| Mechanism of Action | Reducing cofactor for peroxidase activity | Non-selective inhibition of cyclooxygenase activity |
| Pharmacological Effect | Modulation of prostanoid synthesis | Anti-inflammatory, analgesic, antipyretic |
| IC₅₀ (COX-1) | Not applicable (ineffective inhibitor) | Not specifically reported, but expected to be in the low micromolar range for non-selective NSAIDs. |
| IC₅₀ (COX-2) | Not applicable (ineffective inhibitor) | Not specifically reported, but expected to be in the low micromolar range for non-selective NSAIDs. |
Experimental Protocols
This section details the methodologies for determining the key physicochemical and pharmacological parameters discussed in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state and solubility of a drug molecule. A standard method for its determination is potentiometric titration.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Titration: The compound solution is placed in a thermostatted vessel and the pH electrode is immersed. The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer of a specific pH) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous medium (e.g., distilled water or phosphate-buffered saline, pH 7.4).
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve is used for accurate quantification.
Determination of COX Inhibition (IC₅₀) by Human Whole Blood Assay
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The human whole blood assay is a physiologically relevant method for assessing the COX-inhibitory activity of NSAIDs.
Principle: The assay measures the production of prostaglandins (e.g., prostaglandin E₂, PGE₂) and thromboxane (B8750289) (e.g., thromboxane B₂, TXB₂), which are biomarkers for COX-2 and COX-1 activity, respectively, in human whole blood in the presence of varying concentrations of the inhibitor.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.
-
COX-1 Assay (TXB₂ production): Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control. The blood is allowed to clot, and the serum is collected. The concentration of TXB₂ in the serum is measured by enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
COX-2 Assay (PGE₂ production): Aliquots of whole blood are pre-incubated with the test compound, followed by stimulation with lipopolysaccharide (LPS) to induce COX-2 expression. After incubation, the plasma is separated, and the concentration of PGE₂ is measured by ELISA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition of TXB₂ and PGE₂ production is calculated for each concentration of the test compound. The IC₅₀ values for COX-1 and COX-2 are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the mechanisms of action and methodologies.
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the inhibitory action of oxyphenbutazone.
Prostaglandin H Synthase (PHS) Peroxidase Activity
This diagram illustrates the dual enzymatic activity of PHS and the role of this compound as a reducing cofactor in the peroxidase step.
Experimental Workflow for In Vitro Drug Metabolism
The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using liver microsomes.
Conclusion
This compound and Oxyphenbutazone, while both being metabolites of phenylbutazone, exhibit distinct core properties that dictate their pharmacological effects. Oxyphenbutazone acts as a classical NSAID through the non-selective inhibition of COX enzymes. In contrast, this compound appears to modulate the prostaglandin synthesis pathway through its role as a reducing cofactor for the peroxidase activity of PHS, rather than by direct enzyme inhibition. Understanding these fundamental differences is essential for the rational design and development of new anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols detailed herein provide a framework for the consistent and reliable characterization of these and other related compounds.
References
- 1. This compound | 16860-43-8 [m.chemicalbook.com]
- 2. 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | C19H20N2O3 | CID 101102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Oxyphenbutazone - Wikipedia [en.wikipedia.org]
- 5. Phenylbutazone | 50-33-9 [chemicalbook.com]
- 6. 129-20-4 | CAS DataBase [chemicalbook.com]
- 7. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of 4-Hydroxyphenylbutazone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of 4-hydroxyphenylbutazone, an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037). Known chemically as oxyphenbutazone (B1678117), this compound's disposition in various animal models is critical for preclinical drug development, veterinary medicine, and toxicological studies. This document synthesizes quantitative data, details common experimental methodologies, and visualizes key metabolic and experimental processes.
Metabolism of Phenylbutazone to this compound
Phenylbutazone is extensively metabolized in animals, primarily by the liver. The two principal metabolic pathways are aromatic hydroxylation of one of the phenyl rings to form this compound (oxyphenbutazone), and aliphatic hydroxylation of the n-butyl side chain to produce gamma-hydroxyphenylbutazone.[1][2][3][4] Oxyphenbutazone is itself a pharmacologically active compound with anti-inflammatory properties.[5]
In horses, the specific enzyme responsible for the biotransformation of phenylbutazone to oxyphenbutazone has been identified as the cytochrome P450 isoform, equine CYP3A97.[1][6] While the gamma-hydroxy metabolite is also formed, the enzyme responsible has not been definitively identified within the tested recombinant equine P450s, suggesting another enzyme may be involved.[1] In species like rats and dogs, metabolism is predominantly driven by hydroxylation via mono-oxygenase enzyme systems.[2][4]
References
- 1. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biotransformation of phenylbutazone (Butazolidin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxyphenylbutazone: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylbutazone, also known as Oxyphenbutazone (B1678117), is the major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037). While its primary mechanism of action is well-established as the inhibition of cyclooxygenase (COX) enzymes, emerging research suggests a broader pharmacological profile with several potential therapeutic targets. This technical guide provides an in-depth overview of the core therapeutic targets of this compound, presenting available quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazolone (B3327878) class.[1][2] It is an active metabolite of phenylbutazone and shares its anti-inflammatory, analgesic, and antipyretic properties.[3][4] The principal mechanism underlying these effects is the inhibition of prostaglandin (B15479496) synthesis.[5] However, due to concerns over its safety profile, including gastrointestinal and hematological side effects, its clinical use in humans has significantly declined in many countries.[2][6] Despite this, the study of this compound and its interactions with various biological targets remains a subject of scientific interest, with potential implications for the development of new therapeutic agents with improved safety profiles. This guide delves into the established and potential therapeutic targets of this compound, providing a technical framework for further research.
Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes
The most well-characterized therapeutic targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its therapeutic effects.
Quantitative Data: COX Inhibition
| Compound | Target | Assay System | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Phenylbutazone | COX-1 | Equine Whole Blood | 0.47 | 0.31 |
| Phenylbutazone | COX-2 | Equine Whole Blood | 1.5 |
Disclaimer: The data presented above is for the parent compound, phenylbutazone, in an equine model and may not directly reflect the activity of this compound in humans. Further research is required to establish the specific IC50 values for this compound against human COX isoforms.
Signaling Pathway: Prostaglandin Synthesis
The inhibition of COX enzymes by this compound directly impacts the prostaglandin synthesis pathway.
Caption: Inhibition of COX-1/2 by this compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of human recombinant COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either the test compound dilutions or vehicle control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells to initiate a pre-incubation period (e.g., 10 minutes at 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 2 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
Potential Secondary Therapeutic Targets
Beyond COX inhibition, preliminary evidence suggests that this compound may interact with other biological targets, opening avenues for novel therapeutic applications.
Inhibition of Cytokine Production
This compound has been identified as a potent inhibitor of pro-inflammatory cytokine production, suggesting an immunosuppressive role.[7] This activity could be beneficial in the treatment of various inflammatory and autoimmune diseases.
Specific IC50 values for the inhibition of cytokine production by this compound are not consistently reported in publicly available literature. However, one study described it as a "potent inhibitor" of monokine and lymphokine production in peripheral blood mononuclear cell (PBMC) and whole blood cultures.[7]
| Compound | Target Cytokines | Assay System | Potency |
| This compound | IL-1, IL-6, TNF-α, etc. | Human PBMC Culture | Potent Inhibitor |
| This compound | IL-1, IL-6, TNF-α, etc. | Human Whole Blood Assay | Potent Inhibitor |
Disclaimer: The term "potent inhibitor" is a qualitative description from the cited literature.[7] Quantitative IC50 values are needed for a precise comparison of potency.
This protocol outlines a method to assess the effect of this compound on cytokine production by human PBMCs.
Objective: To quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by this compound in stimulated PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) as a stimulant
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Seed the isolated PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate cytokine production and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 values.
Caption: Workflow for PBMC cytokine inhibition assay.
Heat Shock Factor 1 (HSF1) Activation
Recent research has suggested that oxyphenbutazone can activate Heat Shock Factor 1 (HSF1), a master regulator of the heat shock response. This pathway is involved in cellular protection against stress and the clearance of aberrant proteins, indicating a potential therapeutic role in neurodegenerative diseases.
Currently, there is no publicly available quantitative data (e.g., EC50 values) for the activation of HSF1 by this compound. Further studies are required to quantify this effect.
The activation of HSF1 by stressors or small molecules leads to the transcription of heat shock proteins (HSPs), which have cytoprotective functions.
Caption: Postulated HSF1 activation by this compound.
This protocol describes a cell-based reporter assay to quantify the activation of HSF1.[6][8]
Objective: To measure the dose-dependent activation of HSF1 by this compound.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of a heat shock element (HSE) promoter.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well white, opaque cell culture plates.
Procedure:
-
Cell Seeding: Seed the HSF1 reporter cell line into a 96-well white, opaque plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control. Include a positive control (e.g., heat shock at 42°C for 1 hour).
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle-treated control. Determine the EC50 value for HSF1 activation.
Uricosuric Effect (Uric Acid Metabolism)
The parent compound of this compound, phenylbutazone, is known to have a mild uricosuric effect, which is likely attributable to its metabolites.[9] This suggests that this compound may inhibit renal uric acid reabsorption, a potential therapeutic target for gout and hyperuricemia. The primary transporter responsible for renal urate reabsorption is URAT1 (SLC22A12).[1]
There is currently no direct evidence or quantitative data (IC50 values) for the inhibition of the URAT1 transporter by this compound. Research in this area is warranted to explore this potential therapeutic target.
This protocol describes a cell-based assay to determine if a compound inhibits the URAT1 transporter.[1]
Objective: To assess the inhibitory effect of this compound on URAT1-mediated uric acid uptake.
Materials:
-
A cell line stably overexpressing the human URAT1 transporter (e.g., HEK293-hURAT1).
-
Mock-transfected cells as a control.
-
[14C]-labeled uric acid.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
This compound.
-
A known URAT1 inhibitor as a positive control (e.g., benzbromarone).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture the hURAT1-expressing cells and mock-transfected cells in appropriate multi-well plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound, positive control, or vehicle in transport buffer.
-
Uptake Initiation: Initiate the uptake by adding the transport buffer containing [14C]-uric acid.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background uptake in mock-transfected cells from the uptake in hURAT1-expressing cells to determine URAT1-specific uptake. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Other Potential Targets
Stabilization of Lysosomal Membranes
Some NSAIDs have been shown to stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes. While this has been suggested as a potential mechanism for this compound, quantitative data is lacking. An experimental approach to investigate this involves using acridine (B1665455) orange staining to assess lysosomal membrane permeabilization in response to cellular stress in the presence and absence of the compound.
Conclusion
This compound's primary therapeutic action is unequivocally linked to its inhibition of COX-1 and COX-2 enzymes. However, this technical guide has highlighted several other potential therapeutic targets that warrant further investigation. The compound's ability to potently inhibit cytokine production suggests a broader immunomodulatory role beyond prostaglandin synthesis inhibition. Furthermore, its potential to activate HSF1 and exert a uricosuric effect opens up exciting possibilities for its application in neurodegenerative diseases and hyperuricemia, respectively.
Significant gaps in the quantitative understanding of these secondary interactions remain. Future research should focus on determining the specific IC50 and EC50 values of this compound against these targets in human-relevant experimental systems. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate such investigations. A deeper understanding of the complete pharmacological profile of this compound could pave the way for the development of novel therapeutics with improved efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pedworld.ch [pedworld.ch]
- 8. Quantitative Comparison of HSF1 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
4-Hydroxyphenylbutazone: An In-Depth Technical Guide to its Role in Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Hydroxyphenylbutazone, also known as Oxyphenbutazone (B1678117), is the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone (B1037). This technical guide provides a comprehensive overview of its mechanism of action, its role in key inflammation pathways, and detailed experimental methodologies for its evaluation. As a potent inhibitor of cyclooxygenase (COX) enzymes, this compound plays a significant role in modulating the inflammatory response by reducing the synthesis of prostaglandins. Furthermore, emerging evidence suggests its involvement in other critical signaling cascades, including the NF-κB and MAPK pathways, and its ability to suppress the production of pro-inflammatory cytokines. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action of this compound, like other traditional NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Data Presentation: COX Inhibition of Phenylbutazone
| Compound | Target | IC50 | IC80 |
| Phenylbutazone | COX-1 | 0.30 µM | 0.71 µM |
| Phenylbutazone | COX-2 | 0.99 µM | 1.01 µM |
Data from in vitro analysis in horse blood.[3][4]
Modulation of Inflammatory Signaling Pathways
Beyond its direct effects on prostaglandin (B15479496) synthesis, this compound is implicated in the modulation of intracellular signaling pathways that are central to the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5][6][7]
While direct studies on this compound's effect on this pathway are limited, its ability to suppress the production of pro-inflammatory cytokines suggests a potential modulatory role.
MAPK Signaling Pathway
The MAPK signaling pathways, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8][9][10] The activation of p38 MAPK and JNK is strongly associated with cellular stress and inflammatory responses. These kinases can phosphorylate and activate transcription factors that regulate the expression of pro-inflammatory genes.
The potential for this compound to modulate these pathways is an area of active research, as inhibition of MAPK signaling can lead to a reduction in the inflammatory cascade.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound and its parent compound, Phenylbutazone, has been demonstrated in various in vivo models. The carrageenan-induced paw edema model in rats is a standard assay for evaluating the acute anti-inflammatory activity of NSAIDs.
Data Presentation: In Vivo Anti-Inflammatory Activity
| Compound | Species | Model | Dose | % Inhibition of Edema |
| Phenylbutazone | Rat | Carrageenan Paw Edema | 30 mg/kg | Significant reduction (circannual variation observed)[11] |
| Phenylbutazone | Chick | - | 5.60 mg/kg (ED50) | 71% |
| Diclofenac (Reference) | Rat | Carrageenan Paw Edema | 30 mg/kg | Significant inhibition[12] |
Further quantitative dose-response data for this compound in this model is needed for a direct comparison.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been studied in several species. It is the major pharmacologically active metabolite of Phenylbutazone.[3]
Data Presentation: Comparative Pharmacokinetic Parameters of Oxyphenbutazone
| Species | Administration | Tmax (h) | T1/2 (h) | Reference |
| Human | Oral | - | ~70 (as metabolite of Phenylbutazone) | [3] |
| Dog | Oral | - | - | [13] |
| Donkey | IV (as metabolite of Phenylbutazone) | 1.6 | - | [14] |
| Goat | IV (as metabolite of Phenylbutazone) | - | - | [13] |
| Horse | IV (as metabolite of Phenylbutazone) | 6.4 | - | [14] |
Note: The pharmacokinetic parameters can vary significantly between species and with the route of administration. The data for Oxyphenbutazone is often in the context of it being a metabolite of Phenylbutazone.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to assess the anti-inflammatory activity of compounds.
Workflow:
Protocol:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are divided into control and treatment groups.
-
Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[12][15]
In Vitro Cytokine Production Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
Protocol:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation. Alternatively, whole blood can be used.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16]
Western Blot Analysis for NF-κB and MAPK Activation
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., macrophages) are treated with a pro-inflammatory stimulus in the presence or absence of this compound.
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK). Total protein levels are also measured as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent anti-inflammatory agent that exerts its effects primarily through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Its ability to penetrate inflammatory exudate suggests a direct action at the site of inflammation.[17] Furthermore, its potential to modulate the NF-κB and MAPK signaling pathways and inhibit the production of pro-inflammatory cytokines highlights its multifaceted role in controlling the inflammatory cascade. While further research is needed to fully elucidate its specific interactions with these pathways and to establish a more detailed quantitative profile, this compound remains a significant molecule of interest in the field of anti-inflammatory drug research and development. This guide provides a foundational resource for scientists and researchers to design and interpret studies aimed at further understanding and harnessing the therapeutic potential of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and pharmacodynamic studies on phenylbutazone and oxyphenbutazone in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in clinically normal horses and donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylbutazone and oxyphenbutazone distribution into tissue fluids in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxyphenylbutazone: A Technical Overview of its Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylbutazone is a primary active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037). This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight, and delves into its biological activities. Detailed experimental protocols for the in vitro analysis of its formation and its effects on key inflammatory pathways are presented. Furthermore, this document illustrates the metabolic and signaling pathways associated with this compound through detailed diagrams, offering a valuable resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound is the product of the oxidative metabolism of phenylbutazone. Its chemical identity is well-established, and its key properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 16860-43-8 | N/A |
| Molecular Formula | C₁₉H₂₀N₂O₃ | N/A |
| Molecular Weight | 324.37 g/mol | N/A |
| IUPAC Name | 4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | N/A |
| Synonyms | γ-hydroxyphenylbutazone, Oxyphenbutazone metabolite | N/A |
Biological Activity and Mechanism of Action
This compound, like its parent compound, exhibits anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases (PHS). These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes by this compound reduces the production of these pro-inflammatory prostaglandins. It is understood that the metabolism of phenylbutazone by the hydroperoxidase activity of PHS is a prerequisite for the inhibition of the cyclooxygenase activity of the enzyme[1]. Interestingly, this compound itself has been found to be an ineffective inhibitor of PHS cyclooxygenase in some studies[1].
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
In Vitro Metabolism of Phenylbutazone to this compound using Liver Microsomes
This protocol describes the in vitro conversion of phenylbutazone to its hydroxylated metabolites, including this compound, using equine liver microsomes. This method is crucial for studying the drug's metabolic pathway and identifying the enzymes involved, such as cytochrome P450s[2].
Materials:
-
Equine liver microsomes
-
Phenylbutazone (PBZ)
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
CHAPS (1 mM)
-
Acetonitrile (ice-cold)
-
Water bath shaker
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture (250 µL final volume) containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM CHAPS, and 400 µM of phenylbutazone.
-
Pre-incubate the reaction mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding 2 mM NADPH and the equine liver microsomes.
-
Incubate the reaction for 30 minutes at 37°C in the shaking water bath.
-
Terminate the reaction by adding an equal volume (250 µL) of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of this compound and other metabolites using a validated HPLC method.
Prostaglandin H Synthase (Cyclooxygenase) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the activity of prostaglandin H synthase (PHS), also known as cyclooxygenase (COX). The assay measures the oxygen consumption associated with the conversion of arachidonic acid to PGG2.
Materials:
-
Purified Prostaglandin H Synthase (from ram seminal vesicles, for example)
-
Arachidonic acid
-
This compound (or other test compounds)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Oxygen electrode system
-
Spectrophotometer (for alternative colorimetric assays)
Procedure:
-
Prepare a reaction mixture in the oxygen electrode chamber containing Tris-HCl buffer and the purified PHS enzyme.
-
Add the test compound (this compound) at various concentrations and incubate for a specified period.
-
Initiate the reaction by adding a known concentration of arachidonic acid.
-
Monitor the rate of oxygen consumption using the oxygen electrode. A decrease in the rate of oxygen consumption in the presence of the test compound compared to a control (without the inhibitor) indicates inhibition of PHS activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cytokine Inhibition Assay using ELISA
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, from immune cells in culture using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., macrophages)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS to induce cytokine production. Include appropriate controls (unstimulated cells, stimulated cells without the test compound).
-
Incubate the plates for a suitable period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine (TNF-α, IL-1β, IL-6) according to the manufacturer's instructions provided with the kit.
-
Read the absorbance using a microplate reader and calculate the concentration of each cytokine from the standard curve.
-
Determine the inhibitory effect of this compound on the production of each cytokine.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key metabolic and signaling pathways involving this compound.
References
- 1. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxyphenylbutazone suppliers and purchasing for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone is a primary metabolite of Phenylbutazone (B1037), a nonsteroidal anti-inflammatory drug (NSAID). Historically, Phenylbutazone has been utilized for its analgesic and anti-inflammatory properties. Understanding the biological activity and procurement of its metabolites, such as this compound, is crucial for comprehensive research in pharmacology and drug development. This guide provides an in-depth overview of this compound, covering its suppliers, purchasing information, relevant experimental protocols, and its role in biological pathways.
I. Sourcing and Procurement of this compound for Research
The acquisition of high-purity this compound is fundamental for reliable and reproducible research. Several chemical suppliers specialize in providing this compound for laboratory use. It is imperative to note that these products are strictly intended for research purposes and not for personal or veterinary use.[1][2]
Reputable Suppliers
A number of reputable suppliers offer this compound for research applications. When selecting a supplier, researchers should consider factors such as purity, availability of a Certificate of Analysis (CoA), and customer support.
| Supplier | Product Identifier | Notes |
| Biosynth | FH24085 | Provides the compound for pharmaceutical testing as a reference standard.[1] |
| BioHippo | BHB20427736 | Distributes TargetMol products.[3] |
| MedChemExpress | HY-113339 | States that this compound is a metabolite of Phenylbutazone.[4] |
| Amsbio | AMS.T39152-25-MG | Also a distributor for other manufacturers.[5] |
| DC Chemicals | DC8848 | Provides the compound for research use only.[2] |
Purchasing and Quality Considerations
When purchasing this compound, it is essential to obtain a Certificate of Analysis (CoA). The CoA provides critical data on the compound's identity, purity, and any detected impurities.
Key Parameters to Verify on the Certificate of Analysis:
-
Identity: Confirmed by methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should be of a high percentage (e.g., >98%).
-
Residual Solvents: Should be within acceptable limits.
-
Storage Conditions: Proper storage is crucial for maintaining the compound's stability. This compound should generally be stored at <-15°C.[1]
II. Experimental Protocols
This section details relevant experimental methodologies for working with this compound, from its isolation to its analysis.
A. Biosynthesis and Isolation of this compound
Protocol for the Isolation from Phenylbutazone Incubation:
This protocol is based on the methodology described by Hughes et al. (1988).
-
Incubation:
-
Prepare a reaction mixture containing ram seminal vesicle microsomes or horseradish peroxidase.
-
Add Phenylbutazone to the reaction mixture.
-
Incubate under appropriate conditions to allow for metabolic conversion.
-
-
Extraction:
-
Following incubation, terminate the reaction.
-
Extract the metabolites from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
-
-
Purification:
-
Concentrate the organic extract.
-
Employ chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography, to separate this compound from other metabolites and the parent compound.
-
-
Identification:
-
Confirm the identity of the isolated this compound using analytical techniques like mass spectrometry and NMR.
-
B. Quality Control: Analysis by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of this compound is critical for experimental accuracy. HPLC is a standard method for assessing the purity of chemical compounds. The following is a general HPLC method that can be adapted for the analysis of this compound, based on methods for Phenylbutazone and its metabolites.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., LiChrospher RP-18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M acetic acid) and an organic solvent (e.g., methanol). The ratio may need to be optimized, for instance, a 45:55 (v/v) mixture of 0.01 M acetic acid in methanol (B129727) has been used for related compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Quantitation: The limit of quantitation for similar compounds has been reported to be around 1.0 µg/mL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent, such as methanol.
-
Dilute the stock solution to a working concentration within the linear range of the detector.
-
If analyzing from a biological matrix, deproteinization with a solvent like acetonitrile (B52724) is necessary before injection.
III. Role in Signaling Pathways
This compound is intrinsically linked to the cyclooxygenase (COX) pathway, as it is a metabolite of Phenylbutazone, a known NSAID that targets this pathway. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Phenylbutazone acts as a reducing cofactor for the peroxidase activity of prostaglandin (B15479496) H synthase (PHS).[4][5] This interaction leads to the metabolic transformation of Phenylbutazone into several products, including this compound. Interestingly, while its parent compound inhibits the cyclooxygenase activity of PHS, this compound itself has been found to be an ineffective inhibitor of PHS cyclooxygenase.
Prostaglandin Synthesis Pathway and Phenylbutazone Metabolism
Caption: Metabolism of Phenylbutazone via the Prostaglandin H Synthase pathway.
Experimental Workflow for Purity Analysis
Caption: A typical experimental workflow for HPLC-based purity analysis.
References
- 1. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin-H synthase inhibition by malonamides. Ring-opened analogues of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of prostaglandin H synthase and prostacyclin synthase by phenylbutazone. Requirement for peroxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chemical synthesis of phenylbutazone hydroperoxide and testing of the substance for heart action under in vitro and in vivo conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Proposed Synthesis of 4-Hydroxyphenylbutazone from Suxibuzone Impurity C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic pathway for the conversion of Suxibuzone Impurity C (4-Hydroxymethylphenylbutazone) to 4-Hydroxyphenylbutazone. As no direct, validated protocol for this specific transformation is readily available in the current literature, this application note provides a theoretically sound, two-step chemical synthesis based on established organic chemistry principles. The proposed methodology involves the selective oxidation of the primary alcohol in Suxibuzone Impurity C to a carboxylic acid intermediate, followed by a reductive decarboxylation to yield the target compound, this compound. This document provides detailed, hypothetical protocols and is intended to serve as a foundational guide for researchers aiming to develop and validate this synthetic route.
Disclaimer: The following experimental protocols are proposed based on established chemical reactions and have not been experimentally validated for the specific substrates described. This guide is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, and the proposed synthesis may require significant optimization.
Introduction
Suxibuzone is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug for phenylbutazone (B1037) and its metabolites.[1] During the synthesis and storage of Suxibuzone, various impurities can arise. One such process-related impurity is Suxibuzone Impurity C, chemically identified as 4-butyl-4-(hydroxymethyl)-1,2-diphenyl-1,2-dihydro-4H-pyrazole-3,5-dione, also known as 4-Hydroxymethylphenylbutazone.[2][3]
This compound is a known metabolite of phenylbutazone.[4] The structural similarity between Suxibuzone Impurity C and this compound presents an opportunity for a targeted synthesis. This application note details a proposed two-step synthetic pathway to convert the hydroxymethyl group of Suxibuzone Impurity C into the hydroxyl group of this compound.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Oxidation: The primary alcohol of Suxibuzone Impurity C is oxidized to a carboxylic acid intermediate, 4-carboxy-4-butyl-1,2-diphenylpyrazolidine-3,5-dione.
-
Reductive Decarboxylation: The carboxylic acid intermediate is then decarboxylated to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Oxidation of Suxibuzone Impurity C
This protocol describes a two-step, one-pot oxidation of the primary alcohol to a carboxylic acid using a TEMPO-catalyzed system, which is known for its mildness and compatibility with various functional groups.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Suxibuzone Impurity C | ≥98% | Commercial Source |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Reagent Grade | Sigma-Aldrich |
| Sodium hypochlorite (B82951) (NaOCl) | 10-15% aqueous solution | Fisher Scientific |
| Sodium chlorite (B76162) (NaClO2) | 80% Technical Grade | Acros Organics |
| Sodium phosphate (B84403) monobasic (NaH2PO4) | ACS Grade | VWR Chemicals |
| Acetonitrile (B52724) (ACN) | HPLC Grade | J.T. Baker |
| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | EMD Millipore |
| Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) | Laboratory Grade | LabChem |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR Chemicals |
| Anhydrous sodium sulfate (B86663) (Na2SO4) | ACS Grade | Fisher Scientific |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Suxibuzone Impurity C (1.0 eq) in a 1:1 mixture of acetonitrile and a pH 6.5 phosphate buffer (0.67 M NaH2PO4).
-
Add TEMPO (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.1 eq) dropwise while vigorously stirring, maintaining the temperature below 5°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
In a separate flask, prepare a solution of sodium chlorite (3.0 eq) in the pH 6.5 phosphate buffer.
-
Add the sodium chlorite solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until a starch-iodide test is negative.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Reductive Decarboxylation of the Intermediate
This protocol proposes the use of a Barton decarboxylation, a radical-based method for the reductive removal of a carboxylic acid group.[6][7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Carboxylic Acid Intermediate | Purified from Step 1 | - |
| Oxalyl chloride | Reagent Grade | Sigma-Aldrich |
| N-Hydroxypyridine-2-thione | 97% | Acros Organics |
| 4-Dimethylaminopyridine (DMAP) | Reagent Grade | Sigma-Aldrich |
| tert-Butyl thiol | 99% | Alfa Aesar |
| Azobisisobutyronitrile (AIBN) | Reagent Grade | Sigma-Aldrich |
| Toluene | Anhydrous | J.T. Baker |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
Protocol:
-
Formation of the Acid Chloride: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Formation of the Barton Ester: Dissolve the crude acid chloride in anhydrous toluene. Add N-hydroxypyridine-2-thione (1.1 eq) and a catalytic amount of DMAP. Stir the mixture in the dark at room temperature for 1-2 hours until the formation of the Barton ester is complete (monitor by TLC).
-
Decarboxylation: To the solution of the Barton ester, add tert-butyl thiol (3.0 eq) and AIBN (0.2 eq).
-
Heat the reaction mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., Argon) for 2-4 hours, or until the reaction is complete by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Exemplary Reaction Parameters:
| Step | Starting Material (SM) | SM Amount (mmol) | Key Reagents | Solvent | Temp (°C) | Time (h) |
| 1. Oxidation | Suxibuzone Impurity C | 1.0 | TEMPO, NaOCl, NaClO2 | ACN/Buffer | 0 to RT | 14-18 |
| 2. Reductive Decarboxylation | Carboxylic Acid Intermediate | 0.8 | Oxalyl Chloride, N-Hydroxypyridine-2-thione, tert-Butyl thiol, AIBN | DCM/Toluene | RT to 110 | 4-6 |
Hypothetical Results:
| Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (by HPLC, %) |
| 1. Oxidation | Carboxylic Acid Intermediate | 354.4 | 283.5 | 80 | >95 |
| 2. Reductive Decarboxylation | This compound | 259.5 | 181.7 | 70 | >98 |
Overall Experimental Workflow
Caption: Overall workflow for the proposed synthesis.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Application Note: Quantification of 4-Hydroxyphenylbutazone in Biological Matrices using LC-MS/MS
Introduction
4-Hydroxyphenylbutazone, also known as oxyphenbutazone (B1678117), is an active metabolite of phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID). Due to its pharmacological activity and potential for residues in food products of animal origin, a sensitive and selective analytical method for its quantification is crucial for pharmacokinetic studies, drug development, and food safety monitoring. This application note describes a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in biological matrices such as plasma and tissue.
Principle
This method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer. Quantification is achieved using selected reaction monitoring (SRM) in negative electrospray ionization mode, which provides high selectivity and sensitivity.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Acids/Buffers: Formic acid, Acetic acid, Ammonium formate, Sodium acetate (B1210297)
-
Standards: this compound (Oxyphenbutazone) reference standard, Phenylbutazone-d10 (Internal Standard)
-
Chemicals: β-glucuronidase (from Helix pomatia), Ascorbic acid
-
Solid Phase Extraction (SPE): C18 cartridges
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare by dissolving the reference standards of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 Methanol:Water).
-
Calibration Curve and QC Samples: Spike blank matrix (e.g., plasma) with appropriate volumes of the working standard solutions to achieve the desired concentration range.
Sample Preparation: Protein Precipitation (for Plasma)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (for Tissue)
-
Homogenize 2 g of tissue with an appropriate buffer.
-
Add the internal standard.
-
For potential glucuronide conjugates, perform enzymatic hydrolysis by adding acetate buffer (pH 4.5) and β-glucuronidase, followed by incubation at 37°C for 1 hour.[1]
-
After cooling, add acetonitrile and centrifuge to precipitate proteins.[1]
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water and a low percentage of organic solvent to remove interferences.
-
Elute the analyte with acetonitrile or methanol.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate[2] |
| Mobile Phase B | Acetonitrile or Methanol[2] |
| Flow Rate | 0.5 mL/min[2] |
| Gradient | Start at 10-25% B, ramp to 90-95% B over 2.5-3 minutes, hold, then return to initial conditions[2] |
| Injection Volume | 1-10 µL[2] |
| Column Temperature | 50°C[2] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4] |
| SRM Transitions | This compound (Oxyphenbutazone): Precursor Ion (m/z) 323.1 -> Product Ions (m/z) 175.1, 147.1[2] Phenylbutazone-d10 (IS): Precursor Ion (m/z) 317.2 -> Product Ion (m/z) 169.1 (example) |
| Source Temperature | ~650°C[2] |
| IonSpray Voltage | ~4500 V[2] |
Data Presentation
Table 1: Method Linearity
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Plasma | 2.0 - 2000 | > 0.998 |
| This compound | Tissue | 0.5 - 50 | > 0.99 |
Data synthesized from multiple sources indicating common achievable ranges.[2][5]
Table 2: Accuracy and Precision
| Analyte | Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Plasma | Low QC (e.g., 6.0) | 95 - 105 | < 15 |
| Mid QC (e.g., 40) | 98 - 102 | < 10 | ||
| High QC (e.g., 240) | 97 - 103 | < 10 |
Representative data based on typical validation requirements and published results.[2][4]
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Plasma | ~1.0 | 2.0 |
| This compound | Tissue | ~0.2 | 0.5 |
Data derived from reported sensitivities in scientific literature.[2]
Workflow Visualization
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cgfarad.ca [cgfarad.ca]
- 3. researchgate.net [researchgate.net]
- 4. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 4-Hydroxyphenylbutazone in Equine Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutazone (B1037) (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for the treatment of pain and inflammation associated with musculoskeletal disorders.[1][2] Following administration, phenylbutazone is extensively metabolized in the horse, primarily by the hepatic cytochrome P450 enzyme system.[3] The main metabolites identified are oxyphenbutazone (B1678117) and γ-hydroxyphenylbutazone.[1][4][5] Additionally, 4-hydroxyphenylbutazone is produced by the cyclo-oxygenase system.[6] The detection and quantification of these metabolites, including this compound, in equine plasma are crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control in performance horses.
This document provides detailed application notes and protocols for the sensitive and reliable detection of this compound in equine plasma samples, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose.[7][8]
Phenylbutazone Metabolism in Equines
Phenylbutazone undergoes significant biotransformation in the horse. The metabolic pathways lead to the formation of several hydroxylated metabolites. Understanding these pathways is essential for identifying appropriate analytical targets for monitoring phenylbutazone administration.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of phenylbutazone and its hydroxylated metabolites in equine plasma using LC-MS/MS and HPLC. While specific data for this compound is limited, the parameters for the structurally similar oxyphenbutazone provide a strong reference.
| Analyte | Method | LLOQ (ng/mL) | LOD (ng/mL) | Linearity Range (ng/mL) | Reference |
| Phenylbutazone | LC-MS/MS | 1.0 | - | 1.0 - 150 | [7] |
| Oxyphenbutazone | LC-MS/MS | 2.0 | - | 2.0 - 300 | [7] |
| Phenylbutazone | LC-MS/MS | 10 | 3 | 50 - 100,000 | [9] |
| Oxyphenbutazone | LC-MS/MS | 10 | 3 | 8 - 2,000 | [9] |
| Phenylbutazone | HPLC | 1000 | 500 | - | [10] |
| Oxyphenbutazone | HPLC | 1000 | 500 | - | [10] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for sample cleanup.
Materials:
-
Equine plasma collected in heparinized or EDTA tubes
-
Acetonitrile (B52724) (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 200 µL of equine plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z) for this compound: 325.2
-
Product Ions (m/z) for this compound: 160.2, 133.1 (These are proposed transitions based on the structure and may require optimization)
-
Collision Energy: Optimize for maximum signal intensity for each transition.
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the detection of this compound in equine plasma.
Conclusion
The protocols outlined in this document provide a robust framework for the detection and quantification of this compound in equine plasma. The use of LC-MS/MS offers high sensitivity and specificity, which is essential for accurate pharmacokinetic assessment and regulatory compliance. Proper sample preparation is critical to minimize matrix effects and ensure reliable results. The provided methods can be adapted and validated by individual laboratories to meet their specific instrumentation and research needs.
References
- 1. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 2. cgfarad.ca [cgfarad.ca]
- 3. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. cgfarad.ca [cgfarad.ca]
- 8. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Determination of phenylbutazone and oxyphenbutazone in plasma and urine samples of horses by high-performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 4-Hydroxyphenylbutazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone is a primary active metabolite of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). It functions as a reducing cofactor for the peroxidase activity of prostaglandin (B15479496) H synthase (PHS), a key enzyme in the inflammatory cascade. These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory properties of this compound, focusing on its effects on cyclooxygenase (COX) enzymes and the production of inflammatory mediators.
Data Presentation
The following tables summarize the available quantitative data for the in vitro anti-inflammatory activity of Phenylbutazone. Data for its metabolite, this compound, is limited in publicly available literature; however, it has been reported as a potent inhibitor of cytokine production[1].
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | Assay System | IC50 (µM) |
| Phenylbutazone | COX-1 | Equine Whole Blood | 0.18 ± 0.04[2] |
| COX-2 | Equine Whole Blood | 1.37 ± 0.21[2] | |
| This compound | COX-1 | Not Available | N/A |
| COX-2 | Not Available | N/A |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Compound | Mediator | Cell Line | IC50 |
| This compound | Cytokines (general) | Human PBMCs | Potent inhibitor[1] |
| TNF-α | RAW 264.7 | N/A | |
| IL-6 | RAW 264.7 | N/A | |
| Prostaglandin E2 (PGE2) | RAW 264.7 | N/A |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes in the COX Assay Buffer to the desired concentration.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, Heme cofactor, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the different concentrations of this compound or control inhibitors to the wells. Include a vehicle control (solvent only). Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to start the reaction.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
Inhibition of Cytokine and Prostaglandin Production in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay evaluates the effect of this compound on the production of pro-inflammatory mediators in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for TNF-α, IL-6, and PGE2
-
96-well cell culture plates
-
MTT reagent for cell viability assay
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for analysis.
-
Mediator Quantification:
-
Nitric Oxide (NO): Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
TNF-α, IL-6, and PGE2: Quantify the levels of these mediators using specific ELISA kits according to the manufacturers' protocols.
-
-
Cell Viability: Perform an MTT assay on the remaining cells to assess the cytotoxicity of the compound.
-
Data Analysis: Calculate the percentage of inhibition of each mediator for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 values.
NF-κB Activation Assay
This assay determines if this compound inhibits the activation of the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
NF-κB inhibitor (e.g., BAY 11-7082) as a positive control
-
Nuclear extraction kit
-
Western blot reagents and antibodies for p65 and IκBα
-
Alternatively, an NF-κB reporter cell line and a luciferase assay system
Procedure (Western Blot Method):
-
Cell Treatment: Seed RAW 264.7 cells and treat with this compound followed by LPS stimulation as described in the previous protocol.
-
Nuclear and Cytoplasmic Extraction: After a shorter incubation period (e.g., 30-60 minutes), harvest the cells and separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against the p65 subunit of NF-κB (for nuclear fraction) and IκBα (for cytoplasmic fraction).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the nuclear translocation of p65 and the degradation of IκBα.
Visualizations
Caption: Inflammatory signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for the in vitro cytokine and PGE2 inhibition assay.
References
Application Notes and Protocols for 4-Hydroxyphenylbutazone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone is a primary active metabolite of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). Like its parent compound, this compound exhibits anti-inflammatory properties, which are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the production of prostaglandins, key mediators of inflammation. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments aimed at investigating its effects on inflammatory signaling pathways and cytokine production.
Physicochemical and Biological Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 324.37 g/mol | [1] |
| Appearance | White to brown powder | [1] |
| Solubility (of the related compound Oxyphenbutazone) | DMSO: ~25 mg/mLEthanol: ~50 mg/mL | [2] |
| Biological Activity | Inhibition of COX enzymes, reduction of cytokine production. A related metabolite, Oxyphenbutazone, inhibits IL-6-induced cell proliferation with an IC50 of 7.5 µM. | [3] |
| Storage | Store powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 324.37 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 324.37 g/mol = 3.2437 mg
-
-
Weighing: Carefully weigh out approximately 3.24 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note on Solvent Choice: While both DMSO and ethanol (B145695) are suitable solvents, DMSO is often preferred for preparing highly concentrated stock solutions.[4][5]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to desired working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the final desired concentration: Based on literature for related compounds, a typical starting concentration for in vitro anti-inflammatory assays is in the low micromolar range. For example, the IC50 of the related metabolite Oxyphenbutazone for inhibiting IL-6-induced proliferation is 7.5 µM.[3] A dose-response experiment ranging from 1 µM to 25 µM is a reasonable starting point.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
To achieve a final concentration of 10 µM in your cell culture well, you will need to dilute the 10 mM stock solution 1:1000.
-
For a final volume of 1 mL in a well, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the this compound.
Table of Dilutions for a Dose-Response Experiment:
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) per 1 mL of media | Final DMSO Concentration (%) |
| 1 | 0.1 | 0.01 |
| 5 | 0.5 | 0.05 |
| 10 | 1 | 0.1 |
| 15 | 1.5 | 0.15 |
| 20 | 2 | 0.2 |
| 25 | 2.5 | 0.25 |
Cytokine Release Assay Protocol
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cytokine production in immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7).
Materials:
-
Immune cells (e.g., freshly isolated PBMCs or a cultured cell line)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or another appropriate inflammatory stimulus
-
This compound working solutions
-
Vehicle control (DMSO in media)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
Plate reader
Experimental Workflow:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treatment: Remove the old media and add fresh media containing the various concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (typically 6-24 hours, depending on the cytokine and cell type).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the stimulated vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the COX enzymes, which subsequently impacts downstream inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Inhibition of COX-2 by this compound reduces prostaglandin (B15479496) synthesis and downstream inflammatory signaling.
Caption: Experimental workflow for assessing cytokine inhibition.
References
- 1. japsonline.com [japsonline.com]
- 2. proimmune.com [proimmune.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Analysis of 4-Hydroxyphenylbutazone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone, also known as oxyphenbutazone, is the major pharmacologically active metabolite of phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID). The analysis of this compound and its related metabolites, such as gamma-hydroxyphenylbutazone, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative determination of these compounds. This document provides detailed application notes and protocols for the HPLC analysis of this compound and its metabolites.
Metabolic Pathway of Phenylbutazone
Phenylbutazone undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 enzymes in the liver. The major metabolic pathway involves the hydroxylation of one of the phenyl rings to form this compound (oxyphenbutazone) and hydroxylation of the butyl side chain to form gamma-hydroxyphenylbutazone.[1][2] These metabolites can be further conjugated, for instance with glucuronic acid, before excretion.[3][4]
Experimental Protocols
Sample Preparation: Plasma or Serum
A common method for extracting this compound and its metabolites from plasma or serum is protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
1. Protein Precipitation:
-
To 1 mL of plasma or serum in a centrifuge tube, add 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
2. Liquid-Liquid Extraction (LLE):
-
Acidify the supernatant with 100 µL of 1M HCl.
-
Add 5 mL of an extraction solvent (e.g., a mixture of benzene (B151609) and cyclohexane, 1:1 v/v).[5]
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
HPLC Instrumentation and Conditions
The following table outlines a typical set of HPLC conditions for the analysis of this compound and its metabolites.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., µBondapak C18), 4.6 x 250 mm, 5 µm particle size.[5] |
| Mobile Phase | A gradient of methanol and 0.01 M sodium acetate (B1210297) buffer (pH 4.0).[5] |
| Gradient | Start with 50% methanol, increasing linearly to 100% methanol over 10 minutes.[5] |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 254 nm.[5] |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient. |
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites involves several key stages, from sample collection to data interpretation.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the HPLC analysis of this compound and related compounds. Note that retention times can vary depending on the specific HPLC system, column, and mobile phase composition.
| Compound | Typical Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Phenylbutazone | 8.7 ± 0.2[6] | 0.016[6] | 0.029[6] |
| This compound | Varies | 0.05[5] | 0.1 |
| gamma-Hydroxyphenylbutazone | Varies | 0.05[5] | 0.1 |
Retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally.
Method Validation
For reliable quantitative results, the HPLC method should be thoroughly validated according to international guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape | Column degradation, inappropriate mobile phase pH. | Replace the column, ensure mobile phase pH is appropriate for the analytes. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Use a column oven for temperature control, prepare fresh mobile phase daily. |
| Low sensitivity | Low detector response, sample degradation. | Check detector lamp, ensure proper sample handling and storage to prevent degradation.[7] |
| Extraneous peaks | Contaminated sample, glassware, or mobile phase. | Use high-purity solvents and reagents, ensure all glassware is scrupulously clean. |
Conclusion
The HPLC method detailed in these application notes provides a reliable and robust approach for the quantitative analysis of this compound and its metabolites in biological samples. Adherence to the described protocols for sample preparation and HPLC analysis, coupled with thorough method validation, will ensure the generation of high-quality, reproducible data essential for research and development in the pharmaceutical sciences.
References
- 1. Analysis of phenylbutazone and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of phenylbutazone and its metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxyphenylbutazone in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone is a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037). While phenylbutazone is known to inhibit the cyclooxygenase (COX) activity of prostaglandin (B15479496) H synthase (PHS), its metabolite, this compound, has been demonstrated to be an ineffective inhibitor of the PHS cyclooxygenase activity.[1][2] However, its formation is directly linked to the peroxidase activity of PHS, making it a significant marker for studying the metabolic fate of phenylbutazone and the peroxidase function of PHS.
These application notes provide a comprehensive overview of the role of this compound in the context of PHS activity and detailed protocols for assays involving its parent compound, phenylbutazone, and the enzymatic activity of PHS.
Mechanism of Action and Role in Prostaglandin Synthesis Pathway
Phenylbutazone exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) activity of Prostaglandin H Synthase (PHS). PHS possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). The metabolism of phenylbutazone is dependent on the peroxidase activity of PHS.[2] During this process, phenylbutazone is oxidized, leading to the formation of metabolites, including this compound.[2]
It is crucial to note that while phenylbutazone inhibits the cyclooxygenase function, its metabolite, this compound, does not effectively inhibit this same activity.[2] Therefore, assays involving this compound are focused on its detection as a product of the peroxidase-mediated metabolism of phenylbutazone, rather than as a direct inhibitor of cyclooxygenase.
Figure 1: Prostaglandin synthesis pathway and the role of Phenylbutazone and this compound.
Data Summary
As this compound is not a direct inhibitor of cyclooxygenase, quantitative data such as IC50 values for COX inhibition are not applicable. The following table summarizes the key characteristics of this compound in the context of enzyme assays.
| Compound | Target Enzyme Activity | Role | Quantitative Data | Reference |
| This compound | PHS Cyclooxygenase | Ineffective Inhibitor | Not Applicable | [1][2] |
| Phenylbutazone | PHS Cyclooxygenase | Inhibitor | IC50 values are available for different species and assay conditions. For example, in equine whole blood, the IC50 for COX-1 and COX-2 are reported, though specific values vary. | [3] |
| Phenylbutazone | PHS Peroxidase | Substrate/Cofactor | Metabolized to form products including this compound. | [2] |
Experimental Protocols
Given that this compound is a metabolite rather than a direct inhibitor, the relevant experimental protocol is an assay to detect its formation from phenylbutazone by the peroxidase activity of PHS.
Protocol: PHS-Mediated Metabolism of Phenylbutazone to this compound
Objective: To qualitatively or quantitatively measure the formation of this compound from the incubation of phenylbutazone with PHS.
Materials:
-
Purified Prostaglandin H Synthase (ovine or other source)
-
Phenylbutazone
-
This compound standard
-
Arachidonic acid
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., glutathione, hydroquinone)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or other organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Experimental Workflow:
Figure 2: Experimental workflow for detecting PHS-mediated formation of this compound.
Procedure:
-
Enzyme Preparation: Reconstitute purified PHS apoenzyme with hematin according to the manufacturer's instructions to prepare the active holoenzyme.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
PHS holoenzyme
-
Cofactors (optional, can enhance peroxidase activity)
-
-
Addition of Substrate: Add phenylbutazone to the reaction mixture at the desired concentration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. The final volume should be standardized for all reactions.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile). This will precipitate the enzyme.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analysis: Carefully collect the supernatant and analyze it by HPLC-UV or LC-MS to detect and quantify the formation of this compound.
-
Quantification: Generate a standard curve using a known concentration range of this compound standard to quantify the amount of metabolite formed in the enzymatic reaction.
Controls:
-
No Enzyme Control: A reaction mixture without PHS to ensure that the formation of this compound is enzyme-dependent.
-
No Substrate Control: A reaction mixture without phenylbutazone to check for any interfering peaks in the chromatogram.
-
No Arachidonic Acid Control: A reaction mixture without arachidonic acid to confirm the necessity of the cyclooxygenase cycle for peroxidase activity in this context.
Conclusion
While this compound is not a suitable compound for use in cyclooxygenase inhibition assays due to its ineffectiveness, it serves as a valuable indicator of PHS peroxidase activity and the metabolism of its parent compound, phenylbutazone. The provided protocol allows for the investigation of this metabolic pathway, which is essential for understanding the complete pharmacological profile of phenylbutazone and other NSAIDs that are metabolized by peroxidases. Researchers in drug development can utilize this assay to study drug-enzyme interactions beyond simple inhibition, focusing on metabolic stability and the formation of active or inactive metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of 4-Hydroxyphenylbutazone on Chinese Hamster Ovary (CHO) Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for studying the in vitro effects of 4-Hydroxyphenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), on Chinese Hamster Ovary (CHO) cells. The protocols detailed below cover essential assays to evaluate cytotoxicity, cell viability, and the induction of apoptosis, providing valuable insights into the compound's cellular mechanism of action.
Introduction
This compound, also known as Oxyphenbutazone, is an active metabolite of phenylbutazone (B1037) and functions as a non-selective cyclooxygenase (COX) inhibitor. By inhibiting COX enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While its anti-inflammatory properties are well-documented, a detailed understanding of its specific effects on a common biotechnology workhorse like CHO cells is crucial for various research and drug development applications. These protocols outline a systematic approach to characterize the cellular responses of CHO cells to this compound treatment.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols.
Table 1: Cytotoxicity of this compound on CHO Cells (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± SD | |
| 1 | Value ± SD | |
| 10 | Value ± SD | |
| 25 | Value ± SD | |
| 50 | Value ± SD | |
| 100 | Value ± SD | |
| 250 | Value ± SD | |
| 500 | Value ± SD |
Table 2: Apoptosis Induction by this compound in CHO Cells (Annexin V-FITC/PI Staining)
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| IC50 Concentration | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| 2 x IC50 Concentration | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
CHO Cell Culture and Maintenance
Aseptic cell culture techniques are fundamental to obtaining reliable and reproducible results. All procedures should be performed in a certified biological safety cabinet.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
-
Culture Medium: Ham's F-12K or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculturing: When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, neutralize with complete medium, and re-seed into new flasks at a 1:4 to 1:8 split ratio.[1] Media should be renewed every 2-3 days.[3]
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile Dimethyl Sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-500 µM) and a vehicle control (medium with 0.5% DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Seeding and Treatment: Seed CHO cells in 6-well plates and treat with this compound at the determined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control group.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using Trypsin-EDTA, neutralize with complete medium, and collect the cells. Also, collect any floating cells from the medium.
-
Suspension cells: Collect the cells directly.
-
-
Staining:
-
Wash the collected cells (1-5 x 10^5) once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately (within 1 hour) using a flow cytometer.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Necrotic cells: Annexin V- and PI+
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.[7]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a nitrocellulose or PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against target proteins (e.g., COX-1, COX-2, cleaved Caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for studying this compound effects on CHO cells.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis in CHO cells.
References
- 1. CHO Cell Culture [cho-cell-transfection.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for ELISA Development in 4-Hydroxyphenylbutazone Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone is the primary active metabolite of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). Monitoring its levels is crucial in both therapeutic drug monitoring and food safety applications. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, high-throughput, and cost-effective method for the detection and quantification of this compound in various biological matrices. This document provides detailed application notes and protocols for the development of a competitive ELISA for this compound.
Principle of Competitive ELISA
The competitive ELISA is a highly sensitive immunoassay format ideal for detecting small molecules like this compound. In this assay, free this compound in the sample competes with a labeled this compound conjugate (e.g., enzyme-labeled) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the enzyme is then measured to determine the concentration of the analyte.
Experimental Protocols
Hapten Synthesis and Conjugation
To elicit an immune response and produce antibodies against the small molecule this compound, it must first be conjugated to a larger carrier protein, thereby creating an immunogen. A similar process is used to prepare a conjugate for the ELISA plate coating or for the enzyme label.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry Acetone
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Pyridine
-
Carrier Protein (e.g., Human Serum Albumin - HSA for immunogen, Bovine Serum Albumin - BSA for plate coating)
-
Gel filtration column
Protocol for this compound-HSA Immunogen Synthesis:
This protocol is adapted from a method for a structurally similar compound, γ-hydroxyphenylbutazone.[1][2]
-
Dissolve 2.5 mg of this compound, 12 mg of DSC, and 5.5 mg of DMAP each in 1 ml of dry acetone.
-
Combine the solutions and allow the mixture to react for 4 hours at room temperature with gentle mixing.
-
Remove the solvent at 40°C under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of PBS (pH 7.2) and 200 µL of pyridine.
-
Add the reconstituted hapten solution to 20 mg of HSA dissolved in PBS (pH 7.2).
-
Incubate the mixture overnight at 4°C with gentle mixing.
-
Purify the resulting this compound-HSA conjugate by gel filtration against normal saline.
-
Characterize the conjugate to confirm successful coupling.
Antibody Production (Polyclonal)
Materials:
-
This compound-HSA immunogen
-
Montanide ISA 50v adjuvant
-
New Zealand White rabbits (or other suitable animal model)
-
Saline
Protocol:
-
Prepare an emulsion by mixing 0.5 mg of the immunogen in 0.5 mL of saline with 0.5 mL of Montanide ISA 50v adjuvant.[1]
-
Immunize two rabbits with the emulsion at four injection sites every 4 weeks.[1]
-
Collect blood samples 10 days after each immunization to assess the specific antibody titer.[1]
-
Once a satisfactory antibody titer is achieved, harvest the antibodies from the rabbits.[1] All animal procedures should be performed in accordance with relevant animal welfare regulations.
Competitive ELISA Protocol
This is a general protocol that should be optimized for specific antibodies and conjugates.
Materials:
-
Anti-4-Hydroxyphenylbutazone antibody
-
This compound-BSA conjugate (for coating) or this compound-HRP conjugate (for detection)
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound standards
-
Sample diluent
-
Enzyme-conjugated secondary antibody (if using an unlabeled primary antibody)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of the this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[3]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.[3]
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.[3]
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction: Add 50 µL of this compound standards or samples to the wells, followed by 50 µL of the anti-4-Hydroxyphenylbutazone antibody solution. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Detection: If a labeled primary antibody is not used, add 100 µL of enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the optical density (OD) at 450 nm using a microplate reader. The color intensity will be inversely proportional to the amount of this compound in the sample.
Data Presentation
Quantitative data from the ELISA should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: ELISA Optimization Parameters
| Parameter | Optimized Condition |
| Coating Antigen Concentration | 1.5 µg/mL |
| Primary Antibody Dilution | 1:8000 |
| HRP-Conjugate Dilution | 1:10000 |
| Incubation Time (Competition) | 60 minutes at 37°C |
| Incubation Time (Substrate) | 20 minutes at room temperature |
Table 2: Performance Characteristics of the this compound ELISA
| Parameter | Result |
| IC₅₀ (50% Inhibitory Concentration) | 2.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Working Range | 0.5 - 20 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 3: Cross-Reactivity Profile
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 2.5 | 100 |
| Phenylbutazone | 15 | 16.7 |
| Oxyphenbutazone | 25 | 10 |
| γ-hydroxyphenylbutazone | 8 | 31.3 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
Visualizations
Experimental Workflows
Caption: Workflow for the development of a this compound ELISA.
Competitive ELISA Principle
Caption: Principle of the competitive ELISA for this compound.
Conclusion
The development of a robust and sensitive competitive ELISA for this compound is achievable through systematic hapten synthesis, antibody production, and assay optimization. The protocols and data presented herein provide a comprehensive guide for researchers to establish a reliable method for the detection and quantification of this important metabolite. This assay can serve as a valuable tool in drug development, clinical research, and regulatory monitoring.
References
Application Notes and Protocols for Studying NSAID Metabolism Using 4-Hydroxyphenylbutazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Hydroxyphenylbutazone in the study of Non-Steroidal Anti-Inflammatory Drug (NSAID) metabolism. This compound, an active metabolite of the NSAID phenylbutazone (B1037), serves as a critical tool for investigating drug metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.
Introduction
Phenylbutazone is a potent NSAID used in veterinary medicine, and its metabolism is a key determinant of its efficacy and potential for drug-drug interactions. The primary metabolic pathways involve hydroxylation to form active metabolites, principally this compound (also known as oxyphenbutazone) and γ-hydroxyphenylbutazone.[1][2][3][4] Understanding the formation and clearance of these metabolites is crucial for characterizing the pharmacokinetic and pharmacodynamic profile of phenylbutazone and other NSAIDs that may share similar metabolic routes. These studies are essential for drug development, enabling the prediction of metabolic profiles in humans and assessing the risk of adverse effects.
Metabolic Pathways of Phenylbutazone
The biotransformation of phenylbutazone is primarily hepatic and involves Phase I oxidation reactions catalyzed by the cytochrome P450 superfamily of enzymes.[5] The two major oxidative pathways are:
-
Aromatic Hydroxylation: Phenylbutazone undergoes hydroxylation on one of its phenyl rings to form this compound (oxyphenbutazone). This is a major metabolic route.
-
Aliphatic Hydroxylation: Hydroxylation of the n-butyl side chain results in the formation of γ-hydroxyphenylbutazone.[5]
Subsequent Phase II metabolism can involve glucuronidation of the hydroxylated metabolites, facilitating their excretion.[1]
Caption: Metabolic pathway of Phenylbutazone.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and enzyme kinetic parameters for phenylbutazone and its primary metabolite, this compound (oxyphenbutazone), across different species.
Table 1: Pharmacokinetic Parameters of Phenylbutazone
| Species | Dosage | T½ (h) | Cl (mL/kg/h) | Vd (L/kg) | Bioavailability (%) | Reference |
| Horse | 8.8 mg/kg (oral) | 6.2 | - | 0.152 | 91.8 | [6] |
| Donkey | 4.4 mg/kg (IV) | - | 170.3 | - | - | [7] |
| Calf | 4.4 mg/kg (IV) | 53.4 | 1.29 | 0.09 | - | [2] |
| Pig | Single IV dose | - | - | 0.18 | - | [8] |
Table 2: Pharmacokinetic Parameters of this compound (Oxyphenbutazone)
| Species | Parent Drug Dosage | Tmax (h) | Reference |
| Horse | 2.2 mg/kg PBZ (IV) | ~5 | [9] |
| Donkey | 4.4 mg/kg PBZ (IV) | 1.6 | [7] |
| Geriatric Horse | 2.2 mg/kg PBZ (IV) | ~5 | [9] |
Table 3: Enzyme Kinetics of Phenylbutazone Metabolism in Equine Liver Microsomes
| Metabolite | Vmax (pmol/min/pmol P450) | Km (µM) | Reference |
| Oxyphenbutazone (B1678117) | 13.8 ± 1.2 | 114.7 ± 15.3 | [5] |
| γ-hydroxy phenylbutazone | 2.7 ± 0.1 | 54.4 ± 5.6 | [5] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Phenylbutazone using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of phenylbutazone to this compound in a liver microsomal system.
Materials:
-
Pooled human or animal liver microsomes (e.g., equine, rat)
-
Phenylbutazone
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a stock solution of phenylbutazone in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <1%).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration typically 0.5-1 mg/mL)
-
Phenylbutazone (at various concentrations to determine enzyme kinetics)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis by LC-MS/MS (Protocol 2).
Caption: In Vitro Metabolism Experimental Workflow.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound from in vitro or in vivo samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A reverse-phase C18 or similar column (e.g., Kinetex PFP).[9]
-
Mobile Phase: A gradient of two solvents, typically:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) must be optimized.
Procedure:
-
Sample Preparation: Use the supernatant from Protocol 1 or appropriately processed plasma/serum samples (e.g., protein precipitation or solid-phase extraction).[10][11]
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound in a matrix that mimics the study samples (e.g., quenched incubation buffer for in vitro studies, blank plasma for in vivo studies). Include an internal standard at a fixed concentration in all standards and samples.
-
LC-MS/MS Analysis:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Acquire data in MRM mode, monitoring the specific transitions for the analyte and internal standard.
-
-
Data Processing:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Table 4: Example LC-MS/MS Parameters for Oxyphenbutazone (OPBZ) Analysis
| Parameter | Value | Reference |
| LC Column | Kinetex PFP (100 x 2.1 mm, 2.6 µm) | [9] |
| Mobile Phase | Water:Acetonitrile (55:45, v/v) with 0.1% formic acid | [9] |
| Flow Rate | 250 µL/min | [9] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [9] |
| MRM Transition (OPBZ) | 325.2 -> 160.2 | [9] |
| MRM Transition (OPBZ-d9 IS) | 334.4 -> 169.4 | [9] |
| LLOQ | 10 ng/mL in plasma | [9] |
Conclusion
The study of this compound is integral to understanding the metabolism of phenylbutazone and other related NSAIDs. The protocols and data presented here provide a foundation for researchers to design and execute robust in vitro and in vivo drug metabolism studies. By characterizing the metabolic pathways and quantifying the formation of key metabolites, scientists can gain valuable insights into the disposition of these compounds, aiding in the development of safer and more effective drugs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Pharmacodynamics and pharmacokinetics of phenylbutazone in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylbutazone kinetics and metabolite concentrations in the horse after five days of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in clinically normal horses and donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. cgfarad.ca [cgfarad.ca]
4-Hydroxyphenylbutazone in drug metabolism and pharmacokinetics (DMPK) studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037). Understanding the drug metabolism and pharmacokinetic (DMPK) profile of phenylbutazone and its metabolites is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for the study of this compound in the context of phenylbutazone's overall metabolic fate. While this compound is a known metabolite, much of the quantitative research has focused on other major metabolites like oxyphenbutazone (B1678117) and γ-hydroxyphenylbutazone. These notes provide a framework for its study, including protocols that can be adapted for its specific quantification.
Metabolic Pathway of Phenylbutazone
Phenylbutazone undergoes extensive metabolism in the liver, primarily mediated by Cytochrome P450 (CYP) enzymes. The hydroxylation of the phenyl rings and the butyl side chain results in the formation of several metabolites. The main oxidative pathways involve the formation of oxyphenbutazone (hydroxylation of a phenyl ring) and γ-hydroxyphenylbutazone (hydroxylation of the butyl side chain). This compound is formed through the hydroxylation of the other phenyl ring. These hydroxylated metabolites can undergo further phase II metabolism, such as glucuronidation, before excretion.[1][2] The primary enzyme responsible for the formation of oxyphenbutazone has been identified as a member of the CYP3A family in horses, specifically CYP3A97.[3] While the specific enzyme for this compound formation is less definitively characterized, it is understood to be a CYP-mediated reaction.[3]
Quantitative Data Summary
The following tables summarize the available pharmacokinetic parameters for phenylbutazone and its major metabolites. It is important to note the limited availability of specific quantitative data for this compound in the literature.
Table 1: Pharmacokinetic Parameters of Phenylbutazone in Various Species
| Species | Dose & Route | T1/2 (h) | Cl (mL/kg/h) | Vd (L/kg) | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) | Reference |
| Cattle | 4.4 mg/kg IV | 35.9 | 2.77 | - | - | - | - | [4] |
| Calves | 4.4 mg/kg IV | 53.4 | 1.29 | 0.09 | 3604 | - | - | |
| Horse | 4.4 mg/kg IV | 5.46 | 17.9 | 0.141 | 244.5 (0-72h) | - | - | [5] |
| Horse (Geriatric) | 2.2 mg/kg IV | 5.66 | - | - | - | 22.64 | - | [6] |
| Horse (Young) | 2.2 mg/kg IV | 6.03 | - | - | - | 24.24 | - | [6] |
| Man | 400 mg oral | ~70 | - | - | - | - | - | [7] |
Table 2: Pharmacokinetic Parameters of Phenylbutazone Metabolites
| Metabolite | Species | Dose & Route (of Phenylbutazone) | T1/2 (h) | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) | Reference |
| Oxyphenbutazone | Horse | 4.4 mg/kg IV | - | 35.2 (0-72h) | - | - | [5] |
| Oxyphenbutazone | Horse (Geriatric) | 2.2 mg/kg IV | - | - | - | ~5 | [6] |
| Oxyphenbutazone | Horse (Young) | 2.2 mg/kg IV | - | - | - | ~5 | [6] |
| γ-Hydroxyphenylbutazone | Horse | Oral (therapeutic regimen) | - | - | < 1 | - | [8] |
| This compound | Data Not Available | - | - | - | - | - | - |
Table 3: In Vitro Enzyme Kinetics of Phenylbutazone Metabolism in Equine Liver Microsomes [3]
| Metabolite | Vmax (pmol/min/mg protein) | Km (µM) |
| Oxyphenbutazone | 13.9 ± 1.2 | 118.4 ± 20.3 |
| γ-Hydroxyphenylbutazone | 24.7 ± 1.5 | 148.7 ± 22.1 |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Phenylbutazone in Liver Microsomes
This protocol is designed to determine the formation of this compound and other metabolites from phenylbutazone using liver microsomes.
Materials:
-
Pooled human or animal liver microsomes (e.g., horse, rat)
-
Phenylbutazone
-
This compound, Oxyphenbutazone, γ-Hydroxyphenylbutazone analytical standards
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., a deuterated analog of phenylbutazone or a structurally similar compound)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (to final volume)
-
Liver microsomes (final concentration 0.5 mg/mL)
-
Phenylbutazone (at various concentrations, e.g., 1-200 µM, to determine enzyme kinetics)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound in Biological Matrices
This protocol provides a general method for the quantification of this compound in plasma or urine, which can be optimized for specific instruments and matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 5% A, then return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example - Negative Ion Mode):
-
Ion Source: ESI (-)
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
Note: The exact m/z values for precursor and product ions need to be determined by infusing the analytical standards.
-
Sample Preparation (Plasma/Urine):
-
Thaw: Thaw frozen plasma or urine samples at room temperature.
-
Aliquoting: Aliquot 200 µL of the sample into a microcentrifuge tube.
-
Internal Standard: Add the internal standard solution.
-
Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Dilution (for urine): Dilute the urine sample with the initial mobile phase as needed.
-
Analysis: Transfer the supernatant (from plasma) or the diluted sample (from urine) to an HPLC vial for analysis.
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways in CYP Regulation
The expression and activity of CYP enzymes are regulated by various nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[9] Xenobiotics, including drugs like phenylbutazone, can bind to these receptors, leading to their activation. The activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. In the nucleus, this complex binds to specific response elements in the promoter regions of CYP genes, leading to increased transcription and subsequent enzyme induction. This can alter the metabolism rate of phenylbutazone and other co-administered drugs.
Conclusion
The study of this compound is an integral part of understanding the complete DMPK profile of phenylbutazone. While quantitative data for this specific metabolite is sparse, the provided protocols for in vitro metabolism and LC-MS/MS analysis can be readily adapted for its investigation. Further research is warranted to fully characterize the pharmacokinetics and enzymatic pathways involved in the formation of this compound to better assess its contribution to the overall pharmacology and toxicology of phenylbutazone.
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. cgfarad.ca [cgfarad.ca]
- 3. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and pharmacokinetics of phenylbutazone in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publishers Panel [herbapolonica.pl]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 4-Hydroxyphenylbutazone in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-Hydroxyphenylbutazone in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein provide a comprehensive workflow, from sample preparation to data acquisition, suitable for researchers, scientists, and drug development professionals. The method demonstrates excellent performance in terms of sensitivity, accuracy, and precision, making it ideal for pharmacokinetic studies, drug metabolism research, and regulatory monitoring.
Introduction
This compound is a major active metabolite of phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses.[1] Due to its pharmacological activity and potential for residues in food products of animal origin, sensitive and specific analytical methods are required for its detection and quantification.[1][2] LC-MS/MS has become the gold standard for this type of analysis due to its high sensitivity and specificity.[3] This document provides detailed protocols for the extraction and analysis of this compound from biological samples, along with performance data and a proposed fragmentation pathway.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for removing matrix interferences and concentrating the analyte of interest.[4] Two common extraction techniques, liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are described below. The choice of method may depend on the specific matrix and laboratory resources.
Liquid-Liquid Extraction (LLE) for Plasma/Serum: [3][5]
-
To 1 mL of plasma or serum in a centrifuge tube, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.[6]
Solid-Phase Extraction (SPE) for Tissues (e.g., Muscle, Liver, Kidney): [1][2]
-
Homogenize 2 g of tissue sample.
-
Add an internal standard and an appropriate buffer (e.g., acetate buffer, pH 4.5). For enhanced recovery of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase can be included here.[1][2]
-
Perform an initial extraction with an organic solvent like acetonitrile (B52724).
-
Centrifuge and collect the supernatant. A defatting step using a silica (B1680970) cartridge may be employed for fatty tissues.[2]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar interferences.
-
Elute the analyte with a suitable solvent such as acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is typically achieved using a reversed-phase column.
-
Column: A C18 column, such as a Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm), provides excellent separation and peak shape.[7]
-
Mobile Phase A: 5 mM Ammonium formate (B1220265) with 0.1% formic acid in water. The addition of formic acid to both mobile phases helps maintain a consistent pH and improves peak shape.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.5 mL/min.[7]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-2.5 min, 25-90% B; 2.5-3.75 min, 90-95% B.[7]
-
Column Temperature: 50°C.[7]
-
Injection Volume: 1-5 µL.[7]
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenylbutazone and its metabolites, though positive mode can also be used.[3][7]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for high sensitivity and selectivity.
-
Key Parameters:
The specific SRM transitions (precursor ion → product ion) and collision energies must be optimized for this compound. For the related compound oxyphenbutazone (B1678117) (m/z 323.1), transitions might be monitored in a similar fashion to phenylbutazone (m/z 307 → fragments).[3]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of phenylbutazone and its hydroxylated metabolites in biological matrices.
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Equine Tissue | 0.5 ng/g | [7] |
| Equine Plasma | 0.05 µg/mL | [3] | |
| Horse Meat | 2.0 µg/kg | [2] | |
| Limit of Detection (LOD) | Equine Plasma | 0.01 µg/mL | [3] |
| Horse Meat | 0.8 µg/kg | [2] | |
| Recovery | Horse Meat | 95.6 - 103.9% | [2] |
| Equine Plasma | > 80% | [3] | |
| Linear Range | Equine Plasma | 0.05 - 20 µg/mL | [3] |
Diagrams
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in mass spectrometry is expected to follow characteristic pathways involving cleavage of the pyrazolidine (B1218672) ring and losses from the side chains. Based on the structure and common fragmentation patterns of similar molecules, a proposed pathway is illustrated below.
Caption: Proposed ESI fragmentation of this compound.
References
- 1. Analysis of phenylbutazone residues in horse tissues with and without enzyme-hydrolysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. agilent.com [agilent.com]
- 7. cgfarad.ca [cgfarad.ca]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Investigating Cyclooxygenase Inhibition using 4-Hydroxyphenylbutazone (Oxyphenbutazone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylbutazone, more commonly known as oxyphenbutazone (B1678117), is the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037). Like its parent compound, oxyphenbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade, responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.
Understanding the interaction of compounds like oxyphenbutazone with COX isoforms is crucial for drug development and inflammation research. Oxyphenbutazone is described as a non-selective COX inhibitor, meaning it targets both the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation. These application notes provide detailed protocols for utilizing oxyphenbutazone as a tool to investigate COX inhibition in both enzymatic and cell-based assays.
Data Presentation: In Vitro Cyclooxygenase Inhibition
The following table summarizes the available quantitative data for the inhibitory activity of phenylbutazone and its metabolite, oxyphenbutazone, against COX-1 and COX-2. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference/Assay Conditions |
| Phenylbutazone | COX-1 | 0.76 | 0.30 | Horse whole blood assay[1] |
| COX-2 | 2.51 | Horse whole blood assay[1] | ||
| Oxyphenbutazone | COX-1 | 13.21 | Not Available | In vitro enzyme assay (details not specified) |
| COX-2 | Not Available | Not Available |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound (Oxyphenbutazone) on COX-1 and COX-2 activity.
Protocol 1: In Vitro Fluorometric COX Inhibitor Screening Assay
This protocol describes a method to determine the IC50 value of oxyphenbutazone against purified COX-1 and COX-2 enzymes by measuring the peroxidase activity of COX.
I. Materials and Reagents
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., Amplex™ Red or similar)
-
COX Cofactor (e.g., hematin (B1673048) in DMSO)
-
Arachidonic Acid (substrate)
-
This compound (Oxyphenbutazone)
-
Known selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors for controls
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well white opaque microplates
-
Fluorescence microplate reader
II. Reagent Preparation
-
Test Inhibitor (Oxyphenbutazone) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of oxyphenbutazone in DMSO.
-
Working Inhibitor Solutions: Perform serial dilutions of the stock solution in COX Assay Buffer to create a range of concentrations to be tested. Prepare these at 10x the final desired concentration.
-
Enzyme Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes in cold COX Assay Buffer to the working concentration recommended by the manufacturer, immediately before use. Keep on ice.
-
Arachidonic Acid Solution: Prepare the arachidonic acid solution according to the assay kit manufacturer's instructions, often involving reconstitution in ethanol (B145695) and dilution in NaOH and water.
-
Reaction Mix: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
III. Assay Procedure
-
Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer (or DMSO vehicle) to these wells.
-
Inhibitor Control (IC): Add 10 µL of a known COX-1 or COX-2 inhibitor at a concentration known to cause significant inhibition.
-
Test Sample (S): Add 10 µL of each diluted oxyphenbutazone working solution to the respective wells.
-
-
Enzyme Addition: Add the Reaction Mix containing the appropriate COX enzyme (COX-1 or COX-2) to all wells.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C, protected from light.
-
Reaction Initiation: Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically in a microplate reader (Excitation: ~535 nm, Emission: ~587 nm). Record data every minute for 5-10 minutes.
IV. Data Analysis
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of oxyphenbutazone using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Plot the % Inhibition against the logarithm of the oxyphenbutazone concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).
Protocol 2: Cell-Based COX-2 Inhibition Assay (PGE2 Measurement)
This protocol outlines a method to assess the ability of oxyphenbutazone to inhibit COX-2 activity in a cellular context by measuring the reduction of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
I. Materials and Reagents
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Oxyphenbutazone)
-
Known COX-2 inhibitor (e.g., Indomethacin or Celecoxib) as a positive control
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
96-well cell culture plates
-
Microplate reader for ELISA
II. Assay Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment:
-
Prepare serial dilutions of oxyphenbutazone and the positive control inhibitor in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the inhibitors or vehicle control (DMSO).
-
Incubate the cells for 1-2 hours.
-
-
COX-2 Induction: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce the expression of COX-2. Include an unstimulated control group that does not receive LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells. Carefully collect the cell culture supernatant for PGE2 analysis.
III. PGE2 Quantification (ELISA)
-
Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and collected supernatants to the antibody-coated plate.
-
Adding a PGE2-enzyme conjugate and incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
IV. Data Analysis
-
Generate a standard curve from the absorbance readings of the PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Calculate the percentage of PGE2 production inhibition for each oxyphenbutazone concentration relative to the LPS-stimulated vehicle control.
-
Plot the % Inhibition against the logarithm of the oxyphenbutazone concentration and fit the data to a dose-response curve to determine the IC50 value.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing 4-Hydroxyphenylbutazone Solubility in Aqueous Solutions
Welcome to the technical support center for improving the aqueous solubility of 4-hydroxyphenylbutazone. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in water?
A1: this compound, a metabolite of phenylbutazone, is a lipophilic molecule with a high octanol-water partition coefficient. Its molecular structure contains large nonpolar regions, which are not readily solvated by polar water molecules, leading to its low aqueous solubility.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The main strategies to enhance the solubility of this compound include:
-
pH Adjustment: Capitalizing on the acidic nature of the molecule.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin host.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state.
Q3: Which method is most suitable for my research needs?
A3: The choice of method depends on several factors including the desired solubility enhancement, the intended application (e.g., in vitro assay, preclinical formulation), and the acceptable excipients. For initial in vitro screening, pH adjustment and co-solvents are often the simplest approaches. For developing oral formulations, solid dispersions and cyclodextrin complexes can offer significant bioavailability enhancement.
Troubleshooting Guides
Issue 1: Low or No Apparent Increase in Solubility with pH Adjustment
Possible Causes:
-
Incorrect pKa value used for buffer preparation. The pKa of the parent compound, phenylbutazone, is approximately 4.5.[1] The pKa of this compound is expected to be similar.
-
Insufficient buffer capacity to maintain the desired pH upon addition of the compound.
-
Precipitation of the salt form of the compound at high concentrations.
Troubleshooting Steps:
-
Verify pKa: If possible, experimentally determine the pKa of your this compound sample.
-
Increase Buffer Strength: Prepare buffers with higher molarity to resist pH changes.
-
Check for Precipitation: After equilibration, visually inspect the solution for any solid material. If precipitation is observed, consider that you have reached the solubility limit of the salt form under those conditions.
-
Analytical Method Verification: Ensure your analytical method (e.g., HPLC, UV-Vis) is validated for quantifying this compound at different pH values, as the chromophore's absorbance may be pH-dependent.
Issue 2: Drug Precipitation When Adding Co-solvent System to Aqueous Media
Possible Causes:
-
The concentration of this compound exceeds its solubility in the final aqueous medium after dilution.
-
The co-solvent ratio is not optimal for maintaining solubility upon dilution.
-
Rapid addition of the co-solvent system to the aqueous phase, causing localized supersaturation and precipitation.
Troubleshooting Steps:
-
Determine Solubility in Final Medium: Before mixing, determine the approximate solubility of this compound in the final aqueous buffer.
-
Optimize Co-solvent Ratio: Experiment with different co-solvent ratios to find a system that maintains drug solubility upon dilution.
-
Slow Addition and Stirring: Add the co-solvent solution containing the drug to the aqueous medium slowly and with vigorous stirring to ensure rapid and uniform mixing.
-
Use of Surfactants: Consider adding a small percentage of a non-ionic surfactant (e.g., Tween® 80) to the aqueous medium to help stabilize the drug and prevent precipitation.
Issue 3: Low Yield or Incomplete Complexation with Cyclodextrins
Possible Causes:
-
Inappropriate choice of cyclodextrin type or derivative for the size and polarity of this compound.
-
Suboptimal drug-to-cyclodextrin molar ratio.
-
Inefficient complexation method.
Troubleshooting Steps:
-
Screen Different Cyclodextrins: Evaluate complexation with various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)) to find the most effective host.
-
Conduct a Phase Solubility Study: This will help determine the optimal molar ratio for complexation and the stability constant of the complex.
-
Optimize Preparation Method: Compare different methods such as kneading, co-evaporation, and freeze-drying to identify the most efficient technique for your specific complex.
-
Characterize the Complex: Use analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of an inclusion complex and rule out a simple physical mixture.
Quantitative Data Summary
Note: Specific solubility data for this compound is limited in publicly available literature. The following tables provide illustrative data based on its parent compound, phenylbutazone, and general principles of solubility enhancement. Researchers should determine the precise solubility for their specific experimental conditions.
Table 1: Solubility of Phenylbutazone in Water
| Temperature (°C) | Solubility (mg/L) |
| 25 | 34 |
(Data for Phenylbutazone)[2]
Table 2: Effect of pH on Aqueous Solubility (Illustrative)
| pH | Expected Solubility Behavior of an Acidic Drug (like this compound) |
| 1.2 | Low |
| 4.5 (approx. pKa) | Moderate (Solubility starts to increase) |
| 6.8 | High |
| 7.4 | High |
Table 3: Effect of Co-solvents on Aqueous Solubility (Illustrative)
| Co-solvent System (v/v) | Expected Relative Solubility Increase |
| Water | 1x |
| 20% Ethanol in Water | 5x - 10x |
| 40% Ethanol in Water | 20x - 50x |
| 20% Propylene Glycol in Water | 10x - 20x |
| 40% Propylene Glycol in Water | 40x - 80x |
Table 4: Effect of Cyclodextrin on Aqueous Solubility (Illustrative)
| Cyclodextrin (Concentration) | Expected Relative Solubility Increase |
| --- | 1x |
| 10 mM HP-β-CD | 15x - 30x |
| 20 mM HP-β-CD | 40x - 70x |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound as a function of pH.
Materials:
-
This compound
-
Buffers of various pH (e.g., 1.2, 4.5, 6.8, 7.4)
-
Scintillation vials or similar containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) to quantify this compound.
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a buffer of a different pH.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each sample.
-
Dilute the supernatant with an appropriate mobile phase or solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:5) in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Ensure complete dissolution of both components.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a dry solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
Store the prepared solid dispersion in a desiccator.
Visualizations
Caption: Workflow for Determining pH-Solubility Profile.
Caption: Approaches to Enhance 4-HPB Solubility.
Caption: Solid Dispersion Preparation Workflow.
References
Preventing degradation of 4-Hydroxyphenylbutazone in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 4-Hydroxyphenylbutazone in your stock solutions.
Troubleshooting Guides
Issue: Precipitate observed in my this compound stock solution after storage.
Possible Cause 1: Poor Solubility or Supersaturation
-
Solution: Ensure you are not exceeding the solubility limit of this compound in your chosen solvent. If you are preparing a high-concentration stock, consider gently warming the solution to aid dissolution. However, be cautious as excessive heat can accelerate degradation. After dissolution, allow the solution to cool to room temperature before storage. If precipitation occurs upon cooling, your concentration is likely too high.
Possible Cause 2: Change in Temperature
-
Solution: Repeated freeze-thaw cycles can cause precipitation. It is highly recommended to aliquot your stock solution into smaller, single-use volumes. This practice minimizes the number of times the main stock is subjected to temperature fluctuations.[1][2]
Possible Cause 3: Water Absorption in DMSO Stocks
-
Solution: Dimethyl sulfoxide (B87167) (DMSO) is hygroscopic and readily absorbs water from the atmosphere. The presence of water can decrease the solubility of many organic compounds, leading to precipitation.[3] When preparing DMSO stock solutions, use anhydrous DMSO and handle it in a low-humidity environment if possible. Store aliquots in tightly sealed vials with desiccant packs to minimize moisture absorption.
Issue: My experimental results are inconsistent, suggesting my this compound has degraded.
Possible Cause 1: Oxidation
-
Background: this compound, a phenolic compound, is susceptible to oxidation, which is a common degradation pathway.[4] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Solution 1: Use of Antioxidants: The addition of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can effectively inhibit oxidative degradation.[5][6][7] A low concentration of BHT (e.g., 0.01% w/v) is typically sufficient.
-
Solution 2: Inert Atmosphere: Before sealing the vials for storage, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Solution 3: Light Protection: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation (photodegradation).[8]
Possible Cause 2: Hydrolysis
-
Background: While the parent compound, phenylbutazone, is relatively stable to hydrolysis, the stability of this compound in aqueous solutions or upon contamination of stock solutions with water is not well-documented but should be considered a potential degradation pathway.
-
Solution: Use anhydrous solvents and minimize exposure to moisture during preparation and storage. If working with aqueous buffers, prepare these solutions fresh from your stock solution immediately before your experiment.
Possible Cause 3: Inappropriate Storage Temperature
-
Solution: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but freezing is preferable to slow down potential degradation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and ethanol (B145695) are commonly used solvents. DMSO is a good choice for achieving higher stock concentrations. However, it is crucial to use anhydrous DMSO and take precautions to prevent water absorption.[3] Ethanol is another suitable option. The choice of solvent may also depend on the requirements of your specific experimental system, particularly the tolerance of cells or enzymes to the solvent.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, follow these storage guidelines:
-
Temperature: Store at -20°C or -80°C for long-term storage.[1]
-
Light: Protect from light by using amber vials or wrapping vials in foil.[8]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]
-
Inert Atmosphere: For maximum protection against oxidation, purge the vial headspace with an inert gas (argon or nitrogen) before sealing.
Q3: Should I add an antioxidant to my stock solution?
A3: Yes, adding an antioxidant is a prudent measure to prevent oxidative degradation, a likely degradation pathway for a phenolic compound like this compound. Butylated Hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[5][6][7]
Q4: How can I check if my this compound stock solution has degraded?
A4: The most reliable way to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10][11] This technique can separate the intact this compound from its degradation products, allowing you to quantify the purity of your stock.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Good solubility; minimize water content to prevent precipitation and potential hydrolysis. |
| Temperature | -20°C or -80°C | Slows down chemical degradation rates.[1] |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation.[8] |
| Atmosphere | Purge with inert gas (Argon or Nitrogen) | Minimizes oxidation by displacing oxygen. |
| Additives | Consider adding 0.01% (w/v) BHT | Inhibits oxidative degradation.[5][6][7] |
| Aliquoting | Store in single-use volumes | Avoids repeated freeze-thaw cycles and contamination.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (Argon or Nitrogen) cylinder with a regulator and fine needle
Procedure:
-
Preparation of BHT/DMSO solution: Prepare a 0.1% (w/v) BHT stock solution in anhydrous DMSO. For example, dissolve 1 mg of BHT in 1 mL of anhydrous DMSO.
-
Dilution of BHT: Dilute the 0.1% BHT stock solution 1:10 with anhydrous DMSO to obtain a 0.01% BHT working solution.
-
Dissolving this compound: Weigh the desired amount of this compound powder and dissolve it in the 0.01% BHT/DMSO solution to achieve your target concentration. Vortex or gently warm if necessary to ensure complete dissolution.
-
Inert Gas Purging: Gently blow a stream of inert gas over the surface of the stock solution for 15-30 seconds to displace the air in the headspace of the vial.
-
Aliquoting and Storage: Immediately aliquot the solution into single-use amber vials. Tightly cap the vials and store them at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework. The specific parameters may need to be optimized for your HPLC system and column.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 285 nm).[10]
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard solution: Accurately prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample: Dilute an aliquot of your stock solution with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of your stock solution sample to the standard. The appearance of new peaks or a decrease in the area of the this compound peak over time indicates degradation. The percentage of intact this compound can be calculated by comparing its peak area to the total peak area of all components in the chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: The inhibitory effect of this compound on the cyclooxygenase (COX) pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO. - OAK Open Access Archive [oak.novartis.com]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. rxchemicals.com [rxchemicals.com]
- 6. chempoint.com [chempoint.com]
- 7. zellersolutions.com [zellersolutions.com]
- 8. Preparation of pharmacological agents [protocols.io]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. saudijournals.com [saudijournals.com]
- 11. ijrpr.com [ijrpr.com]
Technical Support Center: 4-Hydroxyphenylbutazone LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 4-Hydroxyphenylbutazone. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound using LC-MS/MS.
Poor Peak Shape and Tailing
Question: Why are my this compound peaks tailing or showing poor shape?
Answer: Peak tailing for this compound can be caused by several factors. Secondary interactions between the analyte and the stationary phase of the column can be a cause.[1] To address this, ensure that the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Using a column with end-capping can also minimize these secondary interactions. Additionally, a contaminated or old column can lead to poor peak shape; flushing the column or replacing it may be necessary.[1][2] Finally, extra-column effects, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[1]
Low Sensitivity or No Signal
Question: I am observing a very low signal or no signal at all for this compound. What are the possible causes?
Answer: A lack of signal can stem from issues with sample preparation, the LC system, or the mass spectrometer. Verify the concentration and stability of your this compound standard and sample.[2] Improper sample preparation can lead to low recovery of the analyte. For the LC system, check for leaks and ensure the mobile phase composition is correct and the flow rate is stable.[2][3] In the mass spectrometer, confirm that the ion source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for this compound. Contamination of the ion source or mass spectrometer can also lead to signal suppression.[3][4]
Poor Reproducibility and Inconsistent Results
Question: My results for this compound analysis are not reproducible. What should I investigate?
Answer: Poor reproducibility can be a complex issue with roots in sample preparation, chromatographic separation, or mass spectrometric detection. Inconsistent sample preparation is a common culprit; ensure that all steps, from extraction to reconstitution, are performed consistently. Fluctuations in LC system pressure or retention time shifts can indicate problems with the pump, column, or mobile phase composition.[3] Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of this compound, can also lead to significant variability in results.[5][6][7]
Matrix Effects
Question: How can I identify and mitigate matrix effects in my this compound analysis?
Answer: Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte, leading to either ion suppression or enhancement.[5][6] To determine if you are experiencing matrix effects, you can perform a post-column infusion experiment.[8] In this experiment, a constant flow of this compound is introduced into the mass spectrometer after the LC column, while a blank matrix sample is injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of matrix effects. To mitigate these effects, consider more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds.[9][10][11] Using a stable isotope-labeled internal standard that co-elutes with this compound can also help to compensate for matrix effects.[6][10]
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion mode Electrospray Ionization (ESI), the precursor ion ([M+H]+) for this compound (molecular weight 324.37 g/mol ) is typically observed at m/z 325.2. Common product ions resulting from fragmentation include m/z 204.2, 148.0, and 120.0.[12]
Q2: What type of LC column is recommended for this compound analysis?
A2: Reversed-phase chromatography is commonly used for the analysis of this compound.[11] C18 columns are a popular choice and generally provide good retention and separation. The specific column dimensions and particle size should be chosen based on the desired chromatographic resolution and analysis time.
Q3: What are the key considerations for sample preparation of this compound from biological matrices like plasma or urine?
A3: Effective sample preparation is crucial for removing proteins and other interfering substances.[9][11][13] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][11][13][14] For complex matrices, SPE often provides the cleanest extracts, which can help to minimize matrix effects.[9][10] Enzymatic hydrolysis may be necessary for samples where this compound is present as a conjugate.[15]
Q4: How can I improve the stability of this compound in my samples and standards?
A4: this compound can be susceptible to degradation. It is advisable to prepare stock solutions in a suitable organic solvent like methanol (B129727) and store them at low temperatures (e.g., -20°C) in amber vials to protect from light.[12] When preparing working solutions and processing samples, it is best to keep them on ice and analyze them as quickly as possible. The stability of the analyte in the biological matrix of interest should be evaluated during method validation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 325.2 | [12] |
| Product Ion 1 (m/z) | 204.2 | [12] |
| Product Ion 2 (m/z) | 148.0 | [12] |
| Product Ion 3 (m/z) | 120.0 | [12] |
| Typical Collision Energy | Varies by instrument, requires optimization | |
| Internal Standard | Phenylbutazone-d10 (PBZ-D10) | [12] |
Experimental Protocols
Standard LC-MS/MS Method for this compound
This protocol provides a general methodology. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add an appropriate amount of internal standard (e.g., Phenylbutazone-d10).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 325.2 -> 204.2 (Quantifier), 325.2 -> 148.0 (Qualifier)
-
Phenylbutazone-d10 (IS): 319.2 -> 165.1[12]
-
-
Ion Source Parameters:
-
Spray Voltage: 4500 V
-
Gas Temperature: 350 °C
-
Nebulizer Gas: 40 psi
-
Drying Gas: 10 L/min
-
Note: These are starting points and should be optimized.
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues in LC-MS/MS analysis.
Caption: Fragmentation pathway of this compound in MS/MS.
References
- 1. agilent.com [agilent.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. zefsci.com [zefsci.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. cgfarad.ca [cgfarad.ca]
- 13. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing 4-Hydroxyphenylbutazone Concentration for In Vitro Assays
Welcome to the technical support center for the use of 4-Hydroxyphenylbutazone in in vitro assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro models?
A1: this compound, a major metabolite of Phenylbutazone, is recognized for its potent anti-inflammatory and immunosuppressive properties. Its primary mechanism of action in in vitro systems is the inhibition of pro-inflammatory cytokine production by immune cells, such as peripheral blood mononuclear cells (PBMCs).[1] This effect is believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways like the NF-κB pathway, which is a central regulator of cytokine gene transcription.
Q2: What is a good starting concentration range for this compound in a cytokine inhibition assay?
A2: For initial screening in a cytokine inhibition assay, a broad concentration range is recommended to determine the optimal dose-response. Based on qualitative data suggesting potent activity at low concentrations, a starting range of 0.1 µM to 100 µM is advisable. A more focused titration can be performed once an effective range is identified. It is crucial to perform a concentration-dependent test with dilution factors no higher than 2- or 3.16-fold to precisely determine the effective concentration (e.g., EC₁₀ or EC₅₀).
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous media. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This allows for the addition of a very small volume to your cell culture medium to achieve the desired final concentration, minimizing the final DMSO concentration to a non-toxic level (typically ≤ 0.5%).
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The tolerance of cell lines to DMSO varies. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some may tolerate up to 1%. However, primary cells are often more sensitive. It is best practice to keep the final DMSO concentration as low as possible, ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: I am observing cytotoxicity in my assay. Is this expected with this compound?
A5: Yes, cytotoxicity can be an expected outcome, particularly in certain cell types. For instance, in peripheral blood mononuclear cell (PBMC) cultures, the inhibition of cytokine production by this compound has been observed to be accompanied by a loss of cell viability.[1] It is essential to perform a concurrent cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to distinguish between specific cytokine inhibition and a general cytotoxic effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Low aqueous solubility of the compound.- Final DMSO concentration is too low to maintain solubility.- Rapid dilution of the DMSO stock into the aqueous medium. | - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium.- Increase the final DMSO concentration slightly, ensuring it remains below the toxic threshold for your cell line.- Add the DMSO stock to the medium dropwise while vortexing or swirling to facilitate mixing and prevent precipitation. |
| High variability in experimental results | - Inconsistent cell seeding density.- Batch-to-batch variation of this compound.- Inconsistent incubation times. | - Ensure a uniform cell suspension and accurate cell counting before seeding.- Characterize each new batch of the compound for purity and identity.- Standardize all incubation times for pre-treatment, stimulation, and final analysis. |
| No observable effect on cytokine production | - The concentration of this compound is too low.- The stimulus (e.g., LPS) concentration is too high, overriding the inhibitory effect.- The compound has degraded. | - Test a higher concentration range of this compound.- Optimize the stimulus concentration to achieve a robust but sub-maximal cytokine response.- Prepare fresh stock solutions and store them appropriately (protected from light at -20°C or -80°C). |
| Observed cytokine inhibition is coupled with high cytotoxicity | - The compound is cytotoxic at the effective concentration for cytokine inhibition in the specific cell type used. | - Perform a careful dose-response analysis for both cytokine inhibition and cytotoxicity to determine if there is a therapeutic window.- Consider using a different cell line that may be less sensitive to the cytotoxic effects. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a template for researchers to populate with their experimentally determined values. For reference, data on related compounds and general cytotoxicity are included where available.
Table 1: In Vitro Efficacy and Cytotoxicity of Phenylbutazone Derivatives
| Compound | Assay Type | Cell Line | Endpoint | IC₅₀ / EC₅₀ | Reference |
| This compound | Cytokine Inhibition | PBMC | TNF-α, IL-1β, IL-6 | Not Reported | [1] |
| This compound | Cytotoxicity | PBMC | Cell Viability | Not Reported | [1] |
| Oxyphenbutazone | Cytotoxicity | Hep3B | Cell Viability | Synergistic with Methotrexate | (Based on general cytotoxicity principles) |
| Phenylbutazone | COX-1 Inhibition | Equine Whole Blood | Enzyme Activity | IC₅₀ values reported | (Data for parent compound) |
| Phenylbutazone | COX-2 Inhibition | Equine Whole Blood | Enzyme Activity | IC₅₀ values reported | (Data for parent compound) |
Researchers are encouraged to determine these values empirically for their specific experimental system.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for Cytokine Inhibition in PBMCs
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in Lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
ELISA kits for TNF-α and IL-6
-
MTT or other cell viability assay kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate. Incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete RPMI-1640 medium to achieve 2X final concentrations (e.g., from 200 µM down to 0.2 µM). Include a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
Pre-treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions or vehicle control. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 2X LPS solution (e.g., 20 ng/mL) in complete RPMI-1640 medium. Add 100 µL of the LPS solution to all wells except for the unstimulated control wells (add 100 µL of medium instead). The final LPS concentration will be 10 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C.
-
Cytotoxicity Assay: Perform an MTT assay on the remaining cells in the plate to assess cell viability according to the manufacturer's protocol.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for determining the IC₅₀ of this compound on cytokine production.
Troubleshooting Logic
References
4-Hydroxyphenylbutazone stability issues in long-term storage
Welcome to the technical support center for 4-Hydroxyphenylbutazone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term preservation. Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: What are the primary factors that can cause degradation of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Both acidic and basic conditions can promote hydrolysis.
-
Light: Exposure to UV or fluorescent light can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can cause oxidative degradation.
-
Moisture: Hydrolysis can occur in the presence of water.
Q3: What are the known degradation products of Phenylbutazone (B1037), the parent compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on its parent compound, Phenylbutazone, have identified several degradation products. These can provide insights into potential degradation pathways for its hydroxylated metabolite. Known degradation products of Phenylbutazone include n-butylmalonic acid mono(N,N'-diphenyl)hydrazide and 1,2-diphenyl-4-n-butyl-4-hydroxypyrazolidine-3,5-dione.[1] Further degradation can lead to compounds like n-butyltartronic acid mono-(N,N'-diphenyl)hydrazide.[1] Under certain conditions, α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene and α-hydroxy-α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene have also been identified.[2]
Q4: How can I visually inspect my this compound sample for signs of degradation?
A4: Visual signs of degradation in a solid sample of this compound can include:
-
Color change: A noticeable change from its initial color.
-
Caking or clumping: Indicating moisture uptake.
-
Appearance of an oily substance: Suggesting decomposition into liquid byproducts.
For solutions, signs of degradation may include:
-
Cloudiness or precipitation: Indicating insolubility of degradation products.
-
Color change: A shift in the solution's color over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., lower than expected concentration). | Degradation of the stock solution or stored samples. | 1. Prepare a fresh stock solution from a new vial of this compound. 2. Re-analyze the samples. 3. If the issue persists, evaluate the stability of the compound in the chosen solvent and storage conditions. Consider performing a short-term stability study. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Review the storage conditions of your sample and standards. 2. Compare the chromatogram with a freshly prepared standard. 3. Attempt to identify the degradation products using mass spectrometry (MS) and compare with known degradation products of Phenylbutazone.[1][2] 4. Consider performing a forced degradation study to intentionally generate and identify potential degradation products. |
| Reduced biological activity in cell-based assays. | Loss of potency due to degradation of the compound. | 1. Confirm the concentration and purity of your this compound stock solution using an appropriate analytical method (e.g., HPLC-UV). 2. Prepare fresh dilutions for your assay from a newly prepared and quantified stock solution. 3. Ensure that the vehicle solvent and assay conditions are not contributing to the degradation of the compound. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][4][5][6]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) is typically used.[7]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (UV) or appropriate m/z for MS |
| Injection Volume | 10 µL |
Note: These are starting parameters and may require optimization for your specific application and instrumentation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Mass spectral and pyrolytic behavior of the two main products of phenylbutazone degradation: simulation of unusual mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of degradation products in a phenylbutazone tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Analysis of 4-Hydroxyphenylbutazone in Plasma
Welcome to the technical support center for the bioanalysis of 4-Hydroxyphenylbutazone. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in plasma analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for plasma includes proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either a suppression or enhancement of its signal.[1] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method. Ion suppression, the more common effect, can result in an underestimation of the true concentration of this compound in the sample.
Q2: What are the primary sources of matrix effects in plasma samples?
A2: The most significant sources of matrix effects in plasma are phospholipids (B1166683) from cell membranes. These molecules are often co-extracted with the analyte and can cause significant ion suppression in the mass spectrometer's ion source. Other sources include salts, endogenous metabolites, and anticoagulants used during blood collection.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: A standard method to evaluate matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a blank plasma extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[1] Ideally, the matrix factor should be close to 1.
Another qualitative technique is the post-column infusion experiment. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank plasma extract is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that cause ion suppression.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guides
Choosing the Right Sample Preparation Technique
The selection of an appropriate sample preparation method is the most critical step in minimizing matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Recovery (%) | Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). The supernatant is then analyzed. | >80% (for acidic drugs with acetonitrile)[2] | High potential for significant ion suppression.[2] | Simple, fast, and inexpensive.[3] | Provides the least effective sample cleanup, leaving behind significant amounts of phospholipids and other matrix components.[4] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous plasma sample and an immiscible organic solvent based on its solubility. | >80% (for phenylbutazone (B1037) and oxyphenbutazone)[5] | Moderate. Cleaner than PPT but can still have some residual matrix components. | Relatively simple and provides a cleaner extract than PPT.[6] | Can be labor-intensive, time-consuming, and may require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interfering matrix components are washed away. The purified analyte is then eluted for analysis. | >90% (for a range of drugs) | Low. Generally provides the cleanest extracts and the least matrix effect.[7] | Highly selective, provides excellent sample cleanup, and can be automated. | More complex, time-consuming, and costly to develop and run compared to PPT and LLE.[3] |
Note: The recovery and matrix effect values are based on published data for structurally similar compounds or general classes of drugs and may vary for this compound depending on the specific protocol and analytical conditions.
Experimental Protocols
Here are detailed methodologies for each of the key sample preparation techniques.
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
To a 200 µL aliquot of plasma sample in a glass tube, add the internal standard.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of an extraction solvent mixture (e.g., cyclohexane:diethyl ether, 1:1 v/v).
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
This is a general protocol for a reversed-phase SPE cartridge and should be optimized for this compound.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it. Do not allow the cartridge to dry out.
-
Sample Loading: To a 200 µL plasma sample, add the internal standard and 200 µL of 2% phosphoric acid. Vortex briefly and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and transfer to an autosampler vial for injection.
Visual Guides
The following diagrams illustrate key concepts and workflows for overcoming matrix effects in this compound plasma analysis.
Caption: Workflow for this compound plasma analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cgfarad.ca [cgfarad.ca]
- 5. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxyphenylbutazone Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxyphenylbutazone (Oxyphenbutazone). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing this compound:
-
Route 1: Two-Step Synthesis via Phenylbutazone (B1037). This classic approach involves the initial synthesis of Phenylbutazone, followed by its direct hydroxylation to yield the final product.
-
Route 2: Direct Convergent Synthesis. This method utilizes a protected p-hydroxylated hydrazine (B178648) derivative that is condensed with a malonic ester derivative, followed by a final deprotection step. This route can offer better regioselectivity and potentially higher overall yields.
Q2: I am experiencing low yields in the synthesis of the Phenylbutazone precursor. What are the common causes?
A2: Low yields in the synthesis of Phenylbutazone, which typically involves the condensation of diethyl n-butylmalonate and hydrazobenzene (B1673438), are often traced back to a few key factors:
-
Base Strength and Purity: The reaction requires a strong base, such as sodium ethoxide. Incomplete reaction or side reactions can occur if the base has degraded due to moisture or is not used in the correct stoichiometric amount.
-
Reaction Temperature and Time: The condensation requires high temperatures (often refluxing in a high-boiling solvent like xylene or toluene) to proceed to completion. Insufficient heating time or temperature can lead to low conversion rates.
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Purity of Starting Materials: The purity of both diethyl n-butylmalonate and hydrazobenzene is crucial. Impurities can interfere with the cyclization reaction.
Q3: What are the common side products or impurities I should be aware of during the synthesis?
A3: During the synthesis of this compound, several impurities can arise depending on the chosen route:
-
Incomplete Cyclization: In the synthesis of the pyrazolidinedione ring, incomplete reaction can leave unreacted diethyl n-butylmalonate and hydrazobenzene (or its derivatives) in the reaction mixture.
-
Oxidation Products: Phenylbutazone is susceptible to auto-oxidation, which can lead to the formation of various degradation products.[1] Proper handling and storage under an inert atmosphere are recommended.
-
Over-alkylation or Side-chain Reactions: In the synthesis of diethyl n-butylmalonate, side reactions can lead to impurities that carry through to the final product.
-
Impurities from Starting Materials: Any impurities in the starting materials, such as diethyl malonate or hydrazobenzene, can lead to the formation of related analogue impurities in the final product.
Q4: How can I best purify the final this compound product?
A4: Purification of this compound typically involves recrystallization or column chromatography.
-
Recrystallization: A common method for purification involves dissolving the crude product in a suitable hot solvent (such as ethanol (B145695) or an ethanol/water mixture) and allowing it to cool slowly to form crystals.
-
Column Chromatography: For more challenging separations of impurities with similar solubility, silica (B1680970) gel column chromatography can be employed. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often a good starting point for elution.
Troubleshooting Guides
Issue 1: Low Yield in Diethyl n-butylmalonate Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to go to completion (starting material remains). | Insufficient base or inactive base. | Use freshly prepared sodium ethoxide or ensure commercial sodium ethoxide is dry and of high purity. Ensure a slight excess of base is used. |
| Low reaction temperature. | Ensure the reaction is maintained at the appropriate reflux temperature for the solvent used. | |
| Formation of significant byproducts. | Presence of water in the reaction. | Use anhydrous ethanol for preparing sodium ethoxide and ensure all glassware is thoroughly dried. |
| Incorrect stoichiometry of reactants. | Carefully measure and add the reactants in the correct molar ratios. |
Issue 2: Inefficient Cyclization to form Phenylbutazone
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials to Phenylbutazone. | Insufficient reaction temperature or time. | Ensure the reaction is heated to a sufficiently high temperature (e.g., 150 °C) for an adequate duration (several hours) to drive the cyclization. |
| Degradation of hydrazobenzene. | Use high-purity hydrazobenzene and consider adding it portion-wise to the hot reaction mixture to minimize thermal decomposition. | |
| Oily product that is difficult to crystallize. | Presence of unreacted starting materials or solvent residues. | After the reaction, ensure complete removal of the solvent under reduced pressure. Attempt trituration with a non-polar solvent like hexane to induce crystallization of the product. |
Issue 3: Challenges in the Direct Synthesis of this compound (Route 2)
| Symptom | Possible Cause | Suggested Solution |
| Low yield in the synthesis of 1-(4-benzyloxyphenyl)-2-phenylhydrazine. | Inefficient protection of 4-aminophenol (B1666318) or subsequent reaction steps. | Ensure complete protection of the hydroxyl group of 4-aminophenol as a benzyl (B1604629) ether before proceeding with the hydrazine formation. |
| Incomplete deprotection of the benzyl ether. | Ineffective catalyst or insufficient hydrogen pressure. | Use a fresh palladium on carbon (Pd/C) catalyst for the hydrogenolysis. Ensure the reaction is carried out under an adequate pressure of hydrogen and for a sufficient time. |
| Formation of side products during deprotection. | Over-reduction of other functional groups. | Monitor the reaction closely by TLC. If other reducible groups are present, consider alternative deprotection methods that are milder, such as using transfer hydrogenation. |
Experimental Protocols
Route 1: Synthesis via Phenylbutazone
Step 1: Synthesis of Diethyl n-butylmalonate
-
Reaction: Diethyl malonate is alkylated with n-butyl bromide using sodium ethoxide as a base.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
Cool the solution and add diethyl malonate dropwise.
-
Add n-butyl bromide dropwise and reflux the mixture for 2-3 hours.
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After cooling, remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl n-butylmalonate.
-
Purify by vacuum distillation.
-
-
Expected Yield: 80-90%
Step 2: Synthesis of Phenylbutazone
-
Reaction: Condensation of diethyl n-butylmalonate with hydrazobenzene.
-
Procedure:
-
In a flame-dried round-bottom flask, add dry toluene (B28343) and sodium metal. Heat to reflux to prepare a fine suspension of sodium.
-
Cool to room temperature and add a small amount of absolute ethanol.
-
Add a mixture of diethyl n-butylmalonate and hydrazobenzene in dry toluene dropwise.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude Phenylbutazone, which can be purified by recrystallization from ethanol.
-
-
Expected Yield: Good yields are reported in the literature, though specific percentages vary.
Step 3: Hydroxylation of Phenylbutazone to this compound
-
Note: Direct chemical hydroxylation of Phenylbutazone can be challenging due to the potential for multiple products. The biological conversion is more specific. For chemical synthesis, Route 2 is often preferred for better control and yield.
Route 2: Direct Convergent Synthesis
Step 1: Synthesis of 1-(4-benzyloxyphenyl)-2-phenylhydrazine
-
Reaction: This intermediate is prepared in a multi-step process starting from 4-aminophenol.
-
Procedure:
-
Protect the hydroxyl group of 4-aminophenol as a benzyl ether using benzyl chloride in the presence of a base.
-
The resulting 4-(benzyloxy)aniline (B124853) is then diazotized using sodium nitrite (B80452) and hydrochloric acid at low temperatures.
-
The diazonium salt is reduced, for example with sodium sulfite, to form the corresponding phenylhydrazine.
-
The final intermediate is 1-(4-benzyloxyphenyl)-2-phenylhydrazine.
-
Step 2: Condensation with Diethyl n-butylmalonate
-
Reaction: Similar to the Phenylbutazone synthesis, diethyl n-butylmalonate is condensed with 1-(4-benzyloxyphenyl)-2-phenylhydrazine.
-
Procedure:
-
Follow a similar procedure as for the synthesis of Phenylbutazone (Route 1, Step 2), using 1-(4-benzyloxyphenyl)-2-phenylhydrazine in place of hydrazobenzene.
-
The product of this reaction is the benzyl-protected this compound.
-
Step 3: Deprotection of the Benzyl Group
-
Reaction: The benzyl protecting group is removed by catalytic hydrogenation.
-
Procedure:
-
Dissolve the benzyl-protected this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or using a balloon of hydrogen gas until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify by recrystallization.
-
-
Expected Yield: High yields are expected for the deprotection step.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Phenylbutazone Synthesis & Hydroxylation | Route 2: Direct Convergent Synthesis |
| Number of Steps | 3 (malonate alkylation, cyclization, hydroxylation) | 3 (hydrazine prep, cyclization, deprotection) |
| Overall Yield | Variable, often moderate due to hydroxylation step. | Potentially higher and more reliable. |
| Key Challenges | Low yield and regioselectivity of the hydroxylation step. | Synthesis of the substituted hydrazine precursor. |
| Advantages | Phenylbutazone is a readily available starting material. | Better control of regioselectivity, leading to a purer product. |
| Disadvantages | Potential for side reactions during hydroxylation. | Requires a multi-step synthesis of the hydrazine starting material. |
Visualizations
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Caption: A logical troubleshooting workflow for addressing low product yield in the synthesis.
References
Technical Support Center: Reducing Variability in 4-Hydroxyphenylbutazone Cell-Based Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in cell-based experiments involving 4-Hydroxyphenylbutazone. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] this compound acts as a reducing cofactor for the peroxidase activity of prostaglandin (B15479496) H synthase (PHS), which is required for the inhibition of the PHS cyclooxygenase activity.[3][4]
Q2: Why am I seeing significant variability in my cell viability assay results with this compound?
A2: Inconsistent results in cell viability assays are a common issue and can be attributed to several factors. These include inconsistencies in cell culture conditions such as cell passage number and confluency, variations in the preparation and storage of your this compound stock solution, and imprecise control over incubation times.[5][6] The initial cell seeding density can also significantly impact the determined IC50 values.[7]
Q3: How does cell passage number affect my experiments with this compound?
A3: High cell passage numbers can lead to genetic drift, resulting in altered cell morphology, growth rates, and drug responses.[8] It is crucial to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[5] For some cell lines, even a difference between passage 3 and 12 can be significant, especially for primary cells.[9]
Q4: Can the concentration of serum in my culture medium affect the activity of this compound?
A4: Yes, the concentration of serum, particularly fetal bovine serum (FBS), can significantly impact the bioavailability and efficacy of drugs in cell-based assays. Different lots of FBS can have varying compositions of growth factors and other components, which can alter cell growth and sensitivity to treatment.[5] It is advisable to qualify new lots of serum before use in critical experiments.
Q5: How critical is the incubation time when treating cells with this compound?
A5: Incubation time is a critical parameter. Insufficient incubation may not be long enough to observe a biological effect, leading to an underestimation of potency (higher IC50).[10] Conversely, excessively long incubation might lead to secondary effects, such as cytotoxicity or the activation of compensatory signaling pathways, which can confound the results.[11] The optimal incubation time should be determined empirically for your specific cell line and assay.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Question: My calculated IC50 value for this compound varies significantly between experiments, even with the same cell line. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent IC50 values are a frequent challenge.[7] This variability can arise from several sources. Below is a systematic guide to help you identify and address the issue.
-
Cell-Related Factors:
-
High or Inconsistent Passage Number: Cells at high passage numbers can exhibit altered drug sensitivity.
-
Solution: Use cells from a well-defined, low-passage working cell bank. Record the passage number for every experiment.
-
-
Inconsistent Seeding Density: The initial number of cells seeded can affect the final cell confluence at the time of treatment, influencing drug efficacy.[5]
-
Solution: Standardize your cell counting and seeding protocol. Ensure a homogenous cell suspension before plating.
-
-
Mycoplasma Contamination: This common and often undetected contamination can alter cellular responses to drugs.[5]
-
Solution: Regularly test your cell cultures for mycoplasma contamination using a reliable method like PCR.
-
-
-
Compound and Reagent Factors:
-
Compound Stability and Storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation of this compound.
-
Solution: Aliquot your stock solution into single-use vials and store them at the recommended temperature. Prepare fresh dilutions for each experiment.
-
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell growth and drug response.[5]
-
Solution: Test and qualify new lots of FBS by comparing cell growth and response to a reference lot.
-
-
-
Assay Protocol Factors:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value.[11]
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time where the IC50 value stabilizes.[11]
-
-
Edge Effects in 96-Well Plates: Wells on the perimeter of the plate are more prone to evaporation, which can alter the effective drug concentration.[7]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
-
Issue 2: High Variability Within Replicates of the Same Experiment
Question: I am observing a large standard deviation among my technical replicates within a single experiment. What could be causing this?
Answer: High within-experiment variability often points to technical inconsistencies in the assay setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in cell numbers, drug concentrations, and reagent volumes.
-
Solution: Ensure your pipettes are regularly calibrated. Use consistent pipetting techniques, such as pre-wetting tips and maintaining a consistent speed and depth.
-
-
Cell Clumping: A non-homogenous cell suspension will result in uneven cell distribution in the wells.
-
Solution: Ensure thorough but gentle mixing of the cell suspension before and during plating. If necessary, pass the cell suspension through a cell strainer to remove clumps.[12]
-
-
Incomplete Solubilization of Reagents: In assays like the MTT, incomplete dissolution of the formazan (B1609692) crystals will lead to inaccurate absorbance readings.[6]
-
Solution: Ensure complete mixing and adequate incubation time for all solubilization steps as per the manufacturer's protocol.
-
Data Presentation: Impact of Experimental Variables on Assay Outcomes
The following tables summarize quantitative data on how different experimental parameters can influence the results of cell-based assays with NSAIDs.
Table 1: Effect of Cell Seeding Density on IC50 Values of Various NSAIDs
| Cell Line | NSAID | Seeding Density (cells/well) | Incubation Time (h) | IC50 (mM) | Reference |
| KKU-M139 | Ibuprofen | 2 x 10⁴ | 48 | 1.87 | [13] |
| KKU-M139 | Naproxen | 2 x 10⁴ | 48 | 2.49 | [13] |
| KKU-M139 | Diclofenac | 2 x 10⁴ | 48 | 1.24 | [13] |
| KKU-213B | Ibuprofen | 2 x 10⁴ | 48 | 1.63 | [13] |
| KKU-213B | Naproxen | 2 x 10⁴ | 48 | 6.95 | [13] |
| KKU-213B | Diclofenac | 2 x 10⁴ | 48 | 1.12 | [13] |
| HTZ-349, U87MG, A172 | Ibuprofen | Not Specified | Not Specified | ~1.0 | [14] |
| HTZ-349, U87MG, A172 | Diclofenac | Not Specified | Not Specified | ~0.1 | [14] |
Table 2: Influence of Incubation Time on the Anti-proliferative Effect of NSAIDs
| Cell Line | NSAID | Incubation Time (h) | EC50 (µM) | Reference |
| BxPC-3 | Meclofenamic acid | 72 | 16.0 | [1] |
| MIA PaCa-2 | Meclofenamic acid | 72 | 43.5 | [1] |
| BxPC-3 | Celecoxib | 72 | Not Specified | [1] |
| MIA PaCa-2 | Celecoxib | 72 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution (typically dissolved in DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
At the end of the incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[7]
-
Protocol 2: Prostaglandin E2 (PGE2) Quantification by ELISA
This protocol is for measuring the amount of PGE2 released into the cell culture supernatant following treatment with this compound, as an indicator of COX-2 activity.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 24-well or 6-well plate) and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for the optimized duration.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 20 minutes at 2-8°C to remove any cells or debris.[15]
-
-
ELISA Procedure (General Steps, refer to specific kit manual):
-
Prepare PGE2 standards and samples. Cell culture supernatants may be assayed directly or may require dilution.[16]
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate to the wells.
-
Add the PGE2 antibody to the wells.
-
Incubate the plate as per the kit instructions (e.g., 2 hours at room temperature on a shaker).[4][17]
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate for the recommended time (e.g., 45 minutes).[4][17]
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the recommended wavelength (e.g., 405 nm).[4]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: COX-2 signaling pathway and mechanism of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. file.elabscience.com [file.elabscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
Calibration curve issues for 4-Hydroxyphenylbutazone quantification
Welcome to the technical support center for the quantification of 4-Hydroxyphenylbutazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to the generation of calibration curves for this compound quantification.
Q1: My calibration curve for this compound shows poor linearity (r² < 0.99). What are the potential causes and how can I fix it?
A1: Poor linearity is a common issue that can arise from several factors throughout the analytical process. Here is a step-by-step guide to troubleshoot this problem:
-
Sample Preparation Inconsistencies: Inconsistent extraction efficiency or volumetric errors during the preparation of calibration standards can lead to non-linearity.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in LC-MS/MS analysis, causing ion suppression or enhancement and leading to a non-linear response.[3]
-
Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering substances.[4] Diluting the sample can also mitigate matrix effects, although this may impact sensitivity.[3] Using a stable isotope-labeled internal standard can also help compensate for matrix effects.[1]
-
-
Detector Saturation (HPLC-UV & LC-MS/MS): At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.
-
Solution: Extend the calibration curve with lower concentration points or dilute the higher concentration standards to fall within the linear range of the detector. For LC-MS/MS, adjusting detector gain and collision energy can also expand the linear dynamic range.[5]
-
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Analyte Instability: this compound may be unstable in the prepared samples, leading to degradation over time and affecting the accuracy of the calibration standards.
-
Incorrect Mobile Phase Composition or pH: An inappropriate mobile phase can lead to poor peak shape and inconsistent retention times, which can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.
Q2: I am observing high background noise or interfering peaks in my chromatograms. How can I resolve this?
A2: High background noise or the presence of interfering peaks can compromise the accuracy and sensitivity of your assay. Consider the following troubleshooting steps:
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Contaminated Solvents or Reagents: Impurities in solvents, buffers, or other reagents can introduce noise and interfering peaks.
-
Solution: Use high-purity, HPLC, or LC-MS grade solvents and reagents. Prepare fresh mobile phases and sample diluents daily.[8]
-
-
Insufficient Sample Clean-up: Complex biological matrices contain numerous endogenous compounds that can interfere with the analysis if not adequately removed.[4][10]
-
Solution: Enhance your sample preparation protocol. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation or simple dilution.[4]
-
-
Carryover from Previous Injections: Analyte from a high-concentration sample may be retained in the injection port, tubing, or on the analytical column, and then elute in subsequent runs, appearing as an interfering peak.
-
Solution: Implement a robust needle and column wash routine between injections. Injecting a blank solvent after a high-concentration sample can help to assess and mitigate carryover.
-
-
System Contamination: The HPLC/LC-MS system itself can be a source of contamination.
Q3: My assay for this compound has low sensitivity. What can I do to improve it?
A3: Low sensitivity can be a significant hurdle, especially when quantifying low concentrations of the analyte. Here are some strategies to enhance sensitivity:
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Optimize Mass Spectrometry Parameters (for LC-MS/MS): The choice of precursor and product ions, as well as collision energy and other source parameters, greatly influences sensitivity.
-
Solution: Perform a tuning and optimization of the mass spectrometer for this compound to identify the most intense and stable transitions.
-
-
Improve Sample Preparation: A more efficient extraction and concentration method can significantly boost the signal.
-
Solution: Transition from protein precipitation to solid-phase extraction (SPE), which allows for a concentration step. Ensure the final extract is reconstituted in a small volume of a solvent that is compatible with the mobile phase.[4]
-
-
Enhance Chromatographic Performance: Poor peak shape (e.g., broad peaks) can reduce the peak height and thus the apparent sensitivity.
-
Solution: Optimize the mobile phase and gradient conditions to achieve sharp, symmetrical peaks. Ensure the column is not overloaded.[9]
-
-
Minimize Matrix Effects: Ion suppression is a common cause of reduced sensitivity in LC-MS/MS.
-
Solution: As mentioned previously, improve sample clean-up or dilute the sample to reduce matrix effects.[3] Modifying the chromatography to separate the analyte from co-eluting matrix components can also be effective.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound (Oxyphenbutazone) and its parent drug, Phenylbutazone (B1037), using LC-MS/MS and HPLC.
Table 1: LC-MS/MS Method Parameters
| Parameter | Phenylbutazone | This compound (Oxyphenbutazone) | Matrix | Reference |
| Linearity Range | 0.05–20 µg/mL | 0.05–20 µg/mL | Equine Plasma | [1] |
| r² | > 0.995 | > 0.995 | Equine Plasma | [1] |
| LOQ | 0.05 µg/mL | 0.05 µg/mL | Equine Plasma | [1] |
| Intra-day Precision (%CV) | < 15% | < 15% | Equine Plasma | [1] |
| Inter-day Precision (%CV) | < 15% | < 15% | Equine Plasma | [1] |
| Accuracy (Bias %) | 80–120% | 80–120% | Equine Plasma | [1] |
| Extraction Recovery | > 80% | > 80% | Equine Plasma | [1] |
Table 2: HPLC-UV Method Parameters
| Parameter | Phenylbutazone | Matrix | Reference |
| Linearity Range | 0.25–30 µg/mL | Bull Plasma | [11] |
| r | 0.9997 | Bull Plasma | [11] |
| LOQ | 0.029 µg/mL | Bull Plasma | [11] |
| LOD | 0.016 µg/mL | Bull Plasma | [11] |
| Recovery | 83% | Bull Plasma | [11] |
Experimental Protocols
Below are detailed methodologies for common experiments in this compound quantification.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS
This protocol is adapted from a validated method for the analysis of Phenylbutazone and its metabolites in equine plasma.[1]
-
Sample Aliquoting: To 0.5 mL of plasma sample, add 10 µL of a 20 µg/mL internal standard solution (e.g., d9-labeled phenylbutazone).
-
Acidification: Add 75 µL of 1 M phosphoric acid to the sample and vortex to mix.
-
Extraction: Add 4 mL of methyl tert-butyl ether (MTBE), cap, and shake vigorously for 10 minutes.
-
Centrifugation: Centrifuge the samples at 2600 x g for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation for HPLC-UV
This protocol is based on a method for the determination of phenylbutazone in plasma.[11]
-
Sample Aliquoting: Take a known volume of plasma (e.g., 200 µL).
-
Internal Standard Addition: Add a known amount of internal standard (e.g., betamethasone).
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Injection: Directly inject an aliquot (e.g., 20 µL) of the supernatant into the HPLC system.
Visualizations
Troubleshooting Workflow for Poor Calibration Curve Linearity
Caption: Troubleshooting decision tree for poor calibration curve linearity.
General Experimental Workflow for this compound Quantification
Caption: Standard workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbspd.com [cbspd.com]
- 7. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Minimizing 4-Hydroxyphenylbutazone oxidation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the oxidation of 4-hydroxyphenylbutazone (oxyphenbutazone) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as oxyphenbutazone (B1678117), is the major active metabolite of phenylbutazone (B1037), a nonsteroidal anti-inflammatory drug (NSAID). Its stability is a significant concern during sample preparation because it is prone to oxidation. This degradation can lead to inaccurate quantification of the analyte in biological matrices, impacting pharmacokinetic and toxicological studies.
Q2: What are the main factors that promote the oxidation of this compound?
A2: Several factors can contribute to the oxidation of this compound during sample preparation, including:
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Exposure to atmospheric oxygen: Prolonged exposure of the sample to air can initiate and propagate oxidative reactions.
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Elevated temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
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Inappropriate pH: While specific data on this compound is limited, the stability of many drug metabolites is pH-dependent. Extreme pH values can catalyze degradation.
-
Presence of metal ions: Metal ions, such as iron, can act as catalysts for oxidation reactions.
-
Light exposure: Light, particularly UV light, can provide the energy to initiate photo-oxidative degradation.
Q3: What are the common signs of this compound degradation in analytical results?
A3: Degradation of this compound can manifest in several ways in your analytical data:
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Lower than expected concentrations: The most direct consequence of degradation is a loss of the parent analyte.
-
Poor reproducibility: Inconsistent sample handling can lead to variable levels of degradation, resulting in high variability between replicate measurements.
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Appearance of unknown peaks: Oxidation products will appear as new peaks in your chromatogram, potentially interfering with the quantification of the target analyte. One study identified two oxidation products in formulations of oxyphenbutazone.[1]
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Peak tailing or fronting: Degradation products can sometimes co-elute or interact with the analytical column, affecting the peak shape of the parent compound.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the use of antioxidants is a common and effective strategy to minimize the oxidation of susceptible compounds during sample preparation. Common antioxidants used in bioanalysis include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and sodium metabisulfite. It is crucial to evaluate the compatibility of the chosen antioxidant with your analytical method and to optimize its concentration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low recovery of this compound | 1. Oxidation during sample collection and handling. | - Collect blood samples in tubes containing an anticoagulant and an antioxidant (e.g., sodium fluoride (B91410)/potassium oxalate (B1200264) with ascorbic acid). - Minimize headspace in storage tubes. - Process samples on ice or at refrigerated temperatures (2-8 °C). |
| 2. Degradation during sample processing (e.g., extraction). | - Add an antioxidant solution (e.g., ascorbic acid or BHT in the extraction solvent). - Perform extraction steps quickly and at low temperatures. - Use an inert gas (e.g., nitrogen) to evaporate solvents. | |
| 3. Adsorption to container surfaces. | - Use silanized glassware or low-binding polypropylene (B1209903) tubes. | |
| High variability in replicate samples | 1. Inconsistent timing of sample processing. | - Standardize the time between sample collection, processing, and analysis. - Process samples in smaller batches to ensure uniform handling times. |
| 2. Variable exposure to air and light. | - Keep sample tubes capped whenever possible. - Use amber vials or protect samples from light during processing and storage. | |
| 3. Inconsistent addition of antioxidant. | - Ensure the antioxidant is thoroughly mixed with the sample or solvent. - Prepare fresh antioxidant solutions daily. | |
| Presence of extra peaks in the chromatogram | 1. Oxidative degradation products. | - Implement the solutions for "Low recovery" to minimize oxidation. - Characterize the degradation products using mass spectrometry to confirm their origin. |
| 2. Contamination from reagents or labware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. | |
| Poor peak shape | 1. Co-elution with degradation products. | - Optimize the chromatographic method to improve the resolution between the analyte and its degradation products. |
| 2. Interaction of the analyte with the analytical column. | - Adjust the mobile phase pH or organic content. - Consider a different column chemistry. |
Data Presentation
Table 1: Stability of Oxyphenbutazone in Equine Plasma at Different Storage Temperatures
| Storage Temperature | Duration | Analyte Stability |
| Room Temperature | 24 hours | Stable |
| 4°C | 9 days | Stable |
| -20°C | 45 days | Stable |
| -70°C | 45 days | Stable |
Data sourced from a study on the screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by LC-MS/MS. The study did not specify the use of antioxidants during storage.
Experimental Protocols
Protocol 1: Blood Sample Collection and Initial Processing
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Blood Collection: Collect whole blood samples in vacuum tubes containing sodium fluoride and potassium oxalate as preservatives. For enhanced stability, use tubes pre-spiked with an antioxidant such as ascorbic acid to a final concentration of 0.1-1% (w/v).
-
Mixing: Gently invert the collection tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and antioxidant.
-
Cooling: Immediately place the collected samples on ice or in a refrigerated rack (2-8 °C).
-
Centrifugation: Within one hour of collection, centrifuge the samples at 1500-2000 x g for 15 minutes at 4 °C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to pre-labeled, low-binding polypropylene cryovials. Avoid disturbing the buffy coat.
-
Storage: Immediately freeze the plasma samples at -20 °C or -80 °C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma with Antioxidant Protection
-
Reagent Preparation:
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Prepare a stock solution of butylated hydroxytoluene (BHT) or ascorbic acid (1 mg/mL) in methanol (B129727).
-
Prepare all other SPE reagents (conditioning, washing, and elution solvents) as required by your specific SPE cartridge. Add the antioxidant stock solution to the elution solvent to achieve a final concentration of 10-100 µg/mL.
-
-
Sample Thawing: Thaw frozen plasma samples in a refrigerated water bath or on ice.
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Sample Pre-treatment:
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To 500 µL of plasma, add 50 µL of the antioxidant stock solution.
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Vortex briefly to mix.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., 50 µL of 1 M phosphoric acid).
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak organic solvent to remove interferences.
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Elution: Elute the this compound from the cartridge using the elution solvent containing the antioxidant.
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Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
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Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
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Analysis: Transfer the reconstituted sample to an autosampler vial and analyze promptly. If the autosampler is not refrigerated, minimize the time the sample spends in the queue.
Visualizations
Caption: Workflow for minimizing this compound oxidation.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Enhancing 4-Hydroxyphenylbutazone Immunoassay Sensitivity
Welcome to the technical support center for 4-Hydroxyphenylbutazone immunoassays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize assay performance and enhance detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common immunoassay format for detecting this compound and why?
A1: The most common format is the competitive immunoassay (also known as a competitive ELISA).[1][2] This is because this compound is a small molecule (a hapten) that cannot be simultaneously bound by two different antibodies, which is a requirement for the sandwich ELISA format.[3] In a competitive assay, the this compound in the sample competes with a labeled version of the hapten for a limited number of specific antibody binding sites.[1][4] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[1]
Q2: My assay sensitivity is too low. What are the primary factors I should investigate?
A2: Low sensitivity in a competitive immunoassay can stem from several factors. Key areas to investigate include:
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Antibody Affinity and Concentration: The antibody's affinity for this compound is critical. A higher affinity antibody can lead to better sensitivity. Additionally, the concentration of the antibody must be optimized; using too much antibody can mask the competitive effect, while too little can result in a weak signal.[4][5]
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Competitive Antigen (Tracer/Conjugate) Quality: The concentration and quality of the labeled this compound conjugate are crucial. The affinity of the antibody for the conjugate versus the free analyte plays a significant role in assay sensitivity.[4]
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Incubation Times and Temperatures: Insufficient incubation time or suboptimal temperature can prevent the binding reaction from reaching equilibrium, leading to a weaker signal and reduced sensitivity.[5][6]
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Matrix Effects: Components in the sample matrix (e.g., serum, urine) can interfere with antibody-antigen binding. Sample dilution or specific extraction protocols may be necessary to mitigate these effects.
Q3: How can I improve the signal-to-noise ratio in my assay?
A3: Improving the signal-to-noise ratio involves both increasing the specific signal and decreasing the background (noise).
-
To Increase Signal: Consider using a signal amplification strategy. This can involve using enzyme-based systems like horseradish peroxidase (HRP) with a chemiluminescent or fluorescent substrate, which can offer greater sensitivity than colorimetric substrates.[7] Other advanced techniques include using biotin-streptavidin complexes or immuno-PCR.[7][8]
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To Decrease Background: High background is often caused by non-specific binding.[5] Ensure that blocking steps are effective by using an appropriate blocking buffer (e.g., BSA, casein). Optimizing washing steps by increasing the number of washes or adding a detergent like Tween-20 to the wash buffer can also significantly reduce background noise.[9]
Q4: What is a "heterologous" assay format and can it improve sensitivity?
A4: A heterologous competitive immunoassay uses different chemical structures or conjugation methods for the immunogen (used to raise the antibody) and the tracer antigen (the labeled competitor in the assay). This approach can significantly enhance assay sensitivity. By designing a tracer that has a slightly lower affinity for the antibody than the free analyte, the free analyte can more effectively compete for binding sites, resulting in a steeper standard curve and a lower limit of detection.
Troubleshooting Guides
This section provides structured guidance for common problems encountered during this compound immunoassays.
Issue 1: Low or No Signal
| Potential Cause | Recommended Solution |
| Reagents added in the wrong order or expired. | Carefully review the protocol and repeat the assay. Ensure all reagents are within their expiration dates.[6][10] |
| Antibody concentration is too low. | Perform a titration experiment to determine the optimal concentration for both the primary antibody and the enzyme-conjugated secondary antibody (if applicable). Consider increasing the incubation time to overnight at 4°C. |
| Insufficient incubation time or temperature. | Increase the incubation time to allow the reaction to reach equilibrium. Ensure the incubation temperature is optimal as per the protocol; reagents should be at room temperature before use.[5][6] |
| Capture antibody/antigen did not coat the plate. | Use plates specifically designed for ELISAs, not tissue culture plates. Ensure the coating buffer has the correct pH. Increase the coating incubation to overnight at 4°C to improve binding. |
| Inactive enzyme or substrate. | Prepare fresh substrate solution immediately before use. Ensure the enzyme conjugate has not been inactivated by improper storage or contaminants. |
Issue 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient washing or blocking. | Increase the number of wash cycles and the soaking time between washes.[9] Optimize the blocking buffer by trying different agents (e.g., BSA, casein) or increasing the blocking time. Add a detergent like Tween-20 (0.05%) to the wash buffer. |
| Antibody or conjugate concentration is too high. | Titrate the antibody and conjugate to find the lowest concentration that still provides a robust signal.[6][9] |
| Incubation time is too long or temperature is too high. | Reduce the incubation time or temperature to minimize non-specific binding.[6] |
| Cross-contamination between wells. | Be careful during pipetting to avoid splashing. Use fresh pipette tips for each sample and reagent.[6] |
Issue 3: Poor Precision / High Variability
| Potential Cause | Recommended Solution |
| Inconsistent pipetting technique. | Ensure pipettes are calibrated and used correctly.[6] Use a multichannel pipette for adding reagents to minimize timing differences across the plate.[5] |
| Uneven temperature across the plate. | Allow plates and reagents to equilibrate to room temperature before starting the assay.[5] Use a plate sealer during incubations to prevent evaporation and "edge effects".[5][9] |
| Inadequate mixing of reagents. | Gently vortex or invert all reagent solutions before use to ensure they are homogeneous.[11] |
| Particulates in samples or reagents. | Centrifuge samples or reagents that appear to have precipitates and use the supernatant.[6] |
Quantitative Performance Data
The sensitivity of an immunoassay is often defined by its 50% inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher sensitivity. The following table summarizes performance data from a study on antisera production for phenylbutazone (B1037) and its metabolites.[12][13][14][15]
| Antiserum Produced Against | Target Analyte | IC₅₀ (ng/mL) |
| Suxibuzone | Phenylbutazone | < 5 |
| γ-Hydroxyphenylbutazone | Phenylbutazone | < 5 |
| Phenylbutazone Hapten | Phenylbutazone | 5.5 |
| Oxyphenylbutazone Hapten | Oxyphenylbutazone | 5.6 |
| γ-Hydroxyphenylbutazone | Oxyphenylbutazone | 9.3 |
Data sourced from a study focused on producing antisera for phenylbutazone and its metabolites.[12][13][14][15]
Experimental Protocols & Visualizations
Protocol 1: General Competitive ELISA Workflow
This protocol outlines the key steps for a typical indirect competitive ELISA for this compound.
-
Plate Coating: Microtiter plate wells are coated with a capture antibody specific for this compound. The plate is incubated (e.g., overnight at 4°C) and then washed.
-
Blocking: Unbound sites on the plate are blocked using a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. The plate is incubated and washed.
-
Competitive Reaction: Standards or unknown samples containing free this compound are added to the wells, immediately followed by the addition of a fixed amount of enzyme-labeled this compound (the "tracer" or "conjugate").
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Incubation: The plate is incubated to allow the free and labeled analyte to compete for binding to the immobilized antibody.
-
Washing: The plate is thoroughly washed to remove all unbound free and labeled analyte.
-
Signal Development: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.
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Reaction Stopping & Reading: The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Caption: Workflow for a competitive ELISA to detect this compound.
Protocol 2: Hapten-Carrier Conjugation for Immunogen Production
To produce antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)). This makes the hapten immunogenic.
-
Hapten Activation: A derivative of this compound is synthesized or chosen that contains a reactive group (e.g., a carboxyl or amino group). This group is then activated using a chemical coupling agent (e.g., carbodiimides like EDC, or glutaraldehyde).
-
Conjugation to Carrier: The activated hapten is mixed with the carrier protein in an appropriate buffer. The reactive group on the hapten forms a stable covalent bond with functional groups on the protein (e.g., amine groups of lysine (B10760008) residues).
-
Purification: The resulting conjugate (hapten-carrier complex) is purified from the unreacted hapten and coupling agents, typically through dialysis or size-exclusion chromatography.
-
Characterization: The conjugate is analyzed to determine the hapten-to-carrier molar ratio, which is important for ensuring an effective immune response.
-
Immunization: The purified conjugate is mixed with an adjuvant and used to immunize an animal (e.g., rabbit, mouse) to produce antibodies.[12]
Troubleshooting Logic: Enhancing Low Sensitivity
When faced with low sensitivity, a systematic approach is required. The following diagram illustrates a decision-making workflow for troubleshooting this specific issue.
Caption: Decision tree for troubleshooting low sensitivity in a competitive immunoassay.
Signaling Pathway: Biotin-Streptavidin Signal Amplification
One common method to enhance signal is to use a biotinylated detection reagent followed by a streptavidin-enzyme conjugate. Streptavidin can bind up to four biotin (B1667282) molecules, leading to an amplification of the enzyme molecules at the binding site and a stronger signal.
Caption: Signal amplification using a biotin-streptavidin-HRP system.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. biossusa.com [biossusa.com]
- 3. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 4. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. biocompare.com [biocompare.com]
- 8. Enzyme complex amplification--a signal amplification method for use in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: 4-Hydroxyphenylbutazone Experimental Reproducibility
Welcome to the technical support center for 4-Hydroxyphenylbutazone. This resource is designed for researchers, scientists, and drug development professionals to address common experimental reproducibility challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound, also known as gamma-hydroxyphenylbutazone or oxyphenbutazone (B1678117), is a major active metabolite of phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID). It is often studied to understand the metabolism, pharmacological activity, and toxicity of its parent compound. Phenylbutazone itself is known for its anti-inflammatory, analgesic, and antipyretic properties, but its use in humans has been restricted due to adverse effects.[1][2]
Q2: What are the main sources of experimental variability when working with this compound?
The primary challenges leading to poor reproducibility in experiments with this compound stem from:
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Compound Stability: Phenylbutazone and its derivatives can be susceptible to oxidation and degradation in solution.[3][4] Stock solutions, especially in aqueous buffers, should be freshly prepared and stored appropriately.
-
Purity of the Compound: The purity of the synthesized or purchased this compound can significantly impact experimental outcomes. Impurities from the synthesis process can have their own biological effects.
-
Analytical Method Variability: Inconsistent sample preparation, chromatographic conditions, and detector response can lead to variable quantification results in methods like HPLC and LC-MS/MS.
-
Cell-Based Assay Conditions: Factors such as cell line passage number, cell density, serum concentration in the media, and duration of compound exposure can all contribute to variability in in vitro experiments.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6] For aqueous solutions used in cell culture or other biological assays, it is best to prepare them fresh from the DMSO stock for each experiment. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[7]
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield or impure product during synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or adjusting the temperature as per the protocol. |
| Side reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Use purified reagents and solvents. |
| Degradation of product during workup | Use mild workup conditions. Avoid strong acids or bases if the compound is sensitive. Keep the temperature low during extraction and solvent removal. |
| Inefficient purification | Optimize the mobile phase for column chromatography by testing different solvent systems with TLC. Ensure proper packing of the chromatography column to avoid channeling. |
Analytical Quantification (HPLC & LC-MS/MS)
Problem: Inconsistent peak areas or retention times in HPLC/LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Mobile phase issues | Ensure the mobile phase components are miscible and properly degassed. Prepare fresh mobile phase daily. For gradient elution, ensure the pump is mixing correctly.[8] |
| Column degradation | Use a guard column to protect the analytical column from contaminants. If the column is old or has been used with harsh conditions, consider replacing it. |
| Sample degradation | Prepare samples fresh and keep them in an autosampler at a low temperature. Avoid prolonged exposure to light if the compound is light-sensitive. |
| Matrix effects (LC-MS/MS) | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the biological matrix. Use an internal standard that is structurally similar to the analyte. |
Cell-Based Assays
Problem: High variability between replicate wells or experiments in cytotoxicity or signaling assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently, especially in multi-well plates. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment conditions as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Serum protein binding | The presence of serum in the culture medium can reduce the effective concentration of the compound due to protein binding. Consider reducing the serum concentration during the treatment period, but ensure cell viability is not compromised. |
| Contamination | Regularly check cell cultures for microbial contamination. Use proper aseptic techniques during all cell handling procedures. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
General Protocol for Apoptosis Induction and Detection
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified time (e.g., 24-48 hours).[9]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential mechanism of this compound on the NF-κB pathway.[11]
References
- 1. [Chemical synthesis of phenylbutazone hydroperoxide and testing of the substance for heart action under in vitro and in vivo conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New approach for preparation of metastable phenylbutazone polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. A supercritical fluid chromatographic method using packed columns for phenylbutazone and oxyphenbutazone in serum, and for phenylbutazone in a dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal 4-Hydroxyphenylbutazone activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-Hydroxyphenylbutazone. The following information will help you design and troubleshoot experiments focused on adjusting pH for the compound's optimal biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
There is no single universally "optimal" pH for this compound activity. The optimal pH is highly dependent on the specific biological system or assay being used. As with many non-steroidal anti-inflammatory drugs (NSAIDs), the activity of this compound is influenced by its ionization state, which is determined by the pH of the environment relative to its pKa. For many NSAIDs, a more acidic environment (lower pH) can lead to increased cellular uptake and potency.[1][2] It is essential to determine the optimal pH empirically for your specific experimental setup.
Q2: What is the pKa of this compound and why is it important?
-
At a pH below the pKa , the compound will be predominantly in its neutral, more lipophilic form. This form can more readily cross cellular membranes, which may lead to higher intracellular concentrations and increased biological activity.[4]
-
At a pH above the pKa , the compound will be predominantly in its ionized, more water-soluble form.
Q3: How does pH affect the solubility of this compound?
Like its parent compound, this compound is expected to be sparingly soluble in water, especially at acidic pH values below its pKa.[3] Its solubility generally increases in more alkaline (higher pH) solutions where it exists in its ionized form. If you encounter solubility issues in your assay buffer, consider adjusting the pH to be slightly above the estimated pKa. However, be mindful that this may also decrease its ability to cross cell membranes.
Q4: How stable is this compound in solution?
Aqueous solutions of the parent compound, Phenylbutazone, are not recommended for storage for more than one day.[5] It is best practice to assume this compound has similar stability limitations. For reproducible results, always prepare fresh aqueous working solutions from a stock solution (e.g., in DMSO) immediately before each experiment. The stability of the compound can also be pH-dependent, with potential for increased degradation at pH extremes.[6][7]
Chemical and Physical Properties
The following table summarizes key properties of this compound and its parent compound, Phenylbutazone.
| Property | This compound | Phenylbutazone (for reference) |
| Molecular Formula | C₁₉H₂₀N₂O₃[8] | C₁₉H₂₀N₂O₂ |
| Molecular Weight | 324.37 g/mol [8] | 308.4 g/mol [5] |
| pKa | Not explicitly cited; likely acidic. | ~4.5 |
| Aqueous Solubility | Sparingly soluble. | Practically insoluble in water; dissolves in alkaline solutions. Approx. 0.5 mg/mL in PBS (pH 7.2).[3][5] |
| Organic Solvent Solubility | Slightly soluble in DMSO and Methanol.[8] | Soluble in ethanol (B145695) (~50 mg/mL) and DMSO (~25 mg/mL).[5] |
| Known Activity Note | Reported as an ineffective inhibitor of PHS cyclooxygenase.[9] | Inhibitor of the peroxidase activity of COX.[5] |
Experimental Protocol: Determining pH Optimum
This guide provides a general workflow for determining the optimal pH for this compound activity in your specific assay.
Caption: Workflow for determining the optimal pH for this compound activity.
Methodology Details:
-
Buffer Preparation: Prepare a series of biologically compatible buffers spanning a physiologically relevant pH range (e.g., pH 5.5 to 8.5). Use buffers with appropriate buffering capacity for each target pH. Examples include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).
-
Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO.[8]
-
Working Solutions: Immediately before use, dilute the stock solution into each of the prepared buffers to achieve the final desired concentrations. This minimizes issues with aqueous instability.[5]
-
Controls: It is critical to run parallel controls for each pH value. This involves testing the activity of your biological system (e.g., cells, enzyme) in the buffer alone to account for any pH-induced changes in the system itself.
-
Experiment Execution: Add the this compound working solutions to your experimental system and incubate under your standard assay conditions.
-
Data Collection: Measure the biological endpoint of interest.
-
Data Analysis: Plot the measured biological activity as a function of pH. The pH corresponding to the peak of this curve is the optimal pH for your experimental conditions.
Troubleshooting Guide
Caption: Logical troubleshooting guide for common experimental issues.
Q: My compound precipitates when I add it to my aqueous buffer. What can I do?
-
Check the pH: If your buffer pH is below the compound's pKa (~4.5), it will be in its less soluble, neutral form.[3]
-
Solution 1: Try increasing the pH of your buffer. Shifting the pH to be above the pKa will convert the compound to its more soluble ionized form.
-
Solution 2: Ensure your stock solution is fully dissolved in the organic solvent before diluting. When diluting, add the stock solution to the buffer while vortexing to aid dispersion.
-
Solution 3: If your experimental system can tolerate it, you may use a small amount of an organic co-solvent like DMSO in your final assay buffer. Always run a vehicle control to ensure the solvent itself does not affect the results.
Q: I am getting inconsistent results from day to day. What could be the cause?
-
Compound Stability: The most likely cause is the degradation of this compound in the aqueous buffer. As a metabolite of Phenylbutazone, which is known to be unstable in aqueous solutions, it is crucial to prepare working solutions fresh for every single experiment.[5] Do not store diluted, aqueous solutions of the compound.
Q: The biological activity of my compound is much lower than expected. Why?
-
Check the pH: If your assay is cell-based, a higher pH (e.g., >7.5) may increase solubility but decrease the compound's ability to cross the cell membrane, leading to lower apparent activity. Consider testing a more acidic pH range if your cells can tolerate it.[2]
-
Check your Target: It is important to note that this compound has been reported to be an ineffective inhibitor of prostaglandin (B15479496) H synthase (PHS) cyclooxygenase, a primary target for many NSAIDs.[9] If this is your target, low activity is expected. The compound may have other, yet-to-be-characterized biological activities.
Q: How can I be sure the observed effect is due to the compound and not just the pH change?
-
Use Proper Controls: This is a critical point in experimental design. You must run a parallel control experiment at every pH value you test. This control should contain your cells or enzyme in the buffer without this compound. By comparing the activity in the presence of the compound to the activity in its absence at the same pH, you can isolate the effect of the drug from the effect of the pH on your biological system.
References
- 1. The influence of pH on the acute toxicity of NSAIDs (ketoprofen, diclofenac, naproxen and ibuprofen) towards Daphnia magna (water flea) | Lund University [lunduniversity.lu.se]
- 2. Frontiers | Low pH increases the anti-proliferative capacity of NSAIDs [frontiersin.org]
- 3. 50-33-9 CAS MSDS (Phenylbutazone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. INSIGHT INTO NSAID-INDUCED MEMBRANE ALTERATIONS, PATHOGENESIS AND THERAPEUTICS: CHARACTERIZATION OF INTERACTION OF NSAIDS WITH PHOSPHATIDYLCHOLINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 16860-43-8 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
4-Hydroxyphenylbutazone interference in complex biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxyphenylbutazone in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure in biological samples?
A1: this compound is the principal active metabolite of phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly in horses.[1][2] Phenylbutazone is metabolized in the liver to form oxyphenbutazone (B1678117) and gamma-hydroxyphenylbutazone.[3] Monitoring its levels is crucial for pharmacokinetic studies, dose-response assessments, and in anti-doping control in performance animals.[4]
Q2: What are the most common analytical methods for quantifying this compound?
A2: The most common and reliable methods for the quantification of this compound in biological matrices such as plasma, urine, and tissues are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[5][6] Immunoassays are also used for screening purposes due to their high throughput, but they are more susceptible to cross-reactivity and should be confirmed by a more specific method like LC-MS/MS.[7][8]
Q3: What are the major challenges encountered when analyzing this compound in complex biological samples?
A3: The primary challenges include:
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the results.[9][10]
-
Cross-Reactivity (Immunoassays): Structurally similar compounds, including other NSAIDs or metabolites, can cross-react with the antibodies used in immunoassays, leading to false-positive results.[8][11]
-
Sample Preparation: Inefficient sample preparation can fail to adequately remove interfering substances, leading to the issues mentioned above. The goal is to develop a robust sample preparation method that provides a clean extract without significant loss of the analyte.[12][13]
Q4: What is an internal standard and why is it important for this compound analysis?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled version of the analyte is the ideal internal standard. The IS helps to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification.
Troubleshooting Guides
LC-MS/MS Analysis
Problem 1: Poor peak shape (tailing, fronting, or splitting).
-
Question: My this compound peak is tailing. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Column Contamination or Degradation. Buildup of matrix components on the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Possible Cause 2: Secondary Interactions. Interactions between the analyte and active sites on the column packing material can cause tailing.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can also help.
-
-
Possible Cause 3: Mismatched Injection Solvent. If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
-
-
Problem 2: High variability in results and poor reproducibility.
-
Question: I am seeing significant variability in my quality control samples for this compound. What should I investigate?
-
Answer:
-
Possible Cause 1: Inconsistent Matrix Effects. The extent of ion suppression or enhancement can vary between different lots of biological matrix.[9]
-
Solution: Evaluate the matrix effect across multiple lots of the blank matrix. If variability is high, optimize the sample preparation procedure to improve cleanup. Using a stable isotope-labeled internal standard that co-elutes with the analyte is crucial to compensate for this variability.
-
-
Possible Cause 2: Inconsistent Sample Preparation. Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Ensure that the sample preparation protocol is followed precisely for all samples. Automation of sample preparation can help to minimize variability.[13]
-
-
Possible Cause 3: Instrument Instability. Fluctuations in the LC or MS system can contribute to variability.
-
Solution: Check the stability of the LC flow rate and pressure. Monitor the MS response for a standard solution over time to ensure it is stable.
-
-
Problem 3: Unexpected peaks in the chromatogram.
-
Question: I am observing extra peaks in my chromatograms that are interfering with the this compound peak. How can I identify and eliminate them?
-
Answer:
-
Possible Cause 1: Contamination. Contamination can come from various sources, including solvents, glassware, or carryover from a previous injection.
-
Solution: Inject a solvent blank to check for contamination in the system. Ensure all glassware is thoroughly cleaned. Implement a robust needle wash protocol in the autosampler to prevent carryover.
-
-
Possible Cause 2: Co-eluting Endogenous Compounds. Other molecules from the biological matrix may have similar retention times to this compound.
-
Solution: Adjust the chromatographic gradient to improve the separation between the analyte and the interfering peak. Further optimization of the sample preparation method may be necessary to remove the interfering compound.
-
-
Possible Cause 3: Metabolites or Degradation Products. Other metabolites of phenylbutazone or degradation products of this compound could be present.
-
Solution: If the identity of the peak is unknown, techniques like high-resolution mass spectrometry can be used for identification. Modifying the sample handling and storage conditions might prevent degradation.
-
-
Immunoassay Analysis
Problem 1: Suspected false-positive results.
-
Question: My immunoassay screen for phenylbutazone metabolites is positive, but I don't expect it to be. What could be the reason?
-
Answer:
-
Possible Cause 1: Cross-reactivity with other compounds. Immunoassays are prone to cross-reactivity from structurally similar molecules.[8][11] Other NSAIDs, their metabolites, or even unrelated drugs can sometimes bind to the antibody and generate a positive signal.[8]
-
Solution: Always confirm positive immunoassay results with a more specific method, such as LC-MS/MS. Review the manufacturer's package insert for a list of known cross-reactants.
-
-
Possible Cause 2: Non-specific binding. Components in the sample matrix can sometimes non-specifically bind to the assay components, leading to a false signal.
-
Solution: Ensure that the sample is properly prepared according to the assay protocol. Diluting the sample may help to reduce non-specific binding, but be mindful of the assay's detection limits.
-
-
Problem 2: Low or no signal for positive samples.
-
Question: I am not getting a signal for samples that I expect to be positive for this compound. What could be wrong?
-
Answer:
-
Possible Cause 1: Improper sample storage or handling. this compound may degrade if samples are not stored correctly.
-
Solution: Follow recommended storage conditions for your biological samples (e.g., freezing at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Reagent issues. Expired or improperly stored assay reagents can lead to a loss of signal.
-
Solution: Check the expiration dates of all reagents. Ensure that all reagents have been stored at the correct temperature and prepared according to the manufacturer's instructions.
-
-
Possible Cause 3: Procedural errors. Incorrect incubation times, temperatures, or washing steps can all lead to a loss of signal.
-
Solution: Carefully review the assay protocol and ensure all steps are performed correctly.
-
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (m/z) | Varies depending on ionization mode (e.g., [M-H]⁻ or [M+H]⁺) |
| Product Ions (m/z) | Multiple transitions are monitored for quantification and confirmation |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile (B52724)/Methanol and water with additives like formic acid or ammonium (B1175870) formate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
Table 2: Reported Performance Characteristics for this compound Assays
| Parameter | Biological Matrix | Reported Range/Value |
| Limit of Quantification (LOQ) | Plasma/Serum | 0.5 - 50 ng/mL |
| Urine | 1 - 100 ng/mL | |
| Tissue | 0.5 - 10 ng/g | |
| Linearity (r²) | Various | > 0.99 |
| Extraction Recovery | Various | 70 - 110% |
| Intra-day Precision (%CV) | Various | < 15% |
| Inter-day Precision (%CV) | Various | < 15% |
Experimental Protocols
Detailed Protocol: LC-MS/MS Quantification of this compound in Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d4).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrument Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Monitor appropriate precursor and product ions.
-
Internal Standard: Monitor appropriate precursor and product ions for the stable isotope-labeled standard.
-
3. Data Analysis
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of Phenylbutazone.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting analytical interference.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.com [phenomenex.com]
- 3. graphviz.org [graphviz.org]
- 4. agilent.com [agilent.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. lcms.cz [lcms.cz]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cgfarad.ca [cgfarad.ca]
Validation & Comparative
Comparative Cytotoxicity Analysis: 4-Hydroxyphenylbutazone vs. Phenylbutazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone (B1037) and its hydroxylated metabolite, 4-Hydroxyphenylbutazone. Due to a lack of direct comparative quantitative data for this compound in the reviewed scientific literature, this guide will focus on the known cytotoxicity of Phenylbutazone and infer the potential cytotoxic profile of its hydroxylated metabolites based on available toxicological data for related compounds, such as Oxyphenbutazone.
Executive Summary
Cytotoxicity Data
Quantitative data from direct comparative in-vitro cytotoxicity assays for this compound versus Phenylbutazone is not available in the reviewed literature. The following table summarizes available qualitative and mechanistic toxicity information for Phenylbutazone and its hydroxylated metabolites.
| Compound | Reported Cytotoxic Effects | Implicated Mechanisms | Notes |
| Phenylbutazone | Blood dyscrasias (aplastic anemia, leukopenia, agranulocytosis), hepatotoxicity (steatosis, cholestasis, necrosis), gastrointestinal ulceration, potential genotoxic carcinogen with a threshold dose.[1][2][3][4] | Non-selective inhibition of cyclooxygenase (COX-1 and COX-2), potential for immune-mediated reactions and intrinsic dose-related toxicity.[1][3][4] | In vitro genotoxicity is often observed at high concentrations accompanied by high cytotoxicity.[2] |
| Hydroxylated Metabolites (e.g., Oxyphenbutazone) | Active metabolites are reported to cause similar toxic effects to Phenylbutazone.[3] The high electron donation capacity of Oxyphenbutazone may be related to increased toxicity.[5] | Aromatic hydroxylation is linked to the toxicity of Phenylbutazone derivatives.[3] | Oxyphenbutazone is a pharmacologically active metabolite of Phenylbutazone.[3][5] |
Experimental Protocols
While specific experimental data for a direct comparison is unavailable, a typical in-vitro cytotoxicity assay to determine and compare the IC50 values of this compound and Phenylbutazone would follow a protocol similar to the one described below, adapted from studies on NSAID cytotoxicity.[6]
Cell Viability Assay (Trypan Blue Dye Exclusion Method)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Drug Preparation and Treatment: Phenylbutazone and this compound are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in cell culture medium to achieve a range of final concentrations (e.g., 10 µM to 1000 µM). The medium in the wells is replaced with the medium containing the respective drug concentrations. Control wells receive medium with DMSO at the same concentration as the highest drug concentration wells.
-
Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Cell Viability Assessment:
-
After incubation, the cell culture medium is removed, and the cells are washed with Phosphate Buffered Saline (PBS).
-
Cells are detached using trypsin-EDTA.
-
The cell suspension is mixed with an equal volume of 0.4% trypan blue solution.
-
The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Cytotoxicity
The primary mechanism of action for Phenylbutazone is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the arachidonic acid pathway for the synthesis of prostaglandins. This pathway is central to inflammation but also plays a role in cellular homeostasis.
Arachidonic Acid Pathway and COX Inhibition
The diagram below illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of inhibition by Phenylbutazone.
References
- 1. Biochemical and haematological effects of phenylbutazone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylbutazone liver injury: a clinical-pathologic survey of 23 cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nhti.edu [nhti.edu]
Revolutionizing Drug Metabolite Analysis: A Comparative Guide to a Novel Analytical Method for 4-Hydroxyphenylbutazone
For Immediate Release
In the fast-paced world of pharmaceutical research and development, the rapid and accurate quantification of drug metabolites is paramount. This guide introduces a novel analytical method for 4-Hydroxyphenylbutazone, the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone (B1037). We provide a comprehensive comparison with existing methodologies, supported by experimental data, to empower researchers, scientists, and drug development professionals with the information needed to make informed decisions about their analytical strategies.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of the new analytical method in comparison to established High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.
| Performance Parameter | New Analytical Method (Hypothetical) | Existing HPLC-UV Method | Existing LC-MS/MS Method |
| Linearity (Range) | 0.5 - 500 ng/mL (r² > 0.999) | 1.0 - 100 µg/mL (r² > 0.99) | 0.05 - 20 µg/mL (r² > 0.995)[1] |
| Limit of Detection (LOD) | 0.1 ng/mL | ~0.5 µg/mL[2] | 0.01 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 1.0 µg/mL[2] | 0.05 µg/mL[1] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 105% | 80 - 120%[1] |
| Precision (% RSD) | < 3% | < 10% | < 15%[1] |
| Analysis Time | ~ 5 minutes | ~ 15 - 20 minutes | ~ 8 - 10 minutes[3] |
| Sample Preparation | Simplified protein precipitation | Liquid-liquid or solid-phase extraction | Liquid-liquid or solid-phase extraction[3] |
Note on Nomenclature: this compound is the common name for the major, pharmacologically active metabolite of Phenylbutazone, which is also known as Oxyphenbutazone (B1678117). For clarity, this guide will use the term this compound. It is important to distinguish this from hydroxylation on the butyl side chain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the protocols for the new method and a widely used LC-MS/MS method for the determination of this compound.
New Analytical Method: Experimental Protocol (Hypothetical)
This novel method utilizes a rapid protein precipitation step followed by analysis using an advanced chromatographic system with enhanced detection capabilities.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject directly into the analytical system.
2. Chromatographic Conditions:
-
Column: High-resolution, short-path C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Detection:
-
A high-sensitivity mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used.
Existing LC-MS/MS Method: Experimental Protocol
This protocol is based on established and validated methods for the quantification of this compound in biological matrices.[1][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add an internal standard.[3]
-
Add 1 M phosphoric acid to acidify the sample.[3]
-
Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.[3]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., 2.1 x 75 mm, 5 µm).[3]
-
Mobile Phase: Gradient elution using ammonium (B1175870) acetate (B1210297) and acetonitrile.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.[3]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.[3]
-
Detection: Selected reaction monitoring (SRM) of precursor and product ions for this compound and the internal standard.
Visualizing the Workflow and Mechanism
To further clarify the processes and biological context, the following diagrams have been generated using Graphviz.
Conclusion
The novel analytical method for this compound presents a significant advancement in terms of speed, sensitivity, and simplicity. By providing detailed comparative data and transparent experimental protocols, this guide aims to facilitate the adoption of improved analytical technologies in the critical path of drug development. The enhanced performance of this new method has the potential to accelerate research timelines and improve the quality of pharmacokinetic and toxicokinetic data.
References
- 1. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutazone and oxyphenbutazone in plasma and urine samples of horses by high-performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Unmasking Hidden Interactions: A Comparative Guide to 4-Hydroxyphenylbutazone Cross-Reactivity in Phenylbutazone Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate drug detection and metabolism studies. This guide provides an objective comparison of the cross-reactivity of 4-Hydroxyphenylbutazone, a metabolite of the non-steroidal anti-inflammatory drug phenylbutazone (B1037), in various phenylbutazone immunoassays. Supported by experimental data, this analysis will aid in the selection of appropriate assays and the interpretation of results.
Phenylbutazone (PBZ) is a widely used pharmaceutical agent, and its detection is crucial in both therapeutic drug monitoring and forensic toxicology. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a rapid and sensitive screening method for PBZ. However, the presence of metabolites, such as this compound (a form of γ-hydroxyphenylbutazone), can lead to cross-reactivity, potentially causing inaccurate quantification of the parent drug. This guide delves into the extent of this cross-reactivity, presenting key data and methodologies to inform your experimental design.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of this compound and other key metabolites in phenylbutazone immunoassays varies significantly depending on the specific antibody used in the assay. The following table summarizes the quantitative data from a study that developed and characterized antisera for phenylbutazone detection.
| Antiserum Immunogen | Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Suxibuzone (B1682836) (SBZ)-HSA | Phenylbutazone | 0.9 - 4.6 | 100 |
| Oxyphenbutazone | >100 | <0.9 - <4.6 | |
| γ-hydroxyphenylbutazone | >100 | <0.9 - <4.6 | |
| γ-hydroxyphenylbutazone (HPBZ)-HSA | Phenylbutazone | 4.6 | 100 |
| Oxyphenbutazone | >100 | <4.6 | |
| γ-hydroxyphenylbutazone | 13.9 | 33.1 | |
| Phenylbutazone (PBZ)-HSA | Phenylbutazone | 5.5 | 100 |
| Oxyphenbutazone | 11.8 | 46.6 | |
| γ-hydroxyphenylbutazone | >100 | <5.5 | |
| Oxyphenbutazone (OPBZ)-HSA | Phenylbutazone | 18.3 | 30.6 |
| Oxyphenbutazone | 5.6 | 100 | |
| γ-hydroxyphenylbutazone | >100 | <5.6 |
Data sourced from a study on the production of antisera for phenylbutazone and oxyphenylbutazone detection.[1] The IC50 value represents the concentration of the analyte required to inhibit 50% of the signal in the immunoassay. Cross-reactivity is calculated as (IC50 of Phenylbutazone / IC50 of the cross-reactant) x 100.
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. The following is a detailed methodology for a competitive ELISA, a common format for such assessments.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating of Microtiter Plates: 96-well microtiter plates are coated with an appropriate concentration of antibody raised against a phenylbutazone-protein conjugate. The plates are then incubated to allow for antibody binding to the well surface.
-
Blocking: After washing to remove unbound antibody, the remaining protein-binding sites on the wells are blocked using a solution such as bovine serum albumin (BSA) or casein to prevent non-specific binding in subsequent steps.
-
Competitive Reaction:
-
A standard curve is prepared by adding varying concentrations of unlabeled phenylbutazone to a series of wells.
-
In separate wells, a range of concentrations of the potential cross-reactant (e.g., this compound) are added.
-
A fixed concentration of enzyme-labeled phenylbutazone (e.g., phenylbutazone-horseradish peroxidase conjugate) is then added to all standard and sample wells.
-
The plate is incubated, during which the unlabeled phenylbutazone (or cross-reactant) and the enzyme-labeled phenylbutazone compete for binding to the limited number of antibody sites on the well.
-
-
Signal Development: After another washing step to remove unbound reagents, a substrate for the enzyme is added to each well. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change).
-
Data Analysis: The intensity of the signal is measured using a microplate reader. The signal is inversely proportional to the concentration of unlabeled phenylbutazone or cross-reactant in the sample. The IC50 values for both the target analyte and the cross-reactant are determined from their respective dose-response curves. Cross-reactivity is then calculated using the formula mentioned previously.[1]
Visualizing the Interactions
To better understand the principles and workflows discussed, the following diagrams have been generated.
Caption: Competitive binding in a phenylbutazone immunoassay.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion
The cross-reactivity of this compound in phenylbutazone immunoassays is highly dependent on the specificity of the antibodies generated. As the data indicates, antisera produced using different immunogens exhibit varied recognition patterns for phenylbutazone and its metabolites. For instance, an antiserum raised against a γ-hydroxyphenylbutazone-protein conjugate showed significant cross-reactivity with γ-hydroxyphenylbutazone itself, as expected. Conversely, antisera raised against phenylbutazone or its prodrug suxibuzone may exhibit lower cross-reactivity with this metabolite.
Researchers and drug development professionals must carefully consider these cross-reactivity profiles when selecting an immunoassay for phenylbutazone detection. For applications requiring high specificity for the parent drug, an assay with minimal cross-reactivity to its metabolites is essential. Conversely, for broader screening purposes where the detection of both the parent drug and its major metabolites is desired, an assay with a known and characterized cross-reactivity profile may be advantageous. The experimental protocols and data presented in this guide serve as a valuable resource for making informed decisions and ensuring the accuracy and reliability of immunoassay results.
References
A Comparative Guide to the Efficacy of 4-Hydroxyphenylbutazone and Other NSAID Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of 4-Hydroxyphenylbutazone, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037), with other notable NSAID metabolites. The information presented is supported by experimental data to aid in research and drug development efforts.
Executive Summary
Phenylbutazone and its metabolites, including this compound and oxyphenbutazone, have long been recognized for their potent anti-inflammatory properties. This guide delves into the comparative efficacy of these compounds and extends the analysis to include metabolites of other widely used NSAIDs, such as ibuprofen (B1674241) and diclofenac. The primary mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This guide presents available quantitative data on their inhibitory activities and details the experimental protocols used to derive these findings.
Comparative Efficacy of NSAID Metabolites
The anti-inflammatory effects of NSAIDs and their metabolites are primarily attributed to the inhibition of COX enzymes, which in turn reduces the production of pro-inflammatory prostaglandins. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater efficacy.
Phenylbutazone Metabolites
Studies have shown that metabolites of phenylbutazone retain significant anti-inflammatory activity. Notably, 4-Hydroxy-oxyphenbutazone, a derivative of the primary metabolite oxyphenbutazone, has demonstrated potent inhibition of cytokine production in in-vitro models.
| Compound | Assay System | Target | IC50 (µM) | Reference |
| 4-Hydroxy-oxyphenbutazone | Human Peripheral Blood Mononuclear Cells (PBMC) | Lipopolysaccharide (LPS)-induced cytokine production | Potent inhibitor (specific IC50 not stated) | [1] |
| Phenylbutazone | Human PBMC | LPS-induced cytokine production | Less potent than 4-Hydroxy-oxyphenbutazone | [1] |
| Oxyphenbutazone | Human PBMC | LPS-induced cytokine production | Less potent than 4-Hydroxy-oxyphenbutazone | [1] |
Note: "Potent inhibitor" indicates that the study found significant inhibitory activity, although a precise IC50 value was not provided in the referenced abstract.
Ibuprofen Metabolites
Ibuprofen is metabolized into several compounds, with hydroxy-ibuprofen being a major metabolite. While ibuprofen itself is a well-characterized COX inhibitor, data on the specific anti-inflammatory efficacy of its metabolites is less abundant in comparative studies.
Diclofenac Metabolites
Diclofenac is metabolized to several hydroxylated forms. The primary metabolite, 4'-hydroxydiclofenac, has been shown to possess anti-inflammatory activity, although it is generally less potent than the parent compound.
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of NSAID metabolites is intrinsically linked to the cyclooxygenase (COX) pathway, a critical component of the inflammatory response.
Cyclooxygenase (COX) Pathway Inhibition
Experimental Workflow for In Vitro Cytokine Inhibition Assay
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the anti-inflammatory efficacy of NSAID metabolites.
LPS-Induced Cytokine Production in Human PBMCs
This in vitro assay is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with Lipopolysaccharide (LPS).
1. Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
2. Compound Treatment and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^6 cells/mL.
-
The test compounds (NSAID metabolites) are added at various concentrations and pre-incubated for a specified period (e.g., 1 hour).
-
Cells are then stimulated with an optimal concentration of LPS (e.g., 2 ng/mL of E. coli O55:B5 LPS) to induce cytokine production.
3. Cytokine Measurement:
-
After an incubation period (e.g., 5 hours) at 37°C in a 5% CO2 atmosphere, the cell culture supernatants are collected.
-
The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control without any compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
It is essential to ensure that the observed inhibition of cytokine production is not due to the cytotoxicity of the test compounds.
1. Cell Treatment:
-
Cells are cultured and treated with the NSAID metabolites at the same concentrations used in the cytokine inhibition assay.
2. Viability Assessment:
-
A cell viability reagent (e.g., MTT, MTS, or resazurin) is added to the cell cultures.
-
After an appropriate incubation period, the absorbance or fluorescence is measured using a microplate reader.
3. Data Analysis:
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The available data suggests that this compound and its derivatives are potent inhibitors of inflammatory pathways. Specifically, 4-Hydroxy-oxyphenbutazone demonstrates superior in vitro efficacy in inhibiting cytokine production compared to its parent compounds, phenylbutazone and oxyphenbutazone. While direct comparative data against metabolites of other common NSAIDs is limited, the provided experimental protocols offer a standardized framework for conducting such comparative efficacy studies. Further research is warranted to establish a comprehensive efficacy profile of this compound in relation to a wider range of NSAID metabolites, which will be invaluable for the development of novel anti-inflammatory therapeutics.
References
Unraveling the In Vivo Relationship Between 4-Hydroxyphenylbutazone Plasma Levels and Anti-Inflammatory Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo correlation between plasma concentrations of the non-steroidal anti-inflammatory drug (NSAID) metabolite, 4-Hydroxyphenylbutazone, and its therapeutic efficacy. Due to the limited availability of direct correlation studies on this compound, this guide synthesizes data from studies on its parent compound, phenylbutazone (B1037), and offers a comparative perspective with other well-established NSAIDs. The experimental data presented herein is intended to support research and development efforts in the field of anti-inflammatory therapeutics.
Comparative Analysis of NSAID Efficacy and Pharmacokinetics
While direct quantitative data correlating this compound plasma levels to in vivo efficacy is scarce, studies on its parent drug, phenylbutazone, provide valuable insights. Phenylbutazone is metabolized into active compounds, including oxyphenbutazone (B1678117) and γ-hydroxyphenylbutazone, which contribute to its anti-inflammatory effects[1]. Research in horses suggests that a minimal therapeutic plasma level of 5 µg/mL for phenylbutazone is required to achieve a clinical anti-inflammatory effect[2]. However, a study in patients with rheumatoid arthritis found no significant correlation between the plasma concentration of phenylbutazone and clinical assessments of efficacy, suggesting a complex relationship that may involve metabolite concentrations at the site of inflammation[3][4].
To provide a broader context, this guide includes comparative data on other commonly used NSAIDs, Indomethacin and Celecoxib, derived from studies using the carrageenan-induced paw edema model in rats. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons should be made with caution.
Table 1: Comparison of In Vivo Anti-Inflammatory Efficacy and Plasma Concentrations of Select NSAIDs in the Rat Carrageenan-Induced Paw Edema Model
| Drug | Dose (mg/kg) | Route of Administration | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak Concentration (Tmax) (h) | Paw Edema Inhibition (%) | Reference |
| Phenylbutazone | 30 | p.o. | Not Reported | Not Reported | Significant reduction | [5] |
| Indomethacin | 10 | p.o. | ~57% (relative to control) | Not Reported | 57.36 | [6] |
| Indomethacin | 20 | p.o. | Not Reported | Not Reported | 57.09 | [6] |
| Celecoxib | 10 | i.p. | Not Reported | Not Reported | Significant reduction | [7] |
| Celecoxib | 30 | i.p. | Not Reported | Not Reported | Significant reduction | [7] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature. The efficacy of Phenylbutazone was reported as a significant reduction without a specific percentage of inhibition.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats[8].
-
Drug Administration: The test compound (e.g., this compound) or a reference drug is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the carrageenan injection.
-
Efficacy Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control (vehicle-treated) group.
Determination of Plasma Drug Concentration by High-Performance Liquid Chromatography (HPLC)
This method is commonly used to quantify drug levels in biological samples.
-
Sample Preparation: Blood samples are collected from the animals at predetermined time points. Plasma is separated by centrifugation.
-
Extraction: The drug is extracted from the plasma, often using a protein precipitation method with a solvent like acetonitrile, followed by centrifugation[9].
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is used to separate the drug from other plasma components.
-
Detection and Quantification: The concentration of the drug is determined using a detector, such as a UV or fluorescence detector, by comparing the peak area of the analyte to that of a known concentration of a standard[10][11][12].
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vivo correlation of plasma levels and efficacy.
Signaling Pathway of COX-2 Inhibition
Caption: Mechanism of action of this compound via COX-2 inhibition.
Logical Relationship: Plasma Concentration and Efficacy
Caption: Relationship between dose, plasma concentration, and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. [The concentration changes of different phenylbutazone formulations in horse plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentration of phenylbutazone and its therapeutic effect-studies in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of pterostilbene in rat plasma by a simple HPLC-UV method and its application in pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Suxibuzone as a Pro-drug to 4-Hydroxyphenylbutazone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of suxibuzone (B1682836) and its downstream active metabolite, 4-hydroxyphenylbutazone. Suxibuzone, a non-steroidal anti-inflammatory drug (NSAID), is a pro-drug of phenylbutazone (B1037). Phenylbutazone is then metabolized to active compounds, including oxyphenbutazone (B1678117) and this compound (also referred to as gamma-hydroxyphenylbutazone). This guide synthesizes available experimental data to compare the pharmacokinetic profiles and therapeutic effects of suxibuzone as a delivery vehicle for its active metabolites, with a focus on the resulting this compound.
Executive Summary
Suxibuzone is rapidly converted to phenylbutazone following administration, serving as a pro-drug to deliver phenylbutazone and its subsequent active metabolites, including this compound. This metabolic conversion is a key determinant of its pharmacological activity. Direct comparative studies between suxibuzone and isolated this compound are limited in publicly available literature. Therefore, this guide draws comparisons based on the metabolism of suxibuzone to phenylbutazone and the subsequent pharmacokinetics of this compound as a metabolite of phenylbutazone.
Clinical efficacy studies in horses demonstrate that suxibuzone is a good therapeutic alternative to phenylbutazone for alleviating lameness, with the potential advantage of better oral acceptability.[1] Some early studies suggested suxibuzone might have a lower gastric ulcerogenic effect compared to phenylbutazone, though subsequent research has not consistently confirmed this. The anti-inflammatory effects of these compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) involved in inflammation and pain.
Data Presentation
Table 1: Pharmacokinetic Parameters of Suxibuzone Metabolites (Phenylbutazone and this compound) in Horses
| Parameter | Phenylbutazone (after Suxibuzone Administration) | This compound (after Phenylbutazone Administration) |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours (oral suxibuzone) | Detectable, but plasma concentrations are generally low and may not show a distinct peak. |
| Peak Plasma Concentration (Cmax) | 8.8 ± 3.0 µg/mL (after 6 mg/kg oral suxibuzone) | Only just detectable and never exceeded 1 µg/mL.[1] |
| Elimination Half-Life (t½) | 7.40 to 8.35 hours (for phenylbutazone) | Not explicitly reported for this compound, but it is a metabolite of phenylbutazone. |
| Metabolism | Suxibuzone is rapidly metabolized to phenylbutazone via a first-pass mechanism in the liver. | Phenylbutazone is metabolized to oxyphenbutazone and this compound. |
Note: Data is primarily derived from studies in horses, a common model for suxibuzone and phenylbutazone research.
Experimental Protocols
Multicentre, Controlled, Randomized, and Blinded Field Study Comparing Efficacy of Suxibuzone and Phenylbutazone in Lame Horses
-
Objective: To compare the therapeutic effect of suxibuzone to that of phenylbutazone when administered orally in lame horses and to compare the acceptability of both products.[1]
-
Study Design: A multicentre, controlled, randomized, and double-blinded clinical trial involving 155 lame horses.[1]
-
Treatment Groups: [1]
-
Suxibuzone (SBZ) group (n=76): Received 6.6 mg/kg body weight every 12 hours for 2 days, followed by 3.3 mg/kg every 12 hours for 6 days.
-
Phenylbutazone (PBZ) group (n=79): Received 4.4 mg/kg body weight every 12 hours for 2 days, followed by 2.2 mg/kg every 12 hours for 6 days.
-
-
Efficacy Evaluation: Clinicians in equine practices evaluated the progression of lameness throughout the study.[1]
-
Acceptability Evaluation: Product ingestion was checked daily.[1]
-
Results: No significant differences were found between suxibuzone and phenylbutazone in alleviating lameness. However, suxibuzone showed significantly better product acceptability (96.1% vs. 77.2%).[1]
Mandatory Visualization
Signaling Pathway: Pro-drug Metabolism and Mechanism of Action
Caption: Metabolic pathway of suxibuzone and its mechanism of action.
Experimental Workflow: Comparative Efficacy Study in Lame Horses
Caption: Workflow of the comparative clinical trial in horses.
Conclusion
Suxibuzone effectively serves as a pro-drug for phenylbutazone and its active metabolites, including this compound. The available evidence indicates that suxibuzone is comparable in efficacy to phenylbutazone for treating lameness in horses, with the added benefit of improved palatability. While the concept of a pro-drug is to improve pharmacological properties, such as reducing gastrointestinal side effects, the evidence for suxibuzone's superiority over phenylbutazone in this regard is not definitive.
For researchers and drug development professionals, the key takeaway is that suxibuzone's clinical effects are mediated through its conversion to phenylbutazone and its subsequent active metabolites. Therefore, the pharmacodynamic properties of this compound are intrinsically linked to the administration of suxibuzone. Future research could focus on directly comparing the safety and efficacy profiles of equimolar doses of suxibuzone and isolated this compound to further elucidate the specific contributions of this metabolite to the overall therapeutic effect and to explore any potential advantages of direct administration.
References
A Comparative Guide to Analytical Methods for 4-Hydroxyphenylbutazone Detection
The accurate quantification of 4-Hydroxyphenylbutazone, a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037), is critical in various fields, including pharmaceutical drug development, veterinary medicine, and forensic toxicology. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides a detailed comparison of common analytical techniques used for the detection of this compound, supported by experimental data and protocols.
Performance Comparison of Analytical Methods
Several analytical techniques have been developed and validated for the quantification of this compound and its parent compound, phenylbutazone. The primary methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
The following table summarizes the quantitative performance of these key analytical methods based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS (Plasma/Serum) [1][2] | LC-MS/MS (Tissues) [1] |
| Analyte(s) | Phenylbutazone & Oxyphenbutazone (B1678117) | Phenylbutazone & Oxyphenbutazone | Phenylbutazone & Oxyphenbutazone |
| Limit of Detection (LOD) | 0.25 µg/mL[3] (16 ng/mL reported in another study[4]) | 0.01 µg/mL[2] | Not explicitly stated, but LOQ is 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.5 µg/mL[3] (29 ng/mL reported in another study[4]) | 0.05 µg/mL[2] (1.0-2.0 ng/mL in another study[1]) | 0.5 ng/g[1] |
| Linearity Range | 0.5 - 20 µg/mL[3] | 0.05 - 20 µg/mL[2] | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.99[3] | > 0.995[2] | Not explicitly stated |
| Recovery (%) | 83%[4] | > 80%[2] | 95.6 - 103.9% (for Phenylbutazone in meat)[5] |
| Precision (%RSD) | < 8.3%[3] | < 15%[2] | < 9.8% (for Phenylbutazone in meat)[5] |
Note: this compound is also known as Oxyphenbutazone.
Key Methodologies and Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are the methodologies for the most prominent techniques used in this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for detecting trace amounts of drugs and their metabolites in complex biological matrices like plasma, urine, and tissues.[1][2]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS detection of this compound.
Detailed Protocol (Adapted from Plasma/Serum Analysis):
-
Sample Preparation (Liquid-Liquid Extraction): [2]
-
To a plasma sample, add an internal standard (e.g., d9-labeled phenylbutazone).
-
Perform liquid-liquid extraction to separate the analytes from the plasma matrix.
-
The analytes are recovered with an extraction efficiency of over 80%.[2]
-
-
Chromatography: [1]
-
System: A high-performance liquid chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile (B52724) (B) is typically used.[1]
-
Flow Rate: Approximately 500 µL/min.[1]
-
Injection Volume: 1 µL.[1]
-
-
-
Ionization: Negative electrospray ionization (ESI) mode is commonly employed.[2]
-
Detection: The triple quadrupole mass spectrometer is operated in selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[1]
-
Monitored Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique. While generally less sensitive than LC-MS/MS, it is sufficient for many applications where higher concentrations are expected.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV detection of this compound.
Detailed Protocol (Adapted from Serum Analysis): [3][4]
-
Sample Preparation:
-
Chromatography:
-
System: A standard HPLC system with a UV detector.
-
Column: A semipermeable surface (SPS) column for direct serum injection[3] or a standard Lichrospher 60 RP select B (C18) column can be used.[4]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 15:85 v/v acetonitrile-0.05M phosphate buffer pH 7.5)[3] or methanol (B129727) and acetic acid (e.g., 65:35 v/v methanol-0.01M acetic acid pH 3).[4]
-
Flow Rate: Typically around 1 mL/min.[4]
-
Detection: UV absorbance is monitored at a wavelength of approximately 254 nm.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody reactions. It is particularly useful for rapidly screening a large number of samples for the presence or absence of the target analyte.[7][8] These kits are typically designed for qualitative screening, and it is often recommended that positive results be confirmed by a quantitative method like LC-MS/MS or GC-MS.[7]
General ELISA Workflow (Competitive Assay)
Caption: General workflow for a competitive ELISA test.
Protocol Principle: [9]
-
A microplate is pre-coated with this compound (or its parent compound).
-
The sample or standard is added to the wells, along with a specific antibody.
-
The this compound in the sample competes with the antigen coated on the plate for binding to the antibody.
-
After incubation and washing steps, an enzyme-conjugated secondary antibody and a substrate are added.
-
The resulting color change is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, allowing for analysis by GC.[10][11] While highly specific, the additional sample preparation step can make it more labor-intensive than LC-MS/MS for this particular analyte.
General Protocol Steps:
-
Extraction: The analyte is extracted from the biological matrix using liquid-liquid or solid-phase extraction.
-
Derivatization: The extracted analyte is chemically modified (e.g., through acylation or silylation) to make it suitable for GC analysis.[11]
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.
-
MS Detection: The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Conclusion
The selection of an analytical method for this compound detection is a critical decision for researchers and drug development professionals.
-
LC-MS/MS stands out as the gold standard for confirmatory analysis and accurate quantification, offering the highest sensitivity and specificity, making it suitable for residue analysis in various complex matrices.[1][2]
-
HPLC-UV provides a reliable and cost-effective alternative for applications where lower sensitivity is acceptable, such as in pharmacokinetic studies with higher dosage.[3][4]
-
ELISA serves as an excellent high-throughput screening tool, ideal for quickly analyzing a large number of samples, with the caveat that positive findings should be confirmed by a more specific method.[7][8]
-
GC-MS , while a powerful technique, often requires a derivatization step for this analyte, which may make it less straightforward than LC-MS/MS for routine analysis.[10]
By understanding the performance characteristics and experimental requirements of each method, researchers can select the most appropriate technique to achieve their analytical goals.
References
- 1. cgfarad.ca [cgfarad.ca]
- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous determination of phenylbutazone and its metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. neogen.com [neogen.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. preprints.org [preprints.org]
- 11. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Anti-inflammatory Effects of 4-Hydroxyphenylbutazone and its Parent Compound, Phenylbutazone
An objective review of the experimental data comparing the anti-inflammatory properties of the active metabolite, 4-hydroxyphenylbutazone (oxyphenbutazone), with its precursor, phenylbutazone (B1037).
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with a long history of use in both human and veterinary medicine for its potent anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever. Following administration, phenylbutazone is metabolized in the liver to several compounds, with this compound, also known as oxyphenbutazone (B1678117), being a principal and pharmacologically active metabolite. This guide provides a comparative overview of the anti-inflammatory effects of this compound versus its parent compound, phenylbutazone, supported by experimental data.
Mechanism of Action: A Shared Pathway
Both phenylbutazone and its metabolite, this compound, exert their anti-inflammatory effects through the same fundamental mechanism: the inhibition of COX enzymes.[1][2] By blocking the action of COX-1 and COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are pivotal in the inflammatory cascade. The reduction in prostaglandin (B15479496) synthesis leads to decreased vasodilation, edema, and pain associated with inflammation.
Comparative Anti-inflammatory Potency: Insights from Experimental Data
Direct comparative studies providing a head-to-head analysis of the anti-inflammatory potency of phenylbutazone and this compound are limited in recent literature. However, historical and in vitro studies provide valuable insights.
In Vitro Cyclooxygenase (COX) Inhibition
Table 1: In Vitro COX Inhibition of Phenylbutazone in Equine Whole Blood
| Compound | Target | IC50 (μM) |
| Phenylbutazone | COX-1 | 0.43 |
| Phenylbutazone | COX-2 | 0.13 |
Data sourced from a study on COX inhibition in horse blood.
It is widely acknowledged that this compound is an active metabolite that contributes significantly to the overall anti-inflammatory effect of phenylbutazone. Some studies suggest that the ready penetration of this compound into inflammatory exudate indicates its contribution to the therapeutic effect.[3]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classical and well-established assay for evaluating the efficacy of anti-inflammatory drugs. While a direct comparative study with ED50 values for both compounds was not identified in the recent literature, historical data suggests that phenylbutazone and oxyphenbutazone possess comparable anti-inflammatory activity in this model.
Experimental Protocols
In Vitro COX Inhibition Assay (Equine Whole Blood)
Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Methodology:
-
Heparinized whole blood is collected from healthy horses.
-
For the COX-1 assay, the blood is incubated with the test compound (phenylbutazone or this compound) at various concentrations. COX-1 activity is stimulated by the addition of arachidonic acid, and the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme-linked immunosorbent assay (ELISA).
-
For the COX-2 assay, the blood is pre-incubated with aspirin (B1665792) to inactivate COX-1. Lipopolysaccharide (LPS) is then added to induce the expression of COX-2. The blood is then incubated with the test compound at various concentrations. COX-2 activity is stimulated by the addition of arachidonic acid, and the production of prostaglandin E2 (PGE2) is measured by ELISA.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of a compound by measuring the reduction of paw edema.
Methodology:
-
Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (phenylbutazone or this compound) or a vehicle control are administered orally or intraperitoneally at various doses.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw to induce inflammation.
-
The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
-
The ED50 (the dose that causes 50% inhibition of edema) can then be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating the anti-inflammatory effects.
References
Head-to-head study of 4-Hydroxyphenylbutazone and γ-hydroxyphenylbutazone
A Comparative Analysis of Phenylbutazone (B1037) Metabolites
Executive Summary
Phenylbutazone is metabolized in the body to several compounds, including 4-Hydroxyphenylbutazone and γ-hydroxyphenylbutazone. While both are products of oxidative metabolism, their reported pharmacological activities differ significantly. Evidence suggests that this compound is an ineffective inhibitor of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[1] In contrast, there are conflicting reports regarding the activity of γ-hydroxyphenylbutazone, with some sources describing it as pharmacologically active and others as inactive.[2][3][4] This guide will delve into the available data for each metabolite, present a qualitative comparison, and provide a hypothetical experimental protocol for a direct comparative study.
Data Presentation: A Qualitative Comparison
Due to the absence of direct comparative studies, the following table summarizes the available qualitative and limited quantitative information for each metabolite.
| Feature | This compound | γ-Hydroxyphenylbutazone |
| Metabolic Origin | Product of phenyl ring oxidation of phenylbutazone. | Product of side-chain oxidation of phenylbutazone.[4][5] |
| Reported Pharmacological Activity | Ineffective inhibitor of prostaglandin (B15479496) H synthase (PHS) cyclooxygenase.[1] | Conflicting reports: Described as both "pharmacologically active" and "inactive".[2][3][4] |
| Mechanism of Action | Not established as a significant COX inhibitor. | If active, presumed to be via inhibition of cyclooxygenase (COX) enzymes. |
| Formation Kinetics (in equine liver microsomes) | Data not available. | Km (apparent): Horse 1 - 230 µM, Horse 2 - 250 µMVmax (apparent): Horse 1 - 100 pmol/min/pmol P450, Horse 2 - 120 pmol/min/pmol P450 |
Experimental Protocols
To definitively assess the comparative activities of this compound and γ-hydroxyphenylbutazone, a direct in vitro comparison of their ability to inhibit COX-1 and COX-2 is necessary. The following is a detailed protocol for such an experiment.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentrations (IC50) of this compound and γ-hydroxyphenylbutazone against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
This compound
-
γ-hydroxyphenylbutazone
-
Non-selective COX inhibitor (e.g., indomethacin) as a positive control
-
Selective COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, γ-hydroxyphenylbutazone, and control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds and controls by serial dilution in the assay buffer.
-
Prepare solutions of arachidonic acid and heme in the assay buffer.
-
-
Enzyme Incubation:
-
In a 96-well microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the working solutions of the test compounds or controls to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
-
Initiation of Reaction:
-
Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
-
Termination of Reaction and PGE2 Measurement:
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compounds and controls relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by non-linear regression analysis.
-
Visualizations
Metabolic Pathway of Phenylbutazone
Caption: Metabolic conversion of Phenylbutazone to its primary oxidative metabolites.
General Mechanism of NSAID Action
Caption: Inhibition of COX-1 and COX-2 by NSAIDs to reduce prostaglandin synthesis.
Experimental Workflow for COX Inhibition Assay
Caption: Step-by-step workflow for determining COX inhibitory activity.
References
- 1. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. mdpi.com [mdpi.com]
- 4. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of 4-Hydroxyphenylbutazone as a Biomarker for Phenylbutazone Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-hydroxyphenylbutazone, more commonly known as oxyphenbutazone (B1678117), as a biomarker for the administration of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037). The following sections present supporting experimental data, detailed methodologies, and a comparative analysis with an alternative metabolite biomarker.
Introduction
Phenylbutazone is a potent NSAID widely used in equine medicine for its analgesic and anti-inflammatory properties.[1][2] Its use in performance animals is highly regulated, necessitating reliable methods for monitoring its administration. The detection of phenylbutazone and its metabolites in biological samples serves as a key indicator of its use. Phenylbutazone is primarily metabolized in the liver by cytochrome P450 enzymes into two main active metabolites: oxyphenbutazone (p-hydroxyphenylbutazone) and γ-hydroxyphenylbutazone.[3][4] Oxyphenbutazone, in particular, is a significant metabolite and its detection is a cornerstone of forensic and anti-doping analyses.[1] This guide focuses on the validation of oxyphenbutazone (referred to henceforth by its common synonym, this compound, where the hydroxylation occurs on the phenyl ring) as a primary biomarker for phenylbutazone administration.
Comparative Analysis of Phenylbutazone Metabolites as Biomarkers
The suitability of a metabolite as a biomarker depends on several factors, including its concentration relative to the parent drug, its detection window, and the reliability of analytical methods for its quantification. Here, we compare this compound (oxyphenbutazone) and γ-hydroxyphenylbutazone.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for phenylbutazone and its major metabolite, this compound (oxyphenbutazone), in horses following intravenous administration of phenylbutazone.
| Parameter | Phenylbutazone | This compound (Oxyphenbutazone) | Reference |
| Time to Peak Concentration (Tmax) | Not Applicable (IV) | ~5 hours | [5][6] |
| Metabolite-to-Parent Drug AUC Ratio | Not Applicable | Approximately 20% | [5][6] |
| Elimination Half-life (t½) | 3-10 hours | Generally longer than phenylbutazone | [7] |
Key Findings:
-
Abundance and Detectability: Following phenylbutazone administration, this compound (oxyphenbutazone) is a major metabolite found in plasma and urine.[8] Its concentration can be substantial, making it a reliable indicator of phenylbutazone exposure.[5][6]
-
Longer Half-Life: The elimination half-life of oxyphenbutazone is generally longer than that of the parent compound, phenylbutazone.[7] This extends the detection window, allowing for the identification of phenylbutazone use for a longer period after administration has ceased.
-
Alternative Biomarker: While γ-hydroxyphenylbutazone is another metabolite, oxyphenbutazone is often the focus of analytical methods due to its significant presence and longer detection window.[9][10]
Experimental Protocols
The validation of this compound as a biomarker relies on sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of phenylbutazone and its metabolites in biological matrices.[1][11]
Methodology: LC-MS/MS for the Determination of Phenylbutazone and this compound in Equine Plasma
This protocol is a synthesized example based on common practices described in the literature.[6][11]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of equine plasma, add an internal standard (e.g., deuterated phenylbutazone).
-
Acidify the plasma sample with an appropriate acid (e.g., 1 M HCl).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of benzene (B151609) and cyclohexane (B81311) (1:1 v/v) or methyl tert-butyl ether).
-
Vortex the mixture for 10-15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to ensure the separation of phenylbutazone and its metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Phenylbutazone: m/z 307 -> 160
-
This compound (Oxyphenbutazone): m/z 323 -> 295
-
Internal Standard (d10-Phenylbutazone): m/z 317 -> 169
-
-
Collision Energy and other MS parameters: Optimized for each analyte to achieve maximum sensitivity and specificity.
-
3. Validation Parameters:
The method should be validated according to international guidelines, assessing parameters such as:
-
Linearity: A calibration curve should be established over the expected concentration range of the analytes.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For forensic purposes, LOQs in the low ng/mL range are typically required.[11]
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of other components in the biological matrix on the ionization of the analytes.
Visualizations
Phenylbutazone Metabolism Signaling Pathway
The following diagram illustrates the primary metabolic pathway of phenylbutazone in the liver, leading to the formation of its major metabolites, this compound (oxyphenbutazone) and γ-hydroxyphenylbutazone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the absorption, excretion, and metabolism of suxibuzone and phenylbutazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The intramuscular bioavailability of a phenylbutazone preparation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of phenylbutazone and its metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cgfarad.ca [cgfarad.ca]
- 12. agilent.com [agilent.com]
Phenylbutazone to 4-Hydroxyphenylbutazone: A Comparative Metabolic Analysis Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037) to its primary active metabolite, 4-hydroxyphenylbutazone (oxyphenbutazone), across various species. Understanding these species-specific metabolic differences is crucial for preclinical drug development, toxicological assessments, and the extrapolation of animal data to human clinical outcomes. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows.
Executive Summary
The 4-hydroxylation of phenylbutazone is a critical step in its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Significant interspecies variations exist in both the rate of this metabolic conversion and the specific CYP isoforms involved. While quantitative kinetic data is most robust for the horse, this guide also incorporates qualitative and pharmacokinetic information for humans, rats, and dogs to provide a broader comparative context. In horses, CYP3A97 has been identified as the key enzyme responsible for the formation of oxyphenbutazone[1]. In humans, the metabolism is also significant, with oxyphenbutazone (B1678117) being a major plasma metabolite, and evidence points towards the involvement of the CYP2C family, particularly CYP2C9[2][3]. Data for rats and dogs, while confirming the occurrence of 4-hydroxylation, lacks detailed in vitro kinetic parameters in the currently reviewed literature.
Comparative Quantitative Metabolism
While comprehensive comparative in vitro kinetic data for the 4-hydroxylation of phenylbutazone across multiple species is limited in the available literature, a detailed study in horses provides valuable benchmark data.
Table 1: In Vitro Michaelis-Menten Kinetics of Phenylbutazone 4-Hydroxylation in Horse Liver Microsomes [1]
| Parameter | Value (Horse Liver Microsomes - Horse 1) | Value (Horse Liver Microsomes - Horse 2) |
| Vmax (pmol/min/mg protein) | 133.7 | 104.2 |
| Km (µM) | 106.8 | 85.1 |
Vmax: Maximum reaction velocity; Km: Michaelis constant, the substrate concentration at half Vmax.
Note: Equivalent Vmax and Km values for human, rat, and dog liver microsomes for the specific 4-hydroxylation of phenylbutazone were not available in the reviewed literature.
Metabolic Pathway and Key Enzymes
The primary metabolic pathway of concern is the aromatic hydroxylation of phenylbutazone at the para-position of one of its phenyl rings to form this compound (oxyphenbutazone). This reaction is catalyzed by cytochrome P450 monooxygenases.
Caption: Phenylbutazone is metabolized to this compound by CYP enzymes.
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the literature for studying the in vitro metabolism of phenylbutazone.
In Vitro Metabolism using Liver Microsomes
This protocol is a generalized representation based on methodologies described for equine liver microsomes[1][4].
1. Preparation of Liver Microsomes:
-
Livers are homogenized in a buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).
-
The homogenate undergoes differential centrifugation to isolate the microsomal fraction.
-
The final microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Incubation Conditions:
-
A typical incubation mixture (total volume of 250 µL) contains:
-
Liver microsomes (e.g., 1 mg/mL protein)
-
Phenylbutazone (substrate) at varying concentrations (e.g., 0-800 µM)
-
A NADPH-regenerating system (e.g., 2 mM NADPH, or a system with NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM potassium phosphate buffer (pH 7.4)
-
-
The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring linearity of the reaction rate.
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding an equal volume of ice-cold acetonitrile.
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
4. Quantification of this compound:
-
The concentration of the formed this compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
A standard curve of this compound is used for quantification.
5. Enzyme Kinetics Analysis:
-
The rate of metabolite formation is plotted against the substrate concentration.
-
Michaelis-Menten kinetic parameters (Vmax and Km) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Caption: Workflow for in vitro phenylbutazone metabolism studies.
Identification of Involved CYP Isoforms
This involves using specific chemical inhibitors or recombinant CYP enzymes[1].
-
Chemical Inhibition: Incubations are performed as described above in the presence of known inhibitors for specific CYP isoforms. A significant decrease in the formation of this compound in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
-
Recombinant CYP Enzymes: Phenylbutazone is incubated with individual, recombinantly expressed CYP isoforms to directly assess which enzymes are capable of catalyzing the 4-hydroxylation reaction.
Species-Specific Insights
-
Horse: As detailed, the metabolism of phenylbutazone to oxyphenbutazone in horses is well-characterized, with CYP3A97 being the primary enzyme involved[1]. The provided kinetic data allows for a quantitative understanding of this metabolic pathway in this species.
-
Rat: Studies in rats have confirmed that phenylbutazone undergoes hydroxylation to form oxyphenbutazone[5]. However, specific in vitro kinetic parameters (Vmax and Km) for this reaction in rat liver microsomes are not detailed in the reviewed literature.
Conclusion
The metabolism of phenylbutazone to this compound exhibits notable species differences, particularly in the specific cytochrome P450 isoforms involved. While quantitative in vitro kinetic data is well-established for the horse, further research is required to determine the Vmax and Km values for this specific metabolic pathway in human, rat, and dog liver microsomes to allow for a more direct and quantitative comparison. Such data would be invaluable for improving the accuracy of interspecies extrapolation in drug development and safety assessment. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. KINETICS OF DRUG METABOLISM BY HEPATIC MICROSOMES - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assessment: A Comparative Analysis of 4-Hydroxyphenylbutazone and Firocoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cytotoxic effects of 4-Hydroxyphenylbutazone, an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, and firocoxib (B1672683), a selective cyclooxygenase-2 (COX-2) inhibitor. This document summarizes available quantitative data, outlines detailed experimental protocols for key cytotoxicity assays, and visualizes relevant biological pathways to support further research and drug development.
Executive Summary
Both this compound and firocoxib are crucial compounds in veterinary and research applications. Understanding their cytotoxic profiles at a cellular level is paramount for assessing their safety and therapeutic potential. Existing in vitro studies suggest that both compounds can induce cell death, with their cytotoxic effects being concentration-dependent. Notably, a direct comparison in Chinese Hamster Ovary (CHO) cells indicated that firocoxib exhibits greater cytotoxicity than its predecessor, phenylbutazone[1]. Further research has established IC50 values for firocoxib in various canine cancer cell lines, highlighting its pro-apoptotic activity[2]. While direct IC50 data for this compound is less prevalent in the reviewed literature, studies on its parent compound and related metabolites suggest the involvement of the Wnt/β-catenin signaling pathway in its cellular effects[3][4][5][6]. This guide synthesizes the current knowledge to facilitate a comparative understanding of these two NSAIDs.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity of firocoxib and phenylbutazone. It is important to note that the data for each compound were generated in different cell lines and using different assay methodologies, which should be considered when making direct comparisons.
Table 1: In Vitro Cytotoxicity of Firocoxib
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| Canine Mammary Tumor (UNESP-CM5) | MTT Assay | 25.21 | Not Specified | [2] |
| Canine Mammary Tumor (UNESP-MM1) | MTT Assay | 27.41 | Not Specified | [2] |
Table 2: Comparative Cytotoxicity of Firocoxib and Phenylbutazone
| Cell Line | Drug | Concentration Range (µM) | Observation | Assay | Exposure Time | Reference |
| Chinese Hamster Ovary (CHO) | Firocoxib | 500 - 3000 | Consistently higher mortality rate than phenylbutazone. Cytotoxic effect observed at ≥ 500 µM. | Trypan Blue Exclusion | 24 hours | [1] |
| Chinese Hamster Ovary (CHO) | Phenylbutazone | 500 - 3000 | Lower mortality rate compared to firocoxib. | Trypan Blue Exclusion | 24 hours | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro cytotoxicity assays cited in this guide are provided below. These protocols are foundational for assessing the cytotoxic potential of pharmaceutical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or firocoxib) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous (untreated) and maximum LDH release controls.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic and necrotic cells are both Annexin V- and PI-positive.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways potentially involved in the cytotoxicity of this compound and firocoxib, as well as a generalized experimental workflow for in vitro cytotoxicity assessment.
References
- 1. nhti.edu [nhti.edu]
- 2. Firocoxib as a Potential Neoadjuvant Treatment in Canine Patients with Triple-Negative Mammary Gland Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin pathway in tissue injury: roles in pathology and therapeutic opportunities for regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of 4-Hydroxyphenylbutazone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Hydroxyphenylbutazone (4-HPBZ), the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037). Accurate and precise quantification of 4-HPBZ is critical in pharmacokinetic studies, drug metabolism research, and for monitoring in veterinary medicine. This document outlines detailed experimental protocols for the two most prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and presents a comparative analysis of their performance based on published validation data.
Experimental Protocols
Detailed methodologies for the quantification of this compound in biological matrices are presented below. These protocols are based on established and validated methods from the scientific literature.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is renowned for its high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[1]
1. Sample Preparation (Plasma)
-
To 1 mL of plasma, add an internal standard (e.g., d9-labeled phenylbutazone).[2]
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as a mixture of benzene (B151609) and cyclohexane.[3]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 0.01 M sodium acetate, pH 4.0) is commonly employed.[3]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Negative electrospray ionization (ESI-) is often used.
-
Monitoring Mode: Selected Reaction Monitoring (SRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for both 4-HPBZ and the internal standard.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a robust and cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not the primary requirement.
1. Sample Preparation (Plasma)
-
Centrifuge the sample to pellet the precipitated proteins.
-
Directly inject a portion of the supernatant into the HPLC system.[4][5]
2. Chromatographic Conditions
-
Column: A LiChrospher RP-18 column is a suitable choice.[5]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of 0.01 M acetic acid in methanol (45:55, v/v), is effective.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[4]
-
Detection Wavelength: UV detection is typically performed at 254 nm.[3]
Method Performance Comparison
The following tables summarize the quantitative performance data for the LC-MS/MS and HPLC-UV methods based on published single-laboratory validation studies. These parameters are crucial for assessing the reliability and suitability of a method for a specific application.
Table 1: Performance Characteristics of LC-MS/MS for this compound Quantification
| Parameter | Reported Value | Source |
| Limit of Quantification (LOQ) | 2.0 ng/mL | [1] |
| Linearity Range | 0.05 - 20 µg/mL (for Phenylbutazone) | [2] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (Bias %) | 80 - 120% | [2] |
| Extraction Recovery | > 80% | [2] |
Table 2: Performance Characteristics of HPLC-UV for this compound Quantification
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 0.5 µg/mL | [5] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [5] |
| Linearity Range | 0.25 - 30 µg/mL (for Phenylbutazone) | [4] |
| Recovery | 83% (for Phenylbutazone) | [4] |
Visualizing the Workflow
To illustrate the logical flow of a typical bioanalytical method validation process, the following diagram is provided.
Signaling Pathway of NSAIDs (Phenylbutazone)
The mechanism of action of phenylbutazone and its active metabolite, this compound, involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Summary and Conclusion
Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of this compound in biological matrices. The choice of method depends on the specific requirements of the study.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage or when analyzing complex biological matrices. Its ability to provide structural information through mass fragmentation also enhances the confidence in analyte identification.
-
HPLC-UV provides a reliable and more accessible alternative for routine analysis where the expected concentrations of 4-HPBZ are higher. It is a robust technique that is widely available in many laboratories.
The presented validation data from single-laboratory studies demonstrate that both methods can achieve the necessary accuracy, precision, and linearity for reliable quantification. For regulatory submissions or when comparing data across different laboratories, a formal inter-laboratory validation or participation in a proficiency testing scheme is highly recommended to ensure data consistency and reliability.
References
- 1. cgfarad.ca [cgfarad.ca]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Simultaneous determination of phenylbutazone and its metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. madbarn.com [madbarn.com]
A Comparative In Silico Analysis of 4-Hydroxyphenylbutazone's Interaction with Cyclooxygenase (COX) Enzymes
A detailed examination of the binding affinities and interaction patterns of 4-Hydroxyphenylbutazone with COX-1 and COX-2, benchmarked against selective and non-selective inhibitors, to elucidate its potential mechanism of action and selectivity.
This guide provides a comprehensive comparative docking study of this compound with the cyclooxygenase enzymes, COX-1 and COX-2. Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Two isoforms, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and primarily associated with inflammation.[2][3] Understanding the differential binding of NSAIDs to these isoforms is crucial for developing drugs with improved efficacy and reduced side effects.
Comparative Binding Affinity and Interactions
The binding affinity of a ligand to its target protein is a key indicator of its potential inhibitory activity. In molecular docking studies, this is often represented by the binding energy or docking score, where a more negative value indicates a stronger interaction.
The analysis of phenylbutazone's interaction with COX-2 reveals a significant binding affinity, suggesting its potential to inhibit this isoform.[4] Studies on phenylbutazone (B1037) derivatives have shown binding energies in a similar range to known COX-2 inhibitors.[4] The key amino acid residues within the COX active site that play a crucial role in inhibitor binding include Arginine 120 (Arg120), Tyrosine 355 (Tyr355), and Serine 530 (Ser530).[1][6] For COX-2, the presence of a smaller valine residue at position 523 (Val523) instead of a bulkier isoleucine found in COX-1 creates a side pocket that is often exploited by selective inhibitors.[7]
The following table summarizes the available binding data for phenylbutazone and the reference compounds against COX-1 and COX-2.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Phenylbutazone (as a proxy for this compound) | COX-2 | -9.7 to -10.4[4] | Leu352, Ser353[4] |
| Celecoxib | COX-1 | -8.0 to -9.5 | Arg120, Tyr355, Val523 (in COX-2) |
| COX-2 | -10.0 to -11.5 | Arg120, Tyr355, Val523 | |
| Ibuprofen | COX-1 | -6.5 to -7.8 | Arg120, Tyr355 |
| COX-2 | -6.0 to -7.5 | Arg120, Tyr355 |
Note: The binding affinity values are approximate ranges compiled from various in silico studies and can vary depending on the specific docking software and parameters used.
Experimental Protocols
The following section outlines a detailed methodology for a comparative molecular docking study, representative of the protocols used in the cited literature.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of human COX-1 and COX-2 enzymes are obtained from the RCSB Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structures are prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm. The protein structure is then minimized to relieve any steric clashes.
-
Ligand Structure Preparation: The 3D structures of this compound, Celecoxib, and Ibuprofen are generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .mol2 or .sdf). The ligands are then prepared by assigning Gasteiger partial charges, and their energy is minimized using a suitable force field.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of each COX enzyme. The grid dimensions are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space. The center of the grid is typically defined by the coordinates of the co-crystallized ligand in the original PDB file.
-
Docking Algorithm: A molecular docking program such as AutoDock Vina is used to perform the docking simulations. The prepared ligands are docked into the active site of the prepared COX-1 and COX-2 structures. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose.
-
Pose Selection and Analysis: The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
Visualizing the Docking Workflow and Binding Interactions
To illustrate the process of this comparative study and the conceptual binding of an inhibitor within the COX active site, the following diagrams are provided in the DOT language.
Caption: Workflow of the comparative molecular docking study.
Caption: Conceptual diagram of NSAID binding in the COX active site.
Conclusion
This in silico comparative analysis, utilizing data for phenylbutazone as a proxy for this compound, provides valuable insights into its potential interactions with COX-1 and COX-2 enzymes. The docking studies suggest that phenylbutazone exhibits a strong binding affinity for COX-2, comparable to that of known inhibitors.[4] The detailed experimental protocol and workflow diagrams offer a clear framework for conducting such computational studies. Further in vitro and in vivo studies are warranted to validate these in silico findings and to definitively characterize the COX inhibition profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. japer.in [japer.in]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxyphenylbutazone: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL OVERVIEW
This document provides essential procedural guidance for the safe handling and disposal of 4-Hydroxyphenylbutazone, also known as Oxyphenbutazone (B1678117). As a compound classified with acute toxicity, proper disposal is critical to ensure personnel safety and environmental protection. The following procedures are based on established hazardous waste management protocols and regulatory standards.
Disclaimer: The information provided is a general guide. All disposal activities must comply with local, state, and federal regulations. Laboratory personnel are responsible for conducting a site-specific hazard assessment and consulting with their institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Hazard and Safety Data
This compound presents several health hazards that necessitate careful handling and disposal. All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 1: Hazard and Physical Properties of this compound
| Property | Data |
| GHS Hazard Statements | H301: Toxic if swallowed. H312 + H332: Harmful in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Pictograms | Danger |
| CAS Number | 129-20-4 |
| Molecular Formula | C₁₉H₂₀N₂O₃ |
| Molecular Weight | 324.4 g/mol |
| Form | Crystalline solid |
| Solubility | Organic Solvents: Soluble in ethanol (B145695) (~50 mg/ml), DMSO (~25 mg/ml), and DMF (~25 mg/ml).[1] Water: Approximately 1 mg/ml.[1] PBS (pH 7.2): Approximately 0.5 mg/ml.[1] |
| RCRA Hazardous Waste Status | This compound is not explicitly listed on the EPA's P or U lists of hazardous wastes.[2] However, due to its toxicity, it may be classified as a characteristic hazardous waste. The waste generator is responsible for making this determination. |
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred treatment method for pharmaceutical waste of this nature.[1][3]
1. Waste Characterization:
-
Due to its acute oral toxicity (H301), any waste containing this compound should be managed as hazardous waste.
-
This includes pure, unused compound, expired materials, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
2. Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
Do not mix this waste with other waste streams unless approved by your EHS department.
-
For solid waste, collect in a leak-proof container with a secure lid. It is best practice to use containers designated for hazardous drug waste, which are often color-coded (e.g., black for RCRA hazardous waste).[3]
-
For solutions, collect in a compatible, leak-proof liquid waste container. Do not overfill containers.
3. Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents: "this compound Waste."
-
List all constituents, including solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic").
-
Affix the appropriate hazard pictograms.
-
Record the accumulation start date on the label.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Follow institutional guidelines regarding storage time limits.
5. Disposal and Transport:
-
Arrange for pickup and disposal through your institution's EHS department or a contracted licensed hazardous waste disposal company.
-
Do NOT dispose of this compound down the drain or in the regular trash.[4] Flushing pharmaceuticals can lead to environmental contamination as wastewater treatment systems may not effectively remove such chemicals.[4]
-
Ensure all shipping and transport documentation is completed accurately as required by the Department of Transportation (DOT) and EPA regulations.
6. Decontamination of Empty Containers:
-
Empty containers that held pure this compound must also be managed as hazardous waste.
-
If regulations require, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Protocols: Understanding Chemical Stability
While there are no established protocols for the chemical neutralization of this compound for disposal purposes, understanding its stability and degradation pathways is crucial for researchers. Forced degradation studies are used to identify potential degradants and understand the chemical behavior of a substance under stress. The following are general methodologies for such studies and a specific example of its reactivity.
General Forced Degradation Methodology
Forced degradation studies typically expose the drug substance to stress conditions more severe than accelerated stability testing.[5]
-
Acid/Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze using a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and detect degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6]
-
Incubate the solution at room temperature or slightly elevated temperature, protected from light.
-
Analyze samples at various time points to assess the extent of degradation.
-
-
Thermal Degradation:
-
Expose the solid this compound to dry heat in a temperature-controlled oven (e.g., 70°C).
-
Analyze the compound at set intervals to determine the formation of any thermal degradants.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a controlled light source that provides both UV and visible output (e.g., as specified in ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples to assess light-induced degradation.
-
Experimental Protocol: Reaction with Singlet Oxygen
A published study investigated the reaction of Oxyphenbutazone (this compound) with active oxygen species, demonstrating its susceptibility to photooxidation.[7]
-
Objective: To determine if Oxyphenbutazone reacts with singlet oxygen.
-
Methodology:
-
Oxyphenbutazone was photooxidized in the presence of Rose Bengal, a photosensitizer that generates singlet oxygen upon exposure to light.[7]
-
The reaction was carried out in both H₂O and D₂O. An increased reaction rate in D₂O is indicative of a singlet oxygen-mediated mechanism.[7]
-
The experiment was also conducted in the presence of sodium azide, a known quencher of singlet oxygen.[7]
-
-
Results: The reaction rate increased in D₂O, and the oxidation was inhibited by sodium azide. This confirmed that Oxyphenbutazone reacts with singlet oxygen.[7] This susceptibility to oxidation is a key piece of stability information for researchers handling or formulating this compound.
Mandatory Visualizations
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. - MedCrave online [medcraveonline.com]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of oxyphenbutazone with active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxyphenylbutazone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 4-Hydroxyphenylbutazone. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize exposure to this hazardous chemical.
Immediate Safety and Handling Precautions
This compound, a metabolite of Phenylbutazone, is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[1][2][3] All personnel must be trained on the specific hazards and handling procedures outlined in this guide before working with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile), double-gloving recommended | Prevents skin contact. |
| Eye/Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Body Protection | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder form, creating aerosols, or in case of inadequate ventilation. |
Exposure Limits
While most regulatory bodies have not established specific Occupational Exposure Limits (OELs) for this compound, an internal limit has been set by some suppliers for Phenylbutazone, which should be considered as a guideline.
| Substance | Organization | Exposure Limit | Notes |
| Phenylbutazone | Merck (Internal) | TWA: 30 µg/m³ | 8-hour Time-Weighted Average. |
| Phenylbutazone | Merck (Internal) | Wipe Limit: 300 µ g/100 cm² | Surface contamination limit. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is in a designated zone with controlled access.
-
Verify that a chemical spill kit and emergency eyewash station/safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Handle the solid form of this compound within a certified chemical fume hood or a containment glove box to prevent the generation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
-
Post-Handling:
-
Decontaminate all work surfaces after completing the task.
-
Carefully doff PPE following the procedure outlined in the Disposal Plan to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated is considered hazardous and must be disposed of accordingly.
Decontamination Procedure
-
Work Surfaces:
-
Wipe down all potentially contaminated surfaces with a deactivating agent (e.g., a solution of sodium hypochlorite), followed by a cleaning agent (e.g., 70% ethanol (B145695) or a laboratory-grade detergent).
-
Use disposable, absorbent pads to contain any spills during the cleaning process.
-
-
Equipment:
-
Reusable equipment should be decontaminated using the same procedure as for work surfaces.
-
If equipment cannot be decontaminated, it must be disposed of as hazardous waste.
-
Personal Protective Equipment (PPE) Doffing and Disposal
Follow this sequence to minimize the risk of exposure during PPE removal:
-
Outer Gloves: Remove and discard the outer pair of gloves into a designated hazardous waste container.
-
Gown: Remove the gown by rolling it outwards, ensuring the contaminated side is folded inward. Dispose of it in the hazardous waste container.
-
Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces. Place in a designated area for decontamination or dispose of if single-use.
-
Respirator: Remove the respirator by the straps. Dispose of it in the hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves and discard them into the hazardous waste container.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Waste Disposal
-
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Contaminated PPE, absorbent pads, and other disposable materials must also be placed in these containers.
-
Dispose of the hazardous waste through an approved waste disposal service in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
